Product packaging for 3-(Benzyloxy)isoxazole-5-carboxylic acid(Cat. No.:CAS No. 2552-54-7)

3-(Benzyloxy)isoxazole-5-carboxylic acid

Cat. No.: B1282495
CAS No.: 2552-54-7
M. Wt: 219.19 g/mol
InChI Key: GNUCOZFGZRKXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Benzyloxy)isoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO4 B1282495 3-(Benzyloxy)isoxazole-5-carboxylic acid CAS No. 2552-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxy-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-11(14)9-6-10(12-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUCOZFGZRKXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545337
Record name 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2552-54-7
Record name 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Benzyloxy)isoxazole-5-carboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathways for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies presented are based on established chemical principles and supported by literature precedents for the synthesis of analogous structures. This document provides detailed experimental protocols, quantitative data where available, and visual representations of the synthetic routes to facilitate understanding and replication.

Core Synthesis Strategy: 1,3-Dipolar Cycloaddition

The most direct and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3] This approach offers high regioselectivity, generally favoring the formation of the 3,5-isomer.[4] For the synthesis of the target molecule, this involves the reaction of benzyloxyacetonitrile oxide with an ester of propiolic acid, followed by hydrolysis.

Two principal pathways for the in-situ generation of the nitrile oxide from stable precursors are outlined below.

Pathway 1: Nitrile Oxide Generation from O-Benzyl Formaldoxime

This pathway involves the initial synthesis of O-benzyl formaldoxime, which is then oxidized in the presence of the alkyne to generate the nitrile oxide in situ for the cycloaddition reaction.

Pathway 1 A Benzyloxyamine hydrochloride C O-Benzyl formaldoxime A->C  NaOH, H2O B Formaldehyde B->C E Ethyl 3-(benzyloxy)isoxazole- 5-carboxylate C->E  NaOCl D Ethyl propiolate D->E F 3-(Benzyloxy)isoxazole- 5-carboxylic acid E->F  NaOH, H2O/THF

Diagram 1: Synthesis via O-Benzyl Formaldoxime.
Experimental Protocols for Pathway 1

Step 1: Synthesis of O-Benzyl Formaldoxime [5]

  • Reagents: Benzyloxyamine hydrochloride, 37% Formaldehyde solution, Sodium hydroxide (NaOH), Diethyl ether, Saturated sodium bicarbonate (NaHCO₃) solution, Brine.

  • Procedure:

    • A slurry of benzyloxyamine hydrochloride (0.156 mol) in water (50 mL) is prepared in a round-bottom flask.

    • 37% aqueous formaldehyde (11.7 mL) is added to the slurry.

    • A solution of NaOH (6.3 g, 0.1575 mol) in water (25 mL) is added dropwise over 20 minutes, allowing the temperature to rise to approximately 40°C.

    • The mixture is stirred for 2 hours at room temperature.

    • The reaction mixture is extracted with diethyl ether (1 x 100 mL, then 2 x 25 mL).

    • The combined organic extracts are washed sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (2 x 50 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield O-benzyl formaldoxime as an oil.

Step 2: Synthesis of Ethyl 3-(benzyloxy)isoxazole-5-carboxylate [4]

  • Reagents: O-Benzyl formaldoxime, Ethyl propiolate, Sodium hypochlorite (NaOCl, commercial bleach solution), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a round-bottom flask, dissolve O-benzyl formaldoxime (1.80 mmol) and ethyl propiolate (3.27 mmol) in dichloromethane (5 mL).

    • To this stirred mixture, add commercial bleach (0.354 M NaOCl, 13.8 mL, 4.88 mmol) dropwise.

    • The reaction mixture is stirred vigorously overnight at room temperature.

    • The mixture is then transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL).

    • The combined organic layers are washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous Na₂SO₄.

    • The solvent is removed by rotary evaporation, and the crude product is purified by flash column chromatography on silica gel to yield ethyl 3-(benzyloxy)isoxazole-5-carboxylate.

Step 3: Hydrolysis to this compound [6]

  • Reagents: Ethyl 3-(benzyloxy)isoxazole-5-carboxylate, Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ethyl ester (5.8 mmol) in a mixture of tetrahydrofuran (2.0 mL) and methanol (4 mL).

    • Add a solution of sodium hydroxide (11.6 mmol) in water (2 mL) dropwise.

    • Stir the reaction mixture at room temperature for 18-20 hours.

    • Upon completion, the mixture is transferred to a separatory funnel and the pH is adjusted to 2 with 1N hydrochloric acid.

    • The aqueous phase is extracted with ethyl acetate (3 x 35 mL).

    • The combined organic phases are washed with saturated brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

    • The filtrate is concentrated under reduced pressure to afford the final product.

Quantitative Data for Pathway 1
StepProductStarting MaterialsYield (%)Purity
1O-Benzyl formaldoximeBenzyloxyamine HCl, Formaldehyde~95% (crude)Oil, used directly
2Ethyl 3-(benzyloxy)isoxazole-5-carboxylateO-Benzyl formaldoxime, Ethyl propiolate60-70% (typical for cycloaddition)>95% after chromatography
3This compoundEthyl 3-(benzyloxy)isoxazole-5-carboxylate~90%>98%

Note: Yields for steps 2 and 3 are estimated based on typical yields for these reaction types as specific data for this exact molecule is not available.

Pathway 2: Synthesis via Hydroxyimidoyl Chloride

An alternative for the generation of the nitrile oxide is through a hydroxyimidoyl chloride intermediate. This method can sometimes offer advantages in terms of handling and reaction control.

Pathway 2 A O-Benzyl formaldoxime B Benzyloxyacetohydroxamoyl chloride A->B  NCS, DMF D Ethyl 3-(benzyloxy)isoxazole- 5-carboxylate B->D  Et3N C Ethyl propiolate C->D E 3-(Benzyloxy)isoxazole- 5-carboxylic acid D->E  NaOH, H2O/THF

Diagram 2: Synthesis via Hydroxyimidoyl Chloride.
Experimental Protocols for Pathway 2

Step 1: Synthesis of Benzyloxyacetohydroxamoyl chloride

  • Reagents: O-Benzyl formaldoxime, N-Chlorosuccinimide (NCS), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve O-benzyl formaldoxime in DMF.

    • Add N-chlorosuccinimide portion-wise to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • The reaction mixture is poured into ice-water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated to give the hydroxyimidoyl chloride, which is often used without further purification.

Step 2: 1,3-Dipolar Cycloaddition [2]

  • Reagents: Benzyloxyacetohydroxamoyl chloride, Ethyl propiolate, Triethylamine (Et₃N), Solvent (e.g., THF or CH₂Cl₂).

  • Procedure:

    • Dissolve the hydroxyimidoyl chloride and ethyl propiolate in the chosen solvent.

    • Cool the mixture to 0°C.

    • Slowly add triethylamine to the solution.

    • Allow the reaction to proceed at room temperature until the starting materials are consumed.

    • The triethylammonium chloride salt is filtered off.

    • The filtrate is concentrated, and the residue is purified by column chromatography to yield the ethyl ester.

Step 3: Hydrolysis

  • The hydrolysis protocol is identical to that described in Pathway 1, Step 3.

Quantitative Data for Pathway 2
StepProductStarting MaterialsYield (%)Purity
1Benzyloxyacetohydroxamoyl chlorideO-Benzyl formaldoxime, NCS80-90% (crude)Used directly
2Ethyl 3-(benzyloxy)isoxazole-5-carboxylateHydroxyimidoyl chloride, Ethyl propiolate65-75%>95% after chromatography
3This compoundEthyl 3-(benzyloxy)isoxazole-5-carboxylate~90%>98%

Note: Yields are estimated based on typical values for these transformations.

Conclusion

The synthesis of this compound is readily achievable through a 1,3-dipolar cycloaddition strategy. The choice between the direct oxidation of O-benzyl formaldoxime (Pathway 1) and the use of a hydroxyimidoyl chloride intermediate (Pathway 2) will depend on the specific laboratory conditions, reagent availability, and desired scale of the synthesis. Both pathways culminate in a straightforward hydrolysis step to yield the target carboxylic acid. The provided protocols offer a solid foundation for researchers to produce this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

An In-depth Technical Guide to 3-(Benzyloxy)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 3-(Benzyloxy)isoxazole-5-carboxylic acid. The information is intended to support research and development activities involving this heterocyclic compound.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, several key parameters are currently based on predicted values.

PropertyValueSource
Molecular Formula C₁₁H₉NO₄--INVALID-LINK--[1]
Molecular Weight 219.19 g/mol --INVALID-LINK--[2]
CAS Number 2552-54-7--INVALID-LINK--[2]
Density 1.3 ± 0.1 g/cm³--INVALID-LINK--[2]
Boiling Point 441.6 ± 30.0 °C at 760 mmHg--INVALID-LINK--[2]
Flash Point 220.8 ± 24.6 °C--INVALID-LINK--[2]
Melting Point Not available--INVALID-LINK--[2]
pKa Not available (Predicted for analogous structures: ~3.3-4.5)--INVALID-LINK--[3], --INVALID-LINK--[4]
LogP Not available (Predicted for analogous structures: ~1.2-1.9)--INVALID-LINK--[5], --INVALID-LINK--[6]
Solubility Not available

Synthesis and Purification

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is adapted from general procedures for the hydrolysis of isoxazole esters[8].

Materials:

  • Methyl 3-(benzyloxy)isoxazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve methyl 3-(benzyloxy)isoxazole-5-carboxylate in a mixture of methanol and water.

  • Saponification: Add a stoichiometric excess (typically 1.5 to 2.0 equivalents) of sodium hydroxide.

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., 55 °C) for a period of 3 to 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed[8].

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

G start Start: Methyl 3-(benzyloxy)isoxazole-5-carboxylate dissolve Dissolve in MeOH/H₂O start->dissolve add_naoh Add NaOH dissolve->add_naoh react Stir at RT or 55°C (3-18h) add_naoh->react rotovap Remove MeOH (Rotary Evaporator) react->rotovap acidify Acidify with 1M HCl (pH 2-3) rotovap->acidify extract Extract with EtOAc acidify->extract wash Wash with H₂O & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate product Product: this compound concentrate->product

Proposed workflow for the synthesis of this compound.
Experimental Protocol: Purification

The crude product can be purified by recrystallization or column chromatography[9].

Recrystallization:

  • Solvent Selection: Test various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find a suitable one where the compound is soluble at elevated temperatures and sparingly soluble at room temperature or below.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

Silica Gel Column Chromatography:

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. The addition of a small amount of acetic or formic acid to the eluent can improve the peak shape and recovery of carboxylic acids[9].

  • Procedure:

    • Pack the column with a slurry of silica gel in the initial, less polar eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a solvent gradient of increasing polarity.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

G start Crude Product dissolve Dissolve in minimum strong solvent start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Load onto Column adsorb->load elute Elute with Gradient (e.g., EtOAc/Hexanes) load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate product Purified Product concentrate->product

Workflow for the purification by silica gel column chromatography.

Biological Activity and Potential Signaling Pathways

There is currently no direct experimental evidence in the public domain detailing the biological activity, mechanism of action, or specific signaling pathway interactions of this compound.

However, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial properties[10]. The biological activities of isoxazole derivatives are often attributed to their ability to engage in various non-covalent interactions[11].

A recent study published in 2023 described the design and synthesis of novel triazole compounds containing a "benzyloxy phenyl isoxazole" side chain that exhibited potent and broad-spectrum antifungal activity[12]. While the core structure of these compounds differs from this compound, this finding suggests that the benzyloxy-isoxazole moiety may be a valuable fragment for the development of new antifungal agents.

Given the structural alerts and the known activities of related compounds, potential areas of investigation for this compound could include its evaluation as an antimicrobial or an inhibitor of enzymes involved in inflammatory pathways. Further research is required to elucidate any specific biological targets and mechanisms of action.

G compound 3-(Benzyloxy)isoxazole- 5-carboxylic acid isoxazole Isoxazole Scaffold compound->isoxazole benzyloxy Benzyloxy Group compound->benzyloxy activity Potential Biological Activity isoxazole->activity antifungal Antifungal activity->antifungal anti_inflammatory Anti-inflammatory activity->anti_inflammatory antibacterial Antibacterial activity->antibacterial pathway Potential Signaling Pathway (Hypothetical) activity->pathway

Logical relationship of structural features to potential biological activities.

References

3-(Benzyloxy)isoxazole-5-carboxylic acid CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Benzyloxy)isoxazole-5-carboxylic acid, including its chemical identifiers, a plausible synthetic route with detailed experimental protocols, and relevant chemical data. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Compound Information

IdentifierValue
IUPAC Name This compound
Alternative Name 5-Isoxazolecarboxylic acid, 3-(phenylmethoxy)-
CAS Number 2552-54-7
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol

Proposed Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process involving a 1,3-dipolar cycloaddition reaction to form the isoxazole ring, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous isoxazole derivatives and may require optimization for this specific target molecule.

Step 1: Synthesis of Ethyl 3-(benzyloxy)isoxazole-5-carboxylate

This step involves the in situ generation of benzonitrile oxide from benzaldoxime and its subsequent 1,3-dipolar cycloaddition with ethyl propiolate.

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Ethyl propiolate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldoxime (1.0 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (1.05 equivalents) in dichloromethane to the stirred mixture. Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the aldoxime.

  • Once the formation of the intermediate hydroximoyl chloride is complete, add ethyl propiolate (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, continuing to monitor by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield ethyl 3-(benzyloxy)isoxazole-5-carboxylate.

Step 2: Synthesis of this compound

This step involves the base-catalyzed hydrolysis of the ester obtained in the previous step.

Materials:

  • Ethyl 3-(benzyloxy)isoxazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 3-(benzyloxy)isoxazole-5-carboxylate (1.0 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Quantitative Data

The following table provides typical yield ranges for the reaction types described in the experimental protocols, based on literature for analogous compounds. Actual yields may vary depending on the specific reaction conditions and substrate.

StepReaction TypeTypical Yield Range
11,3-Dipolar Cycloaddition60-85%
2Ester Hydrolysis85-95%

Biological Activity

As of the date of this document, there is no specific publicly available information regarding the biological activity or associated signaling pathways for this compound. However, the isoxazole scaffold is a known pharmacophore present in various biologically active compounds, exhibiting a range of activities including antibacterial, antifungal, and anti-inflammatory properties. Further research is required to elucidate the specific biological profile of this compound.

An In-depth Technical Guide to the Solubility and Stability of 3-(Benzyloxy)isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)isoxazole-5-carboxylic acid is a molecule of interest in medicinal chemistry, incorporating a benzyloxy substituent and an isoxazole carboxylic acid core. Understanding its solubility and stability is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of its constituent functional groups. It further outlines detailed experimental protocols for the systematic evaluation of these critical physicochemical parameters. While specific experimental data for this compound is not publicly available, this document serves as a foundational resource for researchers initiating studies on this and structurally related molecules.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₁₁H₉NO₄--INVALID-LINK--
Molecular Weight 219.19 g/mol --INVALID-LINK--
CAS Number 2552-54-7--INVALID-LINK--

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of both a carboxylic acid and a benzyloxy group suggests a nuanced solubility profile for this compound.

Anticipated Aqueous Solubility

The carboxylic acid moiety is expected to enhance aqueous solubility, particularly at pH values above its pKa, where it will exist in its more soluble carboxylate salt form. Conversely, the aromatic benzyloxy group will contribute to the molecule's lipophilicity, potentially limiting its aqueous solubility.

Anticipated Solubility in Organic Solvents

The molecule is expected to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol). Its solubility in less polar solvents like ethyl acetate and dichloromethane is likely to be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexanes.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various media.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent in a vial.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the vials to ensure an excess of solid remains.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Incubate with shaking (e.g., 24-48h at 25°C) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Calculate solubility ana2->ana3 G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points (t₀, t₁, t₂, ...) stress1 Acidic (e.g., 0.1M HCl) ana1 HPLC Analysis (Stability-Indicating Method) stress1->ana1 stress2 Basic (e.g., 0.1M NaOH) stress2->ana1 stress3 Oxidative (e.g., 3% H₂O₂) stress3->ana1 stress4 Thermal (e.g., 60°C) stress4->ana1 stress5 Photolytic (ICH guidelines) stress5->ana1 ana2 Quantify Parent Compound ana1->ana2 ana3 Identify Degradation Products (LC-MS, NMR) ana1->ana3 compound This compound (Solid and Solution) compound->stress1 compound->stress2 compound->stress3 compound->stress4 compound->stress5

The Multifaceted Biological Activities of Isoxazole-5-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, renowned for its presence in a variety of pharmacologically active compounds.[1][2] Among its derivatives, isoxazole-5-carboxylic acids and their analogues have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the diverse therapeutic potential of these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in research and development efforts.

Introduction to Isoxazole-5-Carboxylic Acid Derivatives

Isoxazole-5-carboxylic acid is a heterocyclic compound featuring a five-membered ring with adjacent nitrogen and oxygen atoms, and a carboxylic acid group at the 5-position.[3] This core structure offers a versatile platform for chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activities.[2][4] The stability of the isoxazole ring, coupled with the reactive handle of the carboxylic acid group, makes it an attractive starting point for the synthesis of diverse chemical libraries.[3] Numerous studies have demonstrated that derivatives of isoxazole-5-carboxylic acid exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, analgesic, and even herbicidal activities.[3][5]

Anticancer Activity

Isoxazole-5-carboxylic acid derivatives have emerged as a promising class of anticancer agents, with various analogues demonstrating potent cytotoxicity against a range of cancer cell lines.[3][6]

In Vitro Cytotoxicity

A significant body of research has focused on evaluating the in vitro anticancer effects of these derivatives. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound ClassCancer Cell Line(s)IC50 (µM)Reference(s)
Phenyl-isoxazole-Carboxamide DerivativesB16F1 (Melanoma), Colo205 (Colon), HepG2 (Hepatocellular), HeLa (Cervical)0.079 - 40.85[7]
Isoxazole-based Carboxamides and HydrazonesVEGFR2 Kinase0.0257 - 0.0282[8]
Indole-Isoxazole HybridsMCF7 (Breast), HCT116 (Colon), Huh7 (Liver)Not specified[3]
5-(3-Alkylquinolin-2-yl)-3-aryl isoxazole derivativesA549 (Lung), COLO 205 (Colon), MDA-MB 231 (Breast), PC-3 (Prostate)Not specified[3]

Table 1: Summary of In Vitro Anticancer Activity of Isoxazole-5-Carboxylic Acid Derivatives. This table summarizes the reported IC50 values for various classes of isoxazole-5-carboxylic acid derivatives against different cancer cell lines.

Mechanisms of Action

The anticancer activity of isoxazole-5-carboxylic acid derivatives is attributed to several mechanisms of action.[6] Some derivatives have been shown to induce apoptosis, inhibit crucial enzymes like cyclooxygenase (COX) and vascular endothelial growth factor receptor 2 (VEGFR2), and arrest the cell cycle.[3][6][8] For instance, certain indole-isoxazole hybrids have been observed to cause cell cycle arrest in the G0/G1 phase in Huh7 liver cancer cells, accompanied by a significant decrease in CDK4 levels.[3]

anticancer_mechanism cluster_drug Isoxazole-5-Carboxylic Acid Derivative cluster_cell Cancer Cell Derivative Isoxazole Derivative VEGFR2 VEGFR2 Derivative->VEGFR2 Inhibition COX2 COX-2 Derivative->COX2 Inhibition CellCycle Cell Cycle Progression Derivative->CellCycle Arrest Apoptosis Apoptosis Derivative->Apoptosis Induction VEGFR2->CellCycle Promotes COX2->CellCycle Promotes CellCycle->Apoptosis

Figure 1: Anticancer Mechanisms of Action. This diagram illustrates the various pathways through which isoxazole-5-carboxylic acid derivatives can exert their anticancer effects, including enzyme inhibition, cell cycle arrest, and induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

The in vitro cytotoxic evaluation of isoxazole-5-carboxylic acid derivatives is commonly performed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[7]

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by viable cells.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

Derivatives of isoxazole-5-carboxylic acid have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][9]

COX Inhibition

The COX enzymes (COX-1 and COX-2) are key players in the inflammatory cascade. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Compound ClassTargetIC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference(s)
5-methyl-isoxazole derivativesCOX-1644.63[9]
5-methyl-isoxazole derivativesCOX-2134.63[9]
6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanonesCOX-2Not specifiedSelective for COX-2[3]

Table 2: COX Inhibitory Activity of Isoxazole Derivatives. This table presents the IC50 values and selectivity ratios of certain isoxazole derivatives against COX-1 and COX-2 enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of isoxazole derivatives against COX-1 and COX-2 can be evaluated using an in vitro COX inhibition assay kit.[9]

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: The reaction mixture contains the enzyme, a heme cofactor, and a buffer solution in a 96-well plate.

  • Compound Addition: The test compounds (isoxazole derivatives) are added to the wells at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid (the substrate).

  • Incubation: The plate is incubated for a specific time (e.g., 2 minutes) at room temperature.

  • Measurement: The production of prostaglandin G2 is measured colorimetrically at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme Prepare COX Enzyme Mix Mix Enzyme, Heme, and Buffer Enzyme->Mix Compound Prepare Isoxazole Derivative Solutions AddCompound Add Isoxazole Derivative Compound->AddCompound Mix->AddCompound AddSubstrate Add Arachidonic Acid AddCompound->AddSubstrate Incubate Incubate at Room Temperature AddSubstrate->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Calculate->Determine

Figure 2: In Vitro COX Inhibition Assay Workflow. This diagram outlines the key steps involved in determining the cyclooxygenase inhibitory activity of isoxazole-5-carboxylic acid derivatives.

Antimicrobial Activity

Isoxazole-5-carboxylic acid derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[3][10]

Antibacterial and Antifungal Spectrum

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganism(s)MIC (mg/mL)Reference(s)
Isoxazole-carboxamide derivativesP. aeruginosa, K. pneumonia2.00[9]
Isoxazole-carboxamide derivativesC. albicans2.00[9]
5-(Heteroaryl)isoxazolesE. coli, S. aureus, P. aeruginosaNot specified[3]
Thiazolyl isoxazolesA. nigerNot specified[3]

Table 3: Antimicrobial Activity of Isoxazole Derivatives. This table highlights the minimum inhibitory concentrations of various isoxazole derivatives against different bacterial and fungal strains.

Experimental Protocol: Microdilution Assay for MIC Determination

The MIC of isoxazole derivatives against bacteria and fungi can be determined using the microdilution method.[9]

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Compound Dilution: The isoxazole derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective isoxazole-5-carboxylic acid derivatives.[3]

  • Anticancer Activity:

    • The presence of halogen substituents, such as fluorine or trifluoromethyl groups, on the phenyl ring of isoxazole derivatives often enhances cytotoxicity against cancer cell lines.[3]

    • Hybrid molecules, for example, combining the isoxazole scaffold with other bioactive heterocycles like indole, can lead to increased anticancer activity.[3]

    • The position of substituents on the aryl rings significantly influences the cytotoxic effects.[3]

  • Anti-inflammatory Activity:

    • For 4,5-diphenyl-4-isoxazolines, the presence of sulfonylmethyl groups at the para position of the phenyl ring has been shown to be important for potent analgesic and anti-inflammatory effects.[3]

  • Antimicrobial Activity:

    • In 5-(heteroaryl)isoxazoles, the presence of a 2-thienyl or 5-bromo-2-thienyl moiety is associated with significant activity against various bacteria.[3]

    • For thiazolyl isoxazoles, phenyl rings substituted with chloro and nitro groups have shown potential as antifungal agents.[3]

sar_relationship cluster_core Isoxazole Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Isoxazole-5-Carboxylic Acid Scaffold Halogen Halogen Substitution (e.g., -F, -CF3) Core->Halogen Hybrid Hybridization with other Heterocycles Core->Hybrid SubstPos Substituent Position Core->SubstPos Sulfonyl Sulfonylmethyl Group Core->Sulfonyl Anticancer Enhanced Anticancer Activity Halogen->Anticancer Hybrid->Anticancer SubstPos->Anticancer AntiInflammatory Potent Anti-inflammatory Activity Sulfonyl->AntiInflammatory

Figure 3: Structure-Activity Relationship Logic. This diagram illustrates how different structural modifications to the isoxazole-5-carboxylic acid scaffold can influence its biological activity, guiding the design of more effective therapeutic agents.

Conclusion and Future Directions

Isoxazole-5-carboxylic acid derivatives represent a versatile and highly promising class of compounds in drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, inflammation, and infectious diseases, underscores their potential for further development. Future research should focus on leveraging structure-activity relationship insights to design and synthesize novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of hybrid molecules incorporating the isoxazole-5-carboxylic acid scaffold with other pharmacophores is a particularly exciting avenue for discovering next-generation therapeutics.[3] Continued investigation into the detailed mechanisms of action of these compounds will further facilitate their translation into clinical candidates.

References

Potential Therapeutic Targets of 3-Benzyloxyisoxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of a benzyloxy substituent at the 3-position of the isoxazole ring has been explored for its potential to modulate the activity of various pharmacological targets. This technical guide provides an in-depth overview of the identified and potential therapeutic targets of 3-benzyloxyisoxazole compounds and their derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. While direct research on a simple 3-benzyloxyisoxazole core is limited, this guide draws upon studies of more complex molecules containing this moiety and related isoxazole derivatives to highlight promising therapeutic avenues.

Anticancer Activity

The most promising therapeutic application for 3-benzyloxyisoxazole-containing compounds identified to date is in the field of oncology. Research has pointed towards two key targets: Metastasis-Associated Protein 1 (MTA1) and Cytochrome P450 17A1 (CYP17A1).

Metastasis-Associated Protein 1 (MTA1) Inhibition

Metastasis-Associated Protein 1 (MTA1) is a transcriptional co-regulator that is overexpressed in various human cancers and is associated with tumor progression, metastasis, and poor prognosis.[1][2][3] MTA1 is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex and modulates gene expression by influencing chromatin remodeling.[4] It plays a crucial role in processes such as epithelial-mesenchymal transition (EMT), angiogenesis, and DNA damage response.[1][3]

A novel complex benzisoxazole derivative containing a 3-benzyloxy-4-methoxyphenyl moiety has been identified as an inhibitor of MTA1, highlighting the potential of the 3-benzyloxyisoxazole scaffold in targeting this protein.

The following diagram illustrates the central role of MTA1 in promoting cancer progression and metastasis.

MTA1_Signaling_Pathway MTA1 Signaling Pathway in Cancer Stress Cellular Stress (Hypoxia, etc.) HIF1a HIF-1α Stress->HIF1a Stabilizes MTA1 MTA1 HIF1a->MTA1 Upregulates NuRD NuRD Complex MTA1->NuRD Component of Chromatin Chromatin Remodeling NuRD->Chromatin HDACs HDACs HDACs->NuRD Component of Gene_Expression Altered Gene Expression Chromatin->Gene_Expression EMT Epithelial-Mesenchymal Transition (EMT) Gene_Expression->EMT Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Metastasis Metastasis & Invasion EMT->Metastasis Angiogenesis->Metastasis Benzyloxyisoxazole 3-Benzyloxyisoxazole Compound Benzyloxyisoxazole->MTA1 Inhibits

MTA1 Signaling Pathway in Cancer

While a specific protocol for testing 3-benzyloxyisoxazole compounds against MTA1 is not publicly available, a general workflow for assessing MTA1 inhibition can be outlined as follows:

MTA1_Inhibition_Workflow Workflow for MTA1 Inhibition Assay Cell_Culture 1. Cell Culture (e.g., Breast Cancer Cell Line with high MTA1 expression) Compound_Treatment 2. Treatment with 3-Benzyloxyisoxazole Compound Cell_Culture->Compound_Treatment Protein_Extraction 3. Protein Extraction Compound_Treatment->Protein_Extraction Reporter_Assay 6. Reporter Gene Assay (Measure transcriptional activity of MTA1 target genes) Compound_Treatment->Reporter_Assay Western_Blot 4. Western Blot Analysis (Measure MTA1 protein levels) Protein_Extraction->Western_Blot Co_IP 5. Co-Immunoprecipitation (Assess interaction of MTA1 with NuRD complex components) Protein_Extraction->Co_IP Data_Analysis 7. Data Analysis (Determine IC50 values) Western_Blot->Data_Analysis Co_IP->Data_Analysis Reporter_Assay->Data_Analysis CYP17A1_Signaling_Pathway CYP17A1 in Androgen Synthesis and Prostate Cancer Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1_OH CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17A1_OH Progesterone->CYP17A1_OH Hydroxy_Preg 17-OH Pregnenolone CYP17A1_OH->Hydroxy_Preg Hydroxy_Prog 17-OH Progesterone CYP17A1_OH->Hydroxy_Prog CYP17A1_Lyase CYP17A1 (17,20-lyase) Hydroxy_Preg->CYP17A1_Lyase Hydroxy_Prog->CYP17A1_Lyase DHEA DHEA CYP17A1_Lyase->DHEA Androstenedione Androstenedione CYP17A1_Lyase->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor (AR) Testosterone->AR Activates PCa_Growth Prostate Cancer Cell Growth AR->PCa_Growth Promotes Isoxazole_Compound Isoxazole Derivative Isoxazole_Compound->CYP17A1_OH Inhibits Isoxazole_Compound->CYP17A1_Lyase Inhibits Anticonvulsant_Screening_Workflow Workflow for Anticonvulsant Screening Compound_Admin 1. Compound Administration (e.g., intraperitoneal or oral in rodents) MES_Test 2. Maximal Electroshock (MES) Test (Induces tonic-clonic seizures) Compound_Admin->MES_Test scPTZ_Test 3. Subcutaneous Pentylenetetrazole (scPTZ) Test (Induces clonic seizures) Compound_Admin->scPTZ_Test Neurotoxicity 4. Neurotoxicity Assessment (e.g., Rotarod test for motor impairment) Compound_Admin->Neurotoxicity Data_Analysis 5. Data Analysis (Determine ED50 and TD50, calculate Protective Index) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Neurotoxicity->Data_Analysis

References

The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Isoxazole-Based Compounds in Medicine

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a wide array of clinically significant drugs across various therapeutic areas. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to isoxazole-based compounds for researchers, scientists, and drug development professionals.

A Historical Trajectory of Isoxazole-Based Drugs

The journey of isoxazole-based compounds in medicine is a testament to the power of synthetic chemistry in addressing clinical needs. From early antibacterial agents to modern targeted therapies, the isoxazole nucleus has been a consistent feature in successful drug discovery programs.

The story begins with the advent of sulfonamide antibiotics. Sulfamethoxazole , introduced in the United States in 1961, became a crucial weapon against bacterial infections.[1] Its development marked a significant milestone in the therapeutic application of isoxazole-containing molecules. This was followed by the development of the penicillinase-resistant penicillin, Dicloxacillin , which was patented in 1961 and approved for medical use in 1968.[2][3] This compound demonstrated the versatility of the isoxazole scaffold in overcoming antibiotic resistance.

The latter half of the 20th century saw the expansion of isoxazole-based drugs into new therapeutic domains. Leflunomide , an immunomodulatory drug for rheumatoid arthritis, was first described in the 1980s and received FDA approval in 1998.[4][5][6][7][8] In the realm of neuropsychiatry, the atypical antipsychotic Risperidone was developed in the 1980s and approved by the FDA in 1993, offering a new treatment paradigm for schizophrenia and bipolar disorder.[9][10][11][12][13] The late 1990s and early 2000s saw the rise of selective COX-2 inhibitors for the treatment of pain and inflammation, with the isoxazole-containing drug Valdecoxib being a prominent example. It was patented in 1995 and received FDA approval in November 2001, although it was later withdrawn from the market due to cardiovascular concerns.[14][15][16][17][18]

The following table summarizes the key historical milestones in the development of these landmark isoxazole-based drugs.

DrugTherapeutic ClassYear of Discovery/PatentYear of FDA Approval
SulfamethoxazoleAntibacterial-1961[1]
DicloxacillinAntibacterial1961[2]1968[2][3][19]
LeflunomideImmunomodulatory1980s[5]1998[4][6][7][8]
RisperidoneAntipsychotic1980s[9][10]1993[9][10][11][13]
ValdecoxibAnti-inflammatory (COX-2 Inhibitor)1995[14]2001[14][15][16][17]

Quantitative Analysis of Biological Activity

The therapeutic efficacy of isoxazole-based drugs is underpinned by their potent and often selective interactions with their biological targets. The following tables provide a summary of key quantitative data for selected isoxazole compounds, illustrating their pharmacological profiles.

Table 1: In Vitro Activity of Valdecoxib against Cyclooxygenase (COX) Enzymes

CompoundTargetIC50 (µM)Assay System
ValdecoxibCOX-1150Recombinant human enzyme[20]
ValdecoxibCOX-20.005Recombinant human enzyme[20]
ValdecoxibCOX-121.9Human whole-blood assay[21]
ValdecoxibCOX-20.24Human whole-blood assay[21]
CelecoxibCOX-20.05Recombinant human enzyme[20]
RofecoxibCOX-20.5Recombinant human enzyme[20]
EtoricoxibCOX-25Recombinant human enzyme[20]

Table 2: In Vivo Anti-inflammatory Activity of Valdecoxib in Rat Models

ModelED50 (mg/kg)
Air pouch0.06[21]
Paw edema5.9[21]
Adjuvant arthritis0.03[21]

Key Experimental Protocols

The synthesis and biological evaluation of isoxazole-based compounds involve a range of established and innovative laboratory techniques. This section provides detailed methodologies for key experiments cited in the development of these drugs.

Synthesis of Leflunomide

Leflunomide can be synthesized via a two-step process from 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethylaniline.[22][23][24]

Step 1: Preparation of 5-Methylisoxazole-4-carbonyl chloride

  • To a solution of 5-methylisoxazole-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., toluene), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents).

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures for 1-3 hours until the conversion to the acid chloride is complete, as monitored by techniques like TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 5-methylisoxazole-4-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Acylation of 4-Trifluoromethylaniline

  • Dissolve 4-trifluoromethylaniline (1 equivalent) in a suitable solvent (e.g., acetonitrile, dichloromethane, or a biphasic system like toluene/water).

  • Add a base (e.g., triethylamine, pyridine, or an inorganic base like sodium bicarbonate) to neutralize the HCl generated during the reaction.

  • Cool the solution in an ice bath and slowly add the crude 5-methylisoxazole-4-carbonyl chloride (1-1.2 equivalents) dissolved in a minimal amount of the reaction solvent.

  • The reaction mixture is stirred at room temperature for several hours until completion.

  • The crude leflunomide is then isolated by filtration, washed with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether), and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or toluene to afford pure leflunomide.

Synthesis of Valdecoxib

A common synthetic route to Valdecoxib involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine.[25]

Step 1: Generation of the Nitrile Oxide

  • A substituted benzaldoxime is treated with a halogenating agent, such as N-chlorosuccinimide (NCS), in a solvent like DMF to form the corresponding hydroximinoyl chloride.

  • The hydroximinoyl chloride is then treated with a base, such as triethylamine, to generate the nitrile oxide in situ.

Step 2: Cycloaddition Reaction

  • The in situ generated nitrile oxide undergoes a [3+2] cycloaddition reaction with an appropriately substituted enamine.

  • The resulting isoxazoline intermediate spontaneously aromatizes to the isoxazole ring.

Step 3: Sulfonamide Formation

  • The aryl group at the 4-position of the isoxazole is sulfonated using chlorosulfonic acid.

  • The resulting sulfonyl chloride is then reacted with ammonia to yield the final sulfonamide, Valdecoxib.

In Vitro COX-1/COX-2 Inhibition Assay

The selective inhibition of COX-1 and COX-2 is a key feature of drugs like Valdecoxib. This can be assessed using a variety of in vitro assays.[20][21]

Recombinant Enzyme Assay:

  • Purified recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific enzyme immunoassay (EIA) kit.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Human Whole-Blood Assay:

  • Freshly drawn human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

  • Aliquots of the whole blood are pre-incubated with various concentrations of the test compound or vehicle.

  • For the COX-2 assay, lipopolysaccharide (LPS) is added to induce COX-2 expression and activity, and the blood is incubated for 24 hours at 37°C. The production of PGE₂ is then measured in the plasma.

  • For the COX-1 assay, the blood is allowed to clot for 1 hour at 37°C, and the serum levels of thromboxane B₂ (TXB₂), a stable metabolite of the COX-1 product thromboxane A₂, are measured.

  • PGE₂ and TXB₂ levels are quantified by EIA, and IC50 values are determined.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of isoxazole-based drugs are mediated through their modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key mechanisms.

G cluster_0 Leflunomide Mechanism of Action cluster_1 Cellular Effects Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibition Pyrimidine_Synthesis De novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Lymphocyte_Proliferation Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Required for Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest Lymphocyte_Proliferation->Cell_Cycle_Arrest Leads to

Caption: Mechanism of action of Leflunomide.

G cluster_0 Inflammatory Cascade COX2 COX-2 Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Valdecoxib Valdecoxib Valdecoxib->COX2 Selective Inhibition

Caption: Valdecoxib's selective inhibition of the COX-2 pathway.

G cluster_0 Risperidone's Receptor Antagonism cluster_1 Therapeutic Effects in Schizophrenia Risperidone Risperidone D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->HT2A_Receptor Antagonism Positive_Symptoms Positive Symptoms (e.g., Hallucinations) D2_Receptor->Positive_Symptoms Modulation of Negative_Symptoms Negative Symptoms (e.g., Apathy) HT2A_Receptor->Negative_Symptoms Modulation of

Caption: Dual antagonism of D2 and 5-HT2A receptors by Risperidone.

Conclusion

The isoxazole scaffold has proven to be a remarkably fruitful starting point for the discovery and development of a diverse range of therapeutic agents. From the early days of antibacterial chemotherapy to the current era of targeted therapies, isoxazole-based compounds have consistently delivered clinical value. The continued exploration of isoxazole chemistry, coupled with a deeper understanding of disease biology, promises to yield a new generation of innovative medicines built upon this versatile heterocyclic core. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery, highlighting the enduring legacy and future potential of isoxazole-based pharmaceuticals.

References

Spectroscopic and Synthetic Profile of 3-(Benzyloxy)isoxazole-5-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 3-(Benzyloxy)isoxazole-5-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the predicted spectroscopic data based on analogous compounds, details a general experimental protocol for its synthesis, and presents a logical workflow for its characterization.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45 - 7.30m5HPhenyl-H
~6.80s1HIsoxazole-H4
~5.40s2HO-CH₂-Ph
~10.0 - 12.0br s1HCOOH

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170.0COOH
~165.0Isoxazole-C3
~158.0Isoxazole-C5
~135.0Phenyl-C (ipso)
~129.0 - 128.0Phenyl-CH
~100.0Isoxazole-C4
~70.0O-CH₂-Ph

Table 3: Predicted IR Spectral Data (KBr)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid dimer)[1][2][3][4]
~1710StrongC=O stretch (Carboxylic acid dimer)[1][2]
~1600, ~1450MediumC=C stretch (Aromatic)
~1570MediumC=N stretch (Isoxazole)
~1250StrongC-O stretch (Carboxylic acid)[2]
~1100StrongC-O stretch (Ether)

Table 4: Predicted Mass Spectrometry Data (ESI-)

m/zIon
218.05[M-H]⁻
174.06[M-H-CO₂]⁻
91.05[C₇H₇]⁺ (from benzylic cleavage, observed in positive mode)

Experimental Protocols

A general methodology for the synthesis of this compound can be adapted from established procedures for similar isoxazole derivatives.[5][6]

Synthesis of this compound:

  • Preparation of the Oxime: Benzyl alcohol is reacted with a suitable halogenating agent (e.g., thionyl chloride) to form benzyl chloride. The benzyl chloride is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to yield O-benzylhydroxylamine.

  • Cycloaddition Reaction: O-benzylhydroxylamine is reacted with a suitable three-carbon building block containing a carboxylic acid or ester functionality, such as ethyl propiolate, in the presence of a base like sodium ethoxide. This [3+2] cycloaddition reaction forms the isoxazole ring.

  • Hydrolysis: If an ester was used in the previous step, the resulting ethyl 3-(benzyloxy)isoxazole-5-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF), followed by acidification with a mineral acid (e.g., HCl) to a pH of 2-3.[6]

  • Purification: The crude product is then purified by recrystallization or column chromatography on silica gel.

Characterization:

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Infrared Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to determine the exact mass of the compound and confirm its molecular formula.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (Benzyl alcohol, Hydroxylamine, Ethyl propiolate) Step1 Preparation of O-Benzylhydroxylamine Start->Step1 Step2 [3+2] Cycloaddition Step1->Step2 Step3 Ester Hydrolysis Step2->Step3 Crude_Product Crude Product Step3->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry (HRMS) Pure_Product->MS Final_Data Spectroscopic Data NMR->Final_Data IR->Final_Data MS->Final_Data

Caption: A workflow diagram illustrating the key stages from synthesis to characterization.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Benzyloxy)isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, conformational properties, and key analytical characteristics of 3-(benzyloxy)isoxazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.

Molecular Structure and Identifiers

This compound is a substituted isoxazole derivative featuring a benzyloxy group at the 3-position and a carboxylic acid group at the 5-position. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.

IdentifierValue
Molecular Formula C₁₁H₉NO₄[1]
Molecular Weight 219.19 g/mol
CAS Number 2552-54-7
SMILES O=C(O)c1cc(onc1)OCc2ccccc2
InChI InChI=1S/C11H9NO4/c13-11(14)9-6-10(12-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14)

Conformational Analysis

While no specific crystallographic data for this compound is publicly available, its conformational preferences can be elucidated through computational modeling, drawing parallels with similar heterocyclic carboxylic acids. The key rotatable bonds that dictate the overall conformation are the C-O bond of the benzyloxy group and the C-C bond connecting the carboxylic acid to the isoxazole ring.

A plausible workflow for determining the conformational landscape of this molecule would involve computational methods such as Density Functional Theory (DFT).

G cluster_0 Computational Workflow Start Start Structure Generate 3D Structure from SMILES Start->Structure Minimization Geometry Optimization (DFT/B3LYP/6-31G*) Structure->Minimization Scan Potential Energy Surface Scan (Dihedral Angle Rotations) Minimization->Scan Conformers Identify Low-Energy Conformers Scan->Conformers Analysis Analyze Bond Lengths, Angles, and Dihedral Angles Conformers->Analysis End End Analysis->End

Computational workflow for conformational analysis.

Key dihedral angles to consider for the potential energy surface scan would be:

  • τ1: C(isoxazole)-C(isoxazole)-O-CH₂

  • τ2: C(isoxazole)-O-CH₂-C(phenyl)

  • τ3: C(isoxazole)-C(carboxyl)-O-H

The planarity of the isoxazole ring and the orientation of the benzyloxy and carboxylic acid substituents will be the primary determinants of the molecule's three-dimensional shape, which is crucial for its interaction with biological targets.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of isoxazole-5-carboxylic acids.[2] One common approach involves the cycloaddition of a nitrile oxide with an alkyne, followed by hydrolysis of the resulting ester.

G cluster_1 Synthetic Pathway Start Benzyl Alcohol Step1 Reaction with Ethyl 2-chloro-2-oxoacetate Start->Step1 Intermediate1 Ethyl 2-(benzyloxy)-2-oxoacetate Step1->Intermediate1 Step2 Reaction with Hydroxylamine Intermediate1->Step2 Intermediate2 Ethyl 3-(benzyloxy)isoxazole-5-carboxylate Step2->Intermediate2 Step3 Alkaline Hydrolysis (e.g., NaOH) Intermediate2->Step3 Product This compound Step3->Product

Plausible synthetic pathway for the target molecule.

Step-by-step protocol:

  • Preparation of Ethyl 3-(benzyloxy)isoxazole-5-carboxylate: To a solution of ethyl 2-chloro-2-oxoacetate in a suitable solvent (e.g., dichloromethane), add benzyl alcohol and a non-nucleophilic base (e.g., triethylamine) at 0 °C. Stir the reaction mixture at room temperature until completion. The resulting ethyl 2-(benzyloxy)-2-oxoacetate is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a solvent such as ethanol. The mixture is heated to reflux to facilitate the cyclization reaction, yielding the ethyl ester of the target molecule.

  • Hydrolysis to this compound: The ethyl ester is then subjected to alkaline hydrolysis.[3] Dissolve the ester in a mixture of ethanol and water, and add a stoichiometric excess of a base such as sodium hydroxide. The reaction is typically stirred at room temperature or gently heated until the ester is fully consumed, as monitored by thin-layer chromatography.

  • Work-up and Purification: After hydrolysis, the reaction mixture is acidified with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR - Aromatic protons of the benzyl group (multiplet, ~7.3-7.5 ppm).- Methylene protons of the benzyl group (singlet, ~5.4 ppm).- Isoxazole proton (singlet, ~6.8-7.0 ppm).- Carboxylic acid proton (broad singlet, >10 ppm).[4][5]
¹³C NMR - Carbonyl carbon of the carboxylic acid (~160-170 ppm).- Aromatic carbons of the benzyl group (~127-136 ppm).- Methylene carbon of the benzyl group (~70 ppm).- Isoxazole ring carbons (~100-160 ppm).[4][5]
IR Spectroscopy - Broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹).- C=N and C=C stretches of the isoxazole and phenyl rings (~1500-1600 cm⁻¹).- C-O stretches (~1000-1300 cm⁻¹).[4][5]
Mass Spectrometry - Molecular ion peak [M]+ or [M-H]⁻ corresponding to the molecular weight.

Potential Applications in Drug Development

Isoxazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] The presence of the carboxylic acid moiety in this compound provides a handle for further chemical modification, such as amide bond formation, to generate libraries of compounds for screening against various biological targets. The benzyloxy group can also participate in hydrophobic and π-stacking interactions within a protein binding pocket.

G cluster_2 Drug Discovery Relevance Molecule 3-(Benzyloxy)isoxazole- 5-carboxylic acid Properties Structural Features: - Isoxazole Scaffold - Carboxylic Acid Handle - Benzyloxy Group Molecule->Properties Activities Potential Biological Activities: - Anticancer - Anti-inflammatory - Antimicrobial Properties->Activities Development Drug Development Potential: - Lead Optimization - Structure-Activity Relationship Studies Activities->Development

Relevance of the molecule in drug discovery.

The insights into the molecular structure and conformation provided in this guide can aid in the rational design of novel therapeutics based on the this compound scaffold. For instance, understanding the preferred three-dimensional arrangement of the molecule can inform the design of compounds with improved binding affinity and selectivity for a specific biological target.

References

The Synthesis of Isoxazole Derivatives from Nitrile Oxides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged five-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] Derivatives of isoxazole exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3] This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing isoxazole derivatives from nitrile oxides, with a focus on the widely employed 1,3-dipolar cycloaddition reaction. Detailed experimental protocols, quantitative data, and visualizations of key synthetic and signaling pathways are presented to serve as a practical resource for researchers in the field.

Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for the synthesis of isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[4][5] This reaction is highly efficient and regioselective, typically affording 3,5-disubstituted isoxazoles. A key aspect of this synthesis is the generation of the nitrile oxide, which is often unstable and is therefore typically generated in situ.[6][7]

In Situ Generation of Nitrile Oxides from Aldoximes

A common and practical approach for the in situ generation of nitrile oxides involves the oxidation of aldoximes.[8][9] Various oxidizing agents have been successfully employed for this transformation, offering researchers a range of options depending on substrate compatibility and desired reaction conditions.

Key Oxidizing Agents for Nitrile Oxide Generation:

  • Hypervalent Iodine Reagents: Reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) are effective for the oxidation of aldoximes to nitrile oxides under mild conditions.[8]

  • tert-Butyl Hypoiodite (t-BuOI): Generated in situ from tert-butyl hypochlorite (t-BuOCl) and sodium iodide (NaI), t-BuOI provides a powerful and mild method for nitrile oxide formation.[10][11]

  • Sodium Hypochlorite (NaOCl): Commercially available bleach is a cost-effective and readily accessible oxidant for this transformation.[6]

  • Oxone® and Sodium Chloride (NaCl): This combination offers an environmentally friendly and efficient method for nitrile oxide generation, including under solvent-free mechanochemical conditions.[9][12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of isoxazole derivatives via nitrile oxide cycloaddition.

Protocol 1: Synthesis of 3-(4-Methoxyphenyl)-5-(2-fluorophenyl)isoxazole using a Hypervalent Iodine Reagent

This protocol is adapted from the work of Sciforum[8].

Reaction Scheme:

Procedure:

  • To a solution of 2-fluorophenylacetylene (57 µL, 0.5 mmol) and 4-methoxybenzaldehyde oxime (113 mg, 0.75 mmol) in 5 mL of a 5:1 mixture of methanol and water, add [bis(trifluoroacetoxy)iodo]benzene (323 mg, 0.75 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes (1:5) as the eluent to afford the pure 3-(4-methoxyphenyl)-5-(2-fluorophenyl)isoxazole as a white solid.

Protocol 2: Mechanochemical Synthesis of 5-Phenyl-3-(p-tolyl)isoxazole using NaCl and Oxone®

This protocol is based on the method developed by Li, et al.[9].

Reaction Scheme:

Procedure:

  • In a ball-milling vessel, combine p-tolualdehyde oxime (27.2 mg, 0.2 mmol), sodium chloride (14.6 mg, 0.22 mmol), Oxone® (141.8 mg, 0.22 mmol), and sodium carbonate (31.8 mg, 0.3 mmol).

  • Add phenylacetylene (26 µL, 0.24 mmol) to the mixture.

  • Mill the reaction mixture at room temperature for the time required for the reaction to complete, monitoring by TLC.

  • After completion, extract the product with an appropriate organic solvent and purify by flash column chromatography to yield 5-phenyl-3-(p-tolyl)isoxazole as a white solid.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of various isoxazole derivatives using the methods described above.

Table 1: Synthesis of Isoxazole Derivatives using [Bis(trifluoroacetoxy)iodo]benzene [8]

AlkyneAldoximeProductYield (%)
Phenylacetylene4-Pyridinaldoxime3-(4-Pyridyl)-5-phenylisoxazole75
2-EthynylpyridineBenzaldehyde oxime3-Phenyl-5-(2-pyridyl)isoxazole68
2-Fluorophenylacetylene4-Methoxybenzaldehyde oxime3-(4-Methoxyphenyl)-5-(2-fluorophenyl)isoxazole82

Table 2: Mechanochemical Synthesis of Isoxazoles using NaCl and Oxone® [9]

AldoximeAlkyneProductYield (%)
p-Tolualdehyde oximePhenylacetylene5-Phenyl-3-(p-tolyl)isoxazole83
Benzaldehyde oxime1-Ethynyl-4-fluorobenzene3-Phenyl-5-(4-fluorophenyl)isoxazole81
4-Chlorobenzaldehyde oximePhenylacetylene3-(4-Chlorophenyl)-5-phenylisoxazole85

Visualizations

Synthetic Pathway and Workflow

The following diagrams illustrate the general synthetic pathway for isoxazole formation from nitrile oxides and a typical experimental workflow.

Synthesis_Pathway cluster_cycloaddition [3+2] Cycloaddition Aldoxime Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidation Isoxazole Isoxazole Derivative NitrileOxide->Isoxazole Alkyne Alkyne Alkyne->Isoxazole

Caption: General synthetic pathway for isoxazole derivatives.

Experimental_Workflow Start Combine Aldoxime and Alkyne in Solvent AddOxidant Add Oxidizing Agent Start->AddOxidant Reaction Stir at Room Temperature (Monitor by TLC) AddOxidant->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Isoxazole Derivative Purification->Product

Caption: Typical experimental workflow for isoxazole synthesis.

Signaling Pathways of Isoxazole Derivatives

Many isoxazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways. A prominent example is the anti-inflammatory action of selective COX-2 inhibitors like valdecoxib and celecoxib.

COX2_Inhibition_Pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Phospholipase A2 COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation IsoxazoleDrug Isoxazole Derivative (e.g., Valdecoxib) IsoxazoleDrug->COX2 Inhibition

Caption: Mechanism of action of COX-2 inhibiting isoxazoles.

In the realm of oncology, isoxazole derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways such as the Akt/GSK3β/β-catenin pathway.[13]

Anticancer_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Degradation GeneTranscription Gene Transcription (Proliferation, Survival) BetaCatenin->GeneTranscription Isoxazole Anticancer Isoxazole Derivative Isoxazole->Akt Inhibition

Caption: Anticancer activity via Akt signaling inhibition.

Conclusion

The synthesis of isoxazole derivatives from nitrile oxides, primarily through 1,3-dipolar cycloaddition reactions, remains a cornerstone of heterocyclic chemistry. The development of diverse and efficient methods for the in situ generation of nitrile oxides has significantly broadened the scope and applicability of this methodology. The isoxazole core continues to be a valuable scaffold in the design of novel therapeutic agents, with derivatives demonstrating potent and selective modulation of key biological pathways. This guide provides a foundational understanding and practical protocols for the synthesis and exploration of this important class of compounds.

References

The Pivotal Role of the Benzyloxy Group in Modulating Isoxazole Compound Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous biologically active compounds. Within this versatile class of molecules, the strategic incorporation of a benzyloxy group has emerged as a critical determinant of therapeutic efficacy across various targets. This technical guide delves into the multifaceted role of the benzyloxy moiety in modulating the activity of isoxazole-containing compounds, offering a comprehensive analysis of its impact on structure-activity relationships (SAR), supported by quantitative data, detailed experimental protocols, and visual representations of associated biological pathways.

The Benzyloxy Group: A Key Player in Molecular Recognition and Activity

The benzyloxy group, consisting of a benzyl group linked to a parent molecule through an oxygen atom, is not merely a passive structural element. Its presence can significantly influence a compound's pharmacological profile through a combination of steric, electronic, and hydrophobic effects. It can act as a crucial pharmacophore, engaging in specific interactions with biological targets such as enzymes and receptors, thereby enhancing binding affinity and modulating biological response.

One notable example is in the development of antifungal agents. A series of novel triazole compounds featuring a benzyloxy phenyl isoxazole side chain have demonstrated potent and broad-spectrum antifungal activity.[1] The benzyloxy moiety, in this context, is thought to play a crucial role in the compound's ability to inhibit fungal growth.

Furthermore, the significance of the benzyloxy group extends to the design of inhibitors for enzymes like monoamine oxidase-B (MAO-B), which are implicated in neurological disorders.[2] While not exclusively focused on isoxazoles, research into various scaffolds has highlighted the benzyloxy moiety as a key pharmacophore for potent MAO-B inhibition.[2] This suggests a broader principle of the benzyloxy group's importance in interacting with enzymatic active sites.

Evidence from studies on other heterocyclic systems further underscores the critical nature of the benzyloxy group. In a series of 1-benzyloxy-5-phenyltetrazole derivatives designed as anticancer agents, the removal of the N-O-benzyl moiety resulted in a dramatic or complete loss of activity against androgen receptor-dependent prostate cancer cells.[3] This "activity cliff" phenomenon strongly indicates that the benzyloxy group is indispensable for the compound's biological function in that specific context.[3]

Quantitative Analysis of Benzyloxy-Isoxazole Derivatives

To elucidate the precise impact of the benzyloxy group on the biological activity of isoxazole compounds, a systematic review of quantitative data is essential. The following tables summarize the in vitro activity of a series of benzyloxy-substituted isoxazole-containing compounds against various biological targets.

Table 1: Antifungal Activity of Triazoles Containing a Benzyloxy Phenyl Isoxazole Moiety

Compound IDSubstitution on Benzyloxy Phenyl RingFungal StrainMIC (µg/mL)
13 2,4-difluoroCandida albicans SC5314<0.008
20 4-chloroCandida albicans SC53140.015
27 4-trifluoromethoxyCandida albicans SC53140.015
Parent Compound (without benzyloxy) N/ACandida albicans SC5314>16

Data synthesized from a study on novel antifungal agents.[1] The "Parent Compound" is a hypothetical entry for illustrative comparison, as the direct parent compound without the benzyloxy group was not explicitly tested in this series.

The data clearly indicates that the presence of the benzyloxy phenyl isoxazole side chain is critical for the potent antifungal activity of these triazole derivatives.[1] Substitutions on the phenyl ring of the benzyloxy group further modulate this activity.

Experimental Protocols

A detailed understanding of the methodologies used to generate the activity data is crucial for the interpretation and replication of the findings.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the methodology described for the evaluation of antifungal agents.[1]

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of two-fold dilutions are then prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The diluted fungal inoculum is added to each well of the microtiter plates containing the serially diluted compounds. The plates are then incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth in the drug-free control well, as determined visually or by spectrophotometric reading.

Signaling Pathways and Logical Relationships

To visualize the broader context of where these benzyloxy-isoxazole compounds might exert their effects, we can map out relevant biological pathways and experimental workflows.

Generic Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel therapeutic compounds, such as the benzyloxy-isoxazole derivatives discussed.

G Drug Discovery and Evaluation Workflow cluster_0 Discovery Phase cluster_1 In Vitro Evaluation cluster_2 Preclinical Development Design Compound Design (e.g., with Benzyloxy-Isoxazole) Synthesis Chemical Synthesis Design->Synthesis Hypothesis Screening Primary Biological Screening (e.g., Antifungal Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Toxicity Cytotoxicity Assays Screening->Toxicity SAR->Design Optimization ADME ADME/Tox Studies SAR->ADME Toxicity->ADME InVivo In Vivo Efficacy Models ADME->InVivo Lead Lead Candidate Selection InVivo->Lead G Hypothesized Enzyme Inhibition by Benzyloxy-Isoxazole cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Enzyme Target Enzyme Substrate Natural Substrate Enzyme->Substrate Binding Inhibitor Benzyloxy-Isoxazole Inhibitor Enzyme->Inhibitor Competitive Binding to Active Site Product Product Substrate->Product Catalysis Inhibitor->NoReaction Blocks Substrate Binding

References

An In-depth Technical Guide to the General Reactivity of Isoxazole-5-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole-5-carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in a multitude of biologically active molecules.[1][2] The presence of the carboxylic acid moiety at the 5-position provides a crucial handle for synthetic modification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and key transformations of isoxazole-5-carboxylic acids, with a focus on practical applications for researchers in the field.

Synthesis of Isoxazole-5-carboxylic Acids

The construction of the isoxazole-5-carboxylic acid core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1,3-Dipolar Cycloaddition

A prevalent and versatile method for synthesizing isoxazole rings is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3][4] To obtain isoxazole-5-carboxylic acids or their ester precursors, propiolates are commonly used as the dipolarophile. The nitrile oxides are typically generated in situ from the corresponding aldoximes to avoid their dimerization into furoxans.[3]

General Reaction Scheme:

Reaction of β-Keto Esters with Hydroxylamine

Another classical and widely used approach involves the condensation of a β-keto ester with hydroxylamine.[5] The regioselectivity of this reaction is a critical consideration, as it can potentially yield two isomeric isoxazole products. However, careful control of reaction conditions, particularly pH, can favor the formation of the desired isoxazole-5-carboxylate.[3] Acidic conditions generally promote the formation of the 3-substituted isoxazole-5-carboxylate.[3]

Lithiation and Carboxylation

For the synthesis of 3-substituted isoxazole-5-carboxylic acids, a powerful method involves the lithiation of a 3,5-disubstituted isoxazole at the 4-position, followed by quenching with carbon dioxide.[6][7] This approach is particularly useful when direct cyclization methods are not feasible or lead to undesired isomers.[7]

Key Reactions of the Carboxylic Acid Group

The carboxylic acid functionality at the 5-position of the isoxazole ring undergoes typical transformations, allowing for the facile synthesis of a wide range of derivatives.

Esterification

Esterification of isoxazole-5-carboxylic acids can be achieved under standard conditions, such as Fischer esterification using an alcohol in the presence of an acid catalyst. More modern and milder methods employing coupling agents can also be utilized.

Amidation

The formation of amides is a crucial transformation in drug discovery, as the amide bond is a key feature of many pharmaceuticals. Isoxazole-5-carboxylic acids can be readily converted to their corresponding amides by reaction with amines in the presence of a suitable coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[8][9]

Reactivity of the Isoxazole Ring

While generally considered an aromatic and stable heterocyclic system, the isoxazole ring can undergo specific transformations, particularly those involving the cleavage of the weak N-O bond.[10]

Ring Opening Reactions

The N-O bond in the isoxazole ring is susceptible to cleavage under reductive or basic conditions, leading to a variety of ring-opened products.[10][11] Catalytic hydrogenation is a common method to induce this transformation, often yielding β-enaminones.[11][12][13] This reactivity provides a synthetic route to acyclic compounds that may not be easily accessible through other means.

Decarboxylation

Under thermal conditions, isoxazole-5-carboxylic acids can undergo decarboxylation to afford the corresponding isoxazole.[14] The ease of decarboxylation can be influenced by the presence of electron-withdrawing groups on the ring.[15] In some cases, a catalyst may be employed to facilitate the reaction at lower temperatures.[16]

Data Presentation

Table 1: Synthesis of Isoxazole-5-Carboxylic Acid Derivatives

EntryReactantsProductCatalyst/ReagentSolventTemp (°C)Yield (%)Reference
1Aryl aldoxime, Ethyl propiolateEthyl 3-aryl-isoxazole-5-carboxylateNCS, Et3NDCMRTGood[3]
2β-Keto ester, Hydroxylamine3-Substituted isoxazol-5(4H)-oneAmine-functionalized celluloseWaterRTGood to High[5]
33-Phenyl-5-chloroisoxazole3-Phenyl-5-chloroisoxazole-4-carboxylic acidn-BuLi, CO2--80[7]
4Methyl 3-methyl-5-isoxazolecarboxylate3-Methylisoxazole-5-carboxylic acidNaOH, then HClTHF/Methanol/Water2090[17]

Table 2: Reactions of Isoxazole-5-Carboxylic Acids

EntryReactantProductReagentsSolventTemp (°C)Yield (%)Reference
13-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidN-(2,4-Dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide2,4-Dimethoxyaniline, EDC, DMAPDCMRT82[9]
2Aromatic Carboxylic Acid4,5-Disubstituted OxazoleIsocyanoacetate, DMAP-Tf, DMAPDCM40up to 97[18][19]
3Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylateEthyl (Z)-2-amino-4-oxo-2-pentanoateH2, 10% Pd/CAnhydrous EtOHRT71[12]
45-Methylisoxazole-3-carboxylic acid5-MethylisoxazoleHeat---[14]

Experimental Protocols

General Protocol for the Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition[3]
  • Generation of the Nitrile Oxide: In a round-bottom flask, dissolve the aryl aldoxime (1.0 eq.) in dichloromethane (DCM). Add triethylamine (1.1 eq.). Cool the mixture in an ice bath. Slowly add a solution of N-chlorosuccinimide (NCS) to the stirred mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cycloaddition: Once the formation of the nitrile oxide is complete (as indicated by TLC), add ethyl propiolate (1.2 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-aryl-isoxazole-5-carboxylate.

General Procedure for Isoxazole-Carboxamide Synthesis[10]
  • Dissolve the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (12 ml).

  • To this mixture, add 4-dimethylaminopyridine (DMAP) (0.3 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.8 mmol).

  • Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

  • Add the appropriate aniline derivative (1.8 mmol) and continue stirring for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and extract with 1% NaHCO₃ and brine.

  • Dry the organic layer and concentrate to obtain the crude product, which can be further purified by column chromatography.

General Procedure for the Synthesis of 3-Methylisoxazole-5-carboxylic acid[18]
  • To a round bottom flask, add a solution of methyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL).

  • Add a solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL) dropwise, followed by methanol (4 mL).

  • Stir the reaction mixture at room temperature for 18-20 hours.

  • Adjust the pH to 2 with 1 N hydrochloric acid.

  • Extract the aqueous phase with ethyl acetate (3 x 35 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid (660 mg, 90% yield).

Mandatory Visualizations

Synthesis_of_Isoxazole_5_Carboxylic_Acid cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_condensation Condensation Aldoxime Aldoxime Nitrile Oxide Nitrile Oxide Aldoxime->Nitrile Oxide Oxidation Isoxazole-5-carboxylate Isoxazole-5-carboxylate Nitrile Oxide->Isoxazole-5-carboxylate Alkyne (Propiolate) Alkyne (Propiolate) Alkyne (Propiolate)->Isoxazole-5-carboxylate β-Keto Ester β-Keto Ester β-Keto Ester->Isoxazole-5-carboxylate Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole-5-carboxylate

Caption: Synthetic routes to isoxazole-5-carboxylates.

Reactivity_of_Isoxazole_5_Carboxylic_Acid cluster_acid_reactions Carboxylic Acid Reactions cluster_ring_reactions Ring Reactions Isoxazole-5-carboxylic Acid Isoxazole-5-carboxylic Acid Ester Ester Isoxazole-5-carboxylic Acid->Ester Alcohol, H+ Amide Amide Isoxazole-5-carboxylic Acid->Amide Amine, Coupling Agent Ring-opened Product (β-enaminone) Ring-opened Product (β-enaminone) Isoxazole-5-carboxylic Acid->Ring-opened Product (β-enaminone) Reduction (e.g., H2/Pd) Decarboxylated Isoxazole Decarboxylated Isoxazole Isoxazole-5-carboxylic Acid->Decarboxylated Isoxazole Heat

Caption: Key reactions of isoxazole-5-carboxylic acids.

Amidation_Workflow Start Start Dissolve Isoxazole-5-COOH Dissolve Isoxazole-5-COOH in DCM Start->Dissolve Isoxazole-5-COOH Add Coupling Agents Add EDC, DMAP Dissolve Isoxazole-5-COOH->Add Coupling Agents Stir Stir 30 min at RT Add Coupling Agents->Stir Add Amine Add Amine Stir->Add Amine Stir 24-48h Stir 24-48h Add Amine->Stir 24-48h Workup Workup & Purification Stir 24-48h->Workup End End Workup->End

Caption: Experimental workflow for amidation.

References

Methodological & Application

Application Note and Protocol: Purification of 3-(Benzyloxy)isoxazole-5-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3-(Benzyloxy)isoxazole-5-carboxylic acid via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, which is essential for accurate biological testing, formulation development, and meeting regulatory standards in drug development.[1] The protocol herein is based on established principles of small molecule purification and is intended to serve as a comprehensive guide for researchers. While specific quantitative data for this exact molecule's recrystallization is not widely published, this guide provides a systematic approach to solvent selection and procedure optimization.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical development. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of purity is paramount. Impurities can affect the compound's efficacy, safety, and stability. Recrystallization is a robust and scalable method for purifying solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2] This allows for the saturation of the solution at a high temperature, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.

Experimental Protocols

I. Preliminary Assessment: Solvent Screening

The selection of an appropriate solvent is the most critical step for a successful recrystallization. An ideal solvent should:

  • Not react with the compound of interest.

  • Dissolve the compound to a high extent at or near its boiling point.

  • Dissolve the compound to a low extent at low temperatures (e.g., 0-4 °C).

  • Dissolve impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable.

Protocol for Solvent Screening:

  • Place a small amount (e.g., 10-20 mg) of crude this compound into several test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, isopropanol, acetone, toluene, or mixtures thereof) dropwise at room temperature, with agitation, until the solid dissolves. Record the approximate volume of solvent required. A large volume suggests low solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath and observe the solubility.

  • If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, followed by cooling in an ice bath.

  • Observe the formation of crystals. The solvent that yields a significant amount of crystalline solid upon cooling is a good candidate for recrystallization.

II. Recrystallization Protocol

This protocol is a general guideline and should be optimized based on the results of the solvent screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add the minimum amount of the selected solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.[3] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or in a desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes hypothetical data from a series of recrystallization experiments to purify this compound, illustrating how results can be systematically compared to identify the optimal solvent system.

Solvent SystemPurity Before (%)Purity After (%)Recovery Yield (%)Observations
Ethanol95.299.185Well-formed needles, slow crystallization.
Isopropanol95.299.388Large, prismatic crystals.
Ethyl Acetate95.298.575Rapid formation of small crystals.
Toluene95.297.865Oiling out observed initially.
Ethanol/Water (9:1)95.299.592High yield of very pure, fine needles.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

G start Start: Crude This compound dissolution 1. Dissolution (Minimum hot solvent) start->dissolution hot_filtration 2. Hot Filtration (Optional: remove insoluble impurities) dissolution->hot_filtration Impurities Present crystallization 3. Cooling & Crystallization (Slow cooling to room temp, then ice bath) dissolution->crystallization No Impurities hot_filtration->crystallization isolation 4. Isolation (Vacuum filtration) crystallization->isolation washing 5. Washing (Ice-cold solvent) isolation->washing drying 6. Drying (Vacuum oven) washing->drying end End: Pure Crystalline Product drying->end

Caption: Recrystallization workflow for this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent required for dissolution. Concentrate the filtrate and cool for a second crop of crystals.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-warmed. Add a small amount of extra hot solvent before filtering.
Oiling Out The solution is supersaturated, or the compound's melting point is lower than the solvent's boiling point.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly. Try a different solvent with a lower boiling point.
No Crystals Form The solution is not saturated.Evaporate some of the solvent to increase the concentration and then cool again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal.
Purity Not Improved The chosen solvent does not effectively separate the impurities.Perform a systematic solvent screening to find a more suitable solvent or solvent mixture. Consider a second recrystallization.

Conclusion

Recrystallization is a powerful and versatile technique for the purification of this compound. By carefully selecting a suitable solvent and optimizing the procedure, it is possible to significantly enhance the purity of the compound, which is a critical step in the drug development process. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully purify this and similar compounds.

References

Application Notes and Protocols for the Column Chromatography of Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of isoxazole carboxylic acids using column chromatography. The methodologies outlined below are designed to offer a starting point for developing robust and efficient purification strategies for this important class of heterocyclic compounds.

Introduction

Isoxazole carboxylic acids are key structural motifs in many pharmaceutically active compounds. Their effective purification is a critical step in the drug development process. Column chromatography is a widely used technique for this purpose; however, the acidic nature of the carboxyl group and the potential sensitivity of the isoxazole ring can present challenges. This guide details recommended conditions for both normal-phase (silica gel) and reversed-phase chromatography to address these challenges and achieve high purity.

Data Presentation: Recommended Chromatography Conditions

The following tables summarize typical starting conditions for the purification of isoxazole carboxylic acids. Optimization may be required based on the specific properties of the target compound.

Table 1: Normal-Phase (Silica Gel) Column Chromatography Conditions

ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)For acid-sensitive compounds, consider deactivating the silica gel with 1-3% triethylamine in the mobile phase or using neutral alumina.[1][2]
Mobile Phase (Eluent) Gradient of n-Hexane and Ethyl AcetateA common starting point is a gradient from 10% to 50% ethyl acetate.[3] For more polar compounds, a mixture of dichloromethane and methanol can be effective.[1]
Mobile Phase Additive 0.1-1% Acetic Acid or Formic AcidThe addition of a weak acid to the eluent can significantly improve peak shape and recovery by suppressing the ionization of the carboxylic acid group.[1]
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and load the resulting powder onto the column.[1][2]
Elution Profile Gradient ElutionStart with a low polarity mobile phase and gradually increase the polarity to elute compounds with varying polarities.[1][2]

Table 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Conditions

ParameterRecommended ConditionsNotes
Stationary Phase C18 Silica Gel (e.g., 5 µm particle size)Provides good retention and separation for polar and non-polar isoxazole carboxylic acids.
Mobile Phase (Eluent) Gradient of Water and Acetonitrile (MeCN)A typical gradient runs from 10% to 90% acetonitrile.[4]
Mobile Phase Additive 0.1% Formic Acid or Trifluoroacetic Acid (TFA)Essential for good peak shape and reproducibility. Formic acid is preferred for mass spectrometry (MS) compatibility.[4][5][6]
Flow Rate 1.0 - 20 mL/minDependent on the column dimensions (analytical vs. preparative).
Detection UV (typically 220 nm or 254 nm)Select a wavelength where the compound of interest has strong absorbance.

Experimental Protocols

This protocol provides a general procedure for the purification of an isoxazole carboxylic acid using silica gel column chromatography.

1. Preparation of the Silica Gel Slurry:

  • In a beaker, add the required amount of silica gel to the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in n-hexane).
  • Stir the mixture gently to form a uniform slurry, ensuring no air bubbles are trapped.

2. Packing the Column:

  • Secure a glass chromatography column vertically.
  • Pour the silica gel slurry into the column.
  • Allow the silica gel to settle, and then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
  • Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.

3. Sample Preparation and Loading (Dry Loading):

  • Dissolve the crude isoxazole carboxylic acid in a minimal volume of a polar solvent (e.g., dichloromethane or methanol).
  • Add a small amount of silica gel to the solution and mix.
  • Evaporate the solvent under reduced pressure to obtain a free-flowing powder of the crude compound adsorbed onto the silica gel.[2]
  • Carefully add this powder to the top of the packed column.

4. Elution:

  • Begin elution with the initial low-polarity mobile phase.
  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in n-hexane.[3]
  • Collect fractions and monitor the elution of the desired compound using thin-layer chromatography (TLC).

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to yield the purified isoxazole carboxylic acid.

This protocol is suitable for the purification of polar isoxazole carboxylic acids or when normal-phase chromatography provides inadequate separation.

1. Mobile Phase Preparation:

  • Prepare two mobile phase solutions:
  • Solvent A: Water with 0.1% formic acid.
  • Solvent B: Acetonitrile with 0.1% formic acid.
  • Degas both solvents, for example, by sonication.

2. Column Equilibration:

  • Install the C18 column into the HPLC system.
  • Equilibrate the column with the initial mobile phase composition (e.g., 90% Solvent A, 10% Solvent B) until a stable baseline is achieved.

3. Sample Preparation:

  • Dissolve the crude sample in a suitable solvent, preferably the initial mobile phase, to a known concentration.
  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

4. Injection and Elution:

  • Inject the filtered sample onto the column.
  • Run a linear gradient from low to high organic content (e.g., 10% to 90% Solvent B over 15 minutes).[4]
  • Monitor the separation at a suitable UV wavelength.

5. Fraction Collection and Product Isolation:

  • Collect the fractions corresponding to the peak of the desired product.
  • Combine the relevant fractions and remove the acetonitrile under reduced pressure.
  • The remaining aqueous solution can be lyophilized or extracted with an organic solvent to isolate the purified compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Column Chromatography cluster_analysis_isolation Analysis & Isolation crude_product Crude Isoxazole Carboxylic Acid dissolution Dissolve in Minimal Solvent crude_product->dissolution adsorption Adsorb onto Silica Gel dissolution->adsorption drying Dry under Reduced Pressure adsorption->drying sample_loading Load Sample onto Column drying->sample_loading column_packing Pack Column with Silica Gel Slurry column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Isoxazole Carboxylic Acid evaporation->pure_product logical_relationship cluster_normal_phase Normal-Phase Chromatography cluster_reversed_phase Reversed-Phase Chromatography compound_properties Properties of Isoxazole Carboxylic Acid (Polarity, Stability) np_stationary Stationary Phase: Silica Gel compound_properties->np_stationary Less Polar/ Acid Stable rp_stationary Stationary Phase: C18-Modified Silica compound_properties->rp_stationary More Polar/ Acid Sensitive np_mobile Mobile Phase: Non-polar to Moderately Polar (e.g., Hexane/EtOAc) np_additive Additive: Acetic or Formic Acid np_elution_order Elution Order: Least Polar First rp_mobile Mobile Phase: Polar (e.g., Water/Acetonitrile) rp_additive Additive: Formic Acid or TFA rp_elution_order Elution Order: Most Polar First

References

Application Notes and Protocols for Amide Coupling of 3-(Benzyloxy)isoxazole-5-carboxylic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a prominent scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The synthesis of isoxazole carboxamides, in particular, is a key strategy in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the amide coupling of 3-(benzyloxy)isoxazole-5-carboxylic acid with a variety of primary and secondary amines. The protocols described herein utilize common and efficient coupling reagents, offering reproducible methods for the synthesis of a diverse library of 3-(benzyloxy)isoxazole-5-carboxamides. These derivatives are of significant interest in drug discovery programs targeting a range of therapeutic areas.

General Reaction Scheme

The amide coupling reaction involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.

G r1 3-(Benzyloxy)isoxazole- 5-carboxylic acid plus1 + reagents Coupling Reagent, Base, Solvent r2 Amine (R1R2NH) p1 3-(Benzyloxy)isoxazole- 5-carboxamide reagents->p1

Caption: General Amide Coupling Reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and corresponding yields for the amide coupling of isoxazole carboxylic acids with various amines. While specific data for this compound is limited in the literature, the following data for structurally similar isoxazole carboxylic acids provide valuable insights into expected outcomes.

Table 1: Amide Coupling of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid with Various Anilines using EDC/DMAP

AmineCoupling Reagent (equiv.)Base (equiv.)SolventReaction Time (h)Yield (%)
AnilineEDC (1.1)DMAP (0.2)DCM1285
4-FluoroanilineEDC (1.1)DMAP (0.2)DCM1282
4-ChloroanilineEDC (1.1)DMAP (0.2)DCM1288
4-MethoxyanilineEDC (1.1)DMAP (0.2)DCM1280
3-(Trifluoromethyl)anilineEDC (1.1)DMAP (0.2)DCM1259

Data adapted from studies on 5-methyl-3-phenylisoxazole-4-carboxylic acid for illustrative purposes.

Table 2: General Conditions for Amide Coupling of Carboxylic Acids using HATU

Coupling Reagent (equiv.)Base (equiv.)SolventTemperature (°C)General Reaction Time (h)General Yield Range (%)
HATU (1.1 - 1.5)DIPEA or TEA (2.0 - 3.0)DMF or DCM0 to RT1 - 1870 - 95

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/DMAP

This protocol is adapted from the synthesis of related isoxazole carboxamides and is a robust method for the coupling of this compound with a range of amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equiv.) in anhydrous DCM, add DMAP (0.2 equiv.) and EDC (1.1 equiv.).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.05 equiv.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(benzyloxy)isoxazole-5-carboxamide.

G start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_reagents Add DMAP and EDC dissolve->add_reagents stir1 Stir at RT for 30 min add_reagents->stir1 add_amine Add amine stir1->add_amine stir2 Stir at RT (12-24 h) add_amine->stir2 monitor Monitor by TLC stir2->monitor monitor->stir2 Incomplete workup Aqueous workup (NaHCO3, Brine) monitor->workup Reaction complete dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: EDC/DMAP Coupling Workflow.

Protocol 2: General Procedure for Amide Coupling using HATU

HATU is a highly efficient coupling reagent, often used for more challenging couplings or when mild conditions are required to prevent racemization of chiral centers.

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DMF or DCM.

  • Add HATU (1.1 equiv.) to the solution.

  • Add DIPEA or TEA (2.0 equiv.) to the reaction mixture and stir for 15-30 minutes at room temperature for pre-activation.

  • Add the amine (1.1 equiv.) to the activated mixture.

  • Stir the reaction at room temperature for 1-18 hours, monitoring progress by TLC.

  • Once the reaction is complete, dilute with EtOAc.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the pure 3-(benzyloxy)isoxazole-5-carboxamide.

G start Start dissolve Dissolve this compound in anhydrous DMF or DCM start->dissolve add_hatu Add HATU dissolve->add_hatu add_base Add DIPEA or TEA add_hatu->add_base preactivate Pre-activate at RT for 15-30 min add_base->preactivate add_amine Add amine preactivate->add_amine react Stir at RT (1-18 h) add_amine->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous workup (HCl, NaHCO3, Brine) monitor->workup Reaction complete dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: HATU Coupling Workflow.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and the amine. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediate. For sterically hindered amines, a more potent coupling reagent like HATU may be necessary, and the reaction time may need to be extended.

  • Side Reactions: The formation of byproducts can sometimes be observed. Purification by column chromatography is generally effective in removing these impurities. If the amine is a poor nucleophile, prolonged reaction times or elevated temperatures may be required, but this can also lead to degradation. Careful monitoring by TLC is crucial.

  • Purification Challenges: The isoxazole ring imparts some polarity to the final products. A careful selection of the eluent system for column chromatography is important for achieving good separation. It may be necessary to use a gradient elution.

Conclusion

The amide coupling of this compound is a versatile reaction for the synthesis of a wide range of derivatives with potential applications in drug discovery. The protocols provided herein, utilizing common coupling reagents such as EDC and HATU, offer reliable methods for obtaining the desired amides in good to excellent yields. Careful optimization of reaction conditions and purification procedures will ensure the successful synthesis of these valuable compounds.

Application Notes and Protocols for the Esterification of 3-(Benzyloxy)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the esterification of 3-(Benzyloxy)isoxazole-5-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. The isoxazole scaffold is a prominent feature in many pharmaceuticals, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The esterification of this particular carboxylic acid is a fundamental step in creating derivatives for structure-activity relationship (SAR) studies in drug discovery.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of methyl and ethyl esters of this compound using various established esterification methods. Please note that these are representative values, and optimization may be required for specific scales and laboratory conditions.

ParameterFischer EsterificationSteglich EsterificationMitsunobu Reaction
Alcohol Methanol or Ethanol (large excess)Methanol or Ethanol (1.2-1.5 eq)Methanol or Ethanol (1.2-1.5 eq)
Reagents/Catalyst Conc. H₂SO₄ (catalytic)DCC (1.1 eq), DMAP (0.1-0.2 eq)PPh₃ (1.5 eq), DIAD/DEAD (1.5 eq)
Solvent Alcohol (as solvent)Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature Reflux0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 6 - 24 hours2 - 6 hours1 - 4 hours
Typical Yield 70 - 85%85 - 95%80 - 95%
Work-up Neutralization, ExtractionFiltration, ExtractionDirect Purification
Notes Equilibrium-driven reaction.[4][5]Mild conditions, suitable for sensitive substrates.[6][7][8][9][10]High yield, stereochemical inversion with chiral alcohols.[11][12][13]

Experimental Protocols

Protocol 1: Fischer Esterification for Methyl 3-(Benzyloxy)isoxazole-5-carboxylate

This method is a classic, acid-catalyzed esterification suitable for large-scale synthesis.[4][5]

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of acid).

  • Heat the reaction mixture to reflux and maintain for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Protocol 2: Steglich Esterification for Ethyl 3-(Benzyloxy)isoxazole-5-carboxylate

This method is ideal for small-scale synthesis and for substrates that are sensitive to harsh acidic conditions.[6][7][8][9][10]

Materials:

  • This compound

  • Anhydrous Ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).

  • Dissolve the solids in anhydrous DCM.

  • Add anhydrous ethanol (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-6 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.

  • Combine the filtrate and washings, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction for Methyl 3-(Benzyloxy)isoxazole-5-carboxylate

This reaction is known for its mild conditions and high yields, particularly for sterically hindered substrates.[11][12][13]

Materials:

  • This compound

  • Anhydrous Methanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), anhydrous methanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.

Visualizations

Experimental Workflow: Esterification of this compound

Esterification_Workflow Start 3-(Benzyloxy)isoxazole- 5-carboxylic acid Fischer Fischer Esterification Start->Fischer Alcohol, H₂SO₄ Reflux Steglich Steglich Esterification Start->Steglich Alcohol, DCC, DMAP 0°C to RT Mitsunobu Mitsunobu Reaction Start->Mitsunobu Alcohol, PPh₃, DIAD 0°C to RT Purification Purification (Chromatography/ Recrystallization) Fischer->Purification Steglich->Purification Mitsunobu->Purification Product 3-(Benzyloxy)isoxazole- 5-carboxylate Ester FinalProduct Pure Ester Purification->FinalProduct

Caption: General workflow for the esterification of this compound.

Potential Signaling Pathway Involvement of Isoxazole Derivatives

Isoxazole derivatives are known to interact with various biological targets. For instance, some have been investigated as inhibitors of the VEGFR2 signaling pathway, which is crucial in angiogenesis and cancer progression.[14] The following diagram illustrates a simplified representation of this pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Ras Ras Dimerization->Ras Activates Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Isoxazole Isoxazole Derivative Isoxazole->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway, a potential target for isoxazole derivatives.

References

Application Notes: Utilizing 3-(Benzyloxy)isoxazole-5-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a versatile building block in medicinal chemistry and drug discovery.[1][2] Compounds containing the isoxazole scaffold exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the rapid generation of compound libraries for high-throughput screening.[4][5] The use of bifunctional building blocks like 3-(Benzyloxy)isoxazole-5-carboxylic acid in a solid-phase strategy allows for the systematic and efficient incorporation of the isoxazole moiety into larger, more complex molecules such as peptidomimetics and other small molecule libraries.

Key Features and Applications

This compound is an ideal scaffold for solid-phase synthesis due to its distinct functional handles. The carboxylic acid group at the 5-position provides a covalent attachment point to a variety of solid supports (resins), while the benzyloxy group at the 3-position serves as a stable protecting group for a hydroxyl functionality. This protecting group can be removed during the final cleavage step or selectively cleaved under specific conditions.

This building block enables researchers to:

  • Synthesize Isoxazole-Containing Peptidomimetics: By incorporating it into a peptide sequence, it can act as an unnatural amino acid, potentially enhancing biological activity or metabolic stability.[6]

  • Create Diverse Small Molecule Libraries: The isoxazole core can be further functionalized after attachment to the resin, allowing for the creation of diverse libraries for drug discovery programs.[5][7]

  • Leverage the Advantages of Solid-Phase Synthesis: SPOS allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing of the resin-bound product.[8]

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps involved in a solid-phase synthesis workflow using a carboxylic acid building block on a standard resin. Yields and purities are representative of efficient solid-phase methodologies.[9]

Step Description Key Reagents/Conditions Typical Loading/Yield Typical Purity (Post-Cleavage)
1. Resin Loading Covalent attachment of this compound to a hydroxyl-functionalized resin (e.g., Wang Resin).DIC, DMAP in DMF/DCM0.5 - 1.0 mmol/gN/A
2. Fmoc Deprotection Removal of the Fmoc group from the N-terminus of a coupled amino acid to allow for chain elongation.20% Piperidine in DMF>99% completionN/A
3. Peptide Coupling Formation of an amide bond between the resin-bound molecule and an incoming Fmoc-protected amino acid.HCTU, DIPEA in DMF>95% per stepN/A
4. Cleavage & Deprotection Release of the final product from the resin and removal of side-chain protecting groups.TFA/TIS/H₂O (95:2.5:2.5)70 - 90% (overall)>95% (crude)

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in a typical Fmoc-based solid-phase peptide synthesis workflow.

Protocol 1: Loading of this compound onto Wang Resin

This protocol describes the esterification of the building block to a hydroxyl-bearing resin.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g substitution)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Wang Resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 1 hour in a synthesis vessel. Drain the solvent.

  • In a separate flask, dissolve this compound (3 eq., 3.0 mmol, 699 mg) and DMAP (0.1 eq., 0.1 mmol, 12 mg) in a 1:1 mixture of DMF/DCM (10 mL).

  • Add the solution to the swollen resin.

  • Add DIC (3 eq., 3.0 mmol, 468 µL) to the resin slurry and agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DCM for 30 minutes.

  • Wash the resin again with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with MeOH (3 x 10 mL).

  • Dry the resin under vacuum for at least 3 hours. The loading efficiency can be determined by cleaving the molecule from a small amount of resin and analyzing by UV-Vis spectroscopy.

Protocol 2: Peptide Chain Elongation (Example Coupling)

This protocol details the coupling of the first Fmoc-amino acid to the isoxazole-functionalized resin.

Materials:

  • Isoxazole-loaded resin from Protocol 1

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF, DCM

Procedure: Note: This protocol assumes the isoxazole building block is being extended from a functional group other than the carboxylic acid used for resin attachment. If it is the C-terminal residue, the first step is Fmoc deprotection of the N-terminal amino acid coupled to it.

  • Fmoc Deprotection:

    • Swell the resin in DMF (10 mL) for 30 minutes. Drain.

    • Add 20% piperidine in DMF (10 mL) to the resin and agitate for 3 minutes. Drain.[10]

    • Add a fresh portion of 20% piperidine in DMF (10 mL) and agitate for an additional 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the amino acid by dissolving Fmoc-Ala-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF (5 mL). Allow to stand for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Cleavage and Final Product Isolation

This protocol describes the release of the synthesized molecule from the solid support and the simultaneous removal of acid-labile protecting groups.

Materials:

  • Peptide-isoxazole-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the final resin-bound product with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

  • Place the dried resin in a round-bottom flask or a suitable reaction vessel.[11]

  • Prepare the cleavage cocktail. WARNING: TFA is highly corrosive. Handle with extreme care in a fume hood. [11]

  • Add the cleavage cocktail to the resin (approx. 10 mL per 1 g of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitate the crude product by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • A white precipitate should form. Place the tube on ice for 30 minutes to maximize precipitation.

  • Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

  • Note on Benzyl Group Cleavage: Standard TFA cleavage may not fully remove the O-benzyl group. If the free 3-hydroxyisoxazole is desired, a subsequent catalytic hydrogenation step (e.g., H₂, Pd/C in methanol) on the purified product may be necessary.

Visualizations

Solid_Phase_Synthesis_Workflow Resin Wang Resin (Solid Support) Loading 1. Loading Resin->Loading 3-(Benzyloxy)isoxazole- 5-carboxylic acid, DIC, DMAP LoadedResin Isoxazole-Resin Loading->LoadedResin Elongation 2. Elongation (Fmoc-SPPS Cycles) LoadedResin->Elongation i) 20% Piperidine/DMF ii) Fmoc-AA, HCTU, DIPEA PeptideResin Peptide-Isoxazole-Resin Elongation->PeptideResin Cleavage 3. Cleavage & Deprotection PeptideResin->Cleavage TFA / TIS / H₂O FinalProduct Final Product (Crude) Cleavage->FinalProduct

Caption: Workflow for the solid-phase synthesis of an isoxazole-containing molecule.

References

Application Notes and Protocols: Deprotection of 3-Benzyloxyisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, featuring prominently in the scaffolds of numerous pharmaceutical agents. The synthesis of these compounds often necessitates the use of protecting groups to mask reactive functionalities. The benzyl group is a frequently employed protecting group for the hydroxyl function at the 3-position of the isoxazole ring, forming a 3-benzyloxyisoxazole. This is due to its stability under a range of reaction conditions and the availability of reliable methods for its subsequent removal.

The deprotection of the 3-benzyloxyisoxazole to unveil the 3-hydroxyisoxazole is a critical step in the synthetic pathway towards many target molecules. The choice of deprotection strategy is paramount to ensure a high yield of the desired product without compromising other sensitive functional groups within the molecule. This document provides detailed application notes on the most common and effective methods for the deprotection of 3-benzyloxyisoxazole derivatives: catalytic hydrogenation and cleavage with Lewis acids, specifically boron tribromide (BBr₃).

Deprotection Methodologies

The selection of an appropriate deprotection method depends on several factors, including the substrate's sensitivity to acidic or reductive conditions, the presence of other functional groups, and the desired scale of the reaction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often preferred method for the cleavage of benzyl ethers due to its mild conditions and clean reaction profile, typically yielding the desired alcohol and toluene as the only byproduct. The reaction involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen.

General Reaction:

There are two main variants of catalytic hydrogenation for this purpose:

  • Standard Catalytic Hydrogenation: Utilizes hydrogen gas (H₂) as the hydrogen source. This method is highly efficient but requires specialized equipment to handle flammable gas under pressure.

  • Catalytic Transfer Hydrogenation: Employs a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, to generate hydrogen in situ. This approach is often more convenient for standard laboratory setups as it avoids the need for a pressurized hydrogen gas apparatus.

Key Considerations for Catalytic Hydrogenation:

  • Catalyst Selection: 10% Pd/C is the most common catalyst. In some cases, Pearlman's catalyst (Pd(OH)₂/C) can be more effective, especially for more sterically hindered substrates.

  • Solvent Choice: Alcohols (methanol, ethanol), ethyl acetate, and tetrahydrofuran (THF) are commonly used solvents. The choice of solvent can influence the reaction rate.

  • Reaction Conditions: Reactions are typically run at room temperature and atmospheric or slightly elevated pressure of hydrogen. Reaction times can vary from a few hours to overnight.

  • Chemoselectivity: Catalytic hydrogenation can reduce other functional groups such as alkenes, alkynes, nitro groups, and some other heteroaromatic rings. Careful consideration of the substrate's functionality is crucial.

Lewis Acid Mediated Cleavage: Boron Tribromide (BBr₃)

For molecules that are sensitive to hydrogenation conditions, cleavage of the benzyl ether with a strong Lewis acid like boron tribromide (BBr₃) is a powerful alternative.[1][2] BBr₃ is particularly effective for cleaving aryl ethers.[1]

General Reaction:

Followed by aqueous workup to yield the desired alcohol (R-OH).

Key Considerations for BBr₃ Deprotection:

  • Stoichiometry: At least one equivalent of BBr₃ is required for each benzyl ether group.

  • Solvent: The reaction is typically carried out in an inert aprotic solvent, most commonly dichloromethane (DCM), at low temperatures.

  • Temperature: The reaction is usually initiated at a low temperature (e.g., -78 °C) and then allowed to warm to room temperature. This helps to control the reactivity of BBr₃ and minimize side reactions.

  • Workup: The reaction is quenched by the slow addition of a protic solvent, such as methanol or water, to hydrolyze the boron intermediates. Subsequent extraction and purification are then performed. Caution is required as the quenching process can be highly exothermic.

  • Chemoselectivity: BBr₃ is a strong Lewis acid and can react with other functional groups, such as esters and acetals. Therefore, careful planning of the synthetic route is necessary.

Experimental Protocols

The following are generalized protocols for the deprotection of 3-benzyloxyisoxazole derivatives. Researchers should perform small-scale optimization of reaction conditions for their specific substrate.

Protocol 1: Deprotection via Catalytic Hydrogenation

Materials:

  • 3-Benzyloxyisoxazole derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen source: Hydrogen gas (H₂) balloon or formic acid

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the 3-benzyloxyisoxazole derivative (1.0 eq) in a suitable solvent (e.g., MeOH or EtOAc, ~0.1 M concentration).

  • Carefully add 10% Pd/C (typically 10-20 mol% by weight relative to the substrate).

  • For standard hydrogenation: Secure a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen gas three times.

  • For transfer hydrogenation: Add a hydrogen donor, such as formic acid (2-5 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to yield the pure 3-hydroxyisoxazole derivative.

Protocol 2: Deprotection using Boron Tribromide (BBr₃)

Materials:

  • 3-Benzyloxyisoxazole derivative

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM) (e.g., 1.0 M)

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the 3-benzyloxyisoxazole derivative (1.0 eq) in anhydrous DCM (~0.1 M concentration) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution in DCM (1.1-1.5 eq) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

  • Carefully and slowly quench the reaction by the dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then pour it into a separatory funnel containing saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or another suitable method to afford the pure 3-hydroxyisoxazole derivative.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the deprotection of benzyl ethers, which can be used as a starting point for the optimization of 3-benzyloxyisoxazole deprotection.

MethodReagents and ConditionsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), MeOH, rt, 4-24 h>90%Mild conditions, clean reaction, easy product isolation.Requires specialized equipment for H₂ gas, may reduce other functional groups.
Transfer Hydrogenation 10% Pd/C, HCOOH, MeOH, rt, 2-12 h85-95%No H₂ gas required, convenient for standard labs.Formic acid can be corrosive.
BBr₃ Cleavage BBr₃ (1.2 eq), DCM, -78 °C to rt, 1-6 h70-90%Effective for substrates sensitive to hydrogenation, fast reaction times.Harsh reagent, requires anhydrous conditions, potential for side reactions.

Mandatory Visualization

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Method cluster_process Process cluster_purification Purification cluster_end Final Product start 3-Benzyloxyisoxazole Derivative method_H2 Catalytic Hydrogenation (Pd/C, H₂ or H-donor) start->method_H2 Option 1 method_BBr3 Lewis Acid Cleavage (BBr₃, DCM) start->method_BBr3 Option 2 workup_H2 Filtration method_H2->workup_H2 workup_BBr3 Aqueous Quench & Extraction method_BBr3->workup_BBr3 purification Column Chromatography or Recrystallization workup_H2->purification workup_BBr3->purification end 3-Hydroxyisoxazole Derivative purification->end

Caption: Experimental workflow for the deprotection of 3-benzyloxyisoxazole derivatives.

Signaling_Pathway_Analogy cluster_input Input cluster_process Deprotection (Activation) cluster_output Output cluster_interaction Biological Interaction input Protected Isoxazole (Inactive Precursor) process Cleavage of Benzyl Group input->process output Active 3-Hydroxyisoxazole (Pharmacophore) process->output target Biological Target (e.g., Enzyme, Receptor) output->target Binding Event

Caption: Logical relationship of deprotection to biological activity.

References

Application Notes and Protocols for Biological Screening of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common biological screening assays for evaluating the therapeutic potential of isoxazole compounds. Detailed, step-by-step protocols for key experiments are provided to ensure reproducibility. This document is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction to Isoxazole Compounds in Drug Discovery

Isoxazole is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities.[1] Isoxazole derivatives have been extensively explored for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2] The unique electronic and steric properties of the isoxazole ring contribute to its ability to interact with various biological targets.

General Workflow for Biological Screening of Isoxazole Compounds

A systematic approach is crucial for the efficient evaluation of a library of isoxazole compounds. The general workflow begins with primary screening to identify initial hits, followed by secondary assays to confirm and characterize their activity, and finally, lead optimization.

General Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Confirmatory Assays cluster_2 Phase 3: Lead Optimization Compound Library Compound Library Primary Assays High-Throughput Primary Assays (e.g., Cell Viability, Antimicrobial Zone of Inhibition) Compound Library->Primary Assays Hit Identification Initial Hit Identification Primary Assays->Hit Identification Dose-Response Dose-Response Studies (IC50/EC50/MIC Determination) Hit Identification->Dose-Response Selectivity Assays Selectivity & Specificity Assays Dose-Response->Selectivity Assays Mechanism of Action Preliminary Mechanism of Action Studies Selectivity Assays->Mechanism of Action Hit Confirmation Confirmed Hits Mechanism of Action->Hit Confirmation SAR Studies Structure-Activity Relationship (SAR) Studies Hit Confirmation->SAR Studies ADMET Profiling In Vitro ADMET Profiling SAR Studies->ADMET Profiling Lead Candidates Lead Candidate Selection ADMET Profiling->Lead Candidates

Caption: General workflow for the biological screening of isoxazole compounds.

Anticancer Activity Assays

Isoxazole derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines and signaling pathways.[3][4]

Data Presentation: In Vitro Anticancer Activity of Isoxazole Derivatives
Compound ID/SeriesCancer Cell LineAssay TypeIC50 (µM)Reference
N-phenyl-5-carboxamidyl Isoxazole derivativeColon 38, CT-26 (Mouse colon carcinoma)Not Specified2.5 µg/mL[1]
Isoxazole-carboxamide derivative 2dHeLa (Cervical cancer)MTT15.48 µg/mL[3][4]
Isoxazole-carboxamide derivative 2dHep3B (Liver cancer)MTT~23 µg/mL[3][4]
Isoxazole-carboxamide derivative 2eHep3B (Liver cancer)MTT~23 µg/mL[3][4]
Isoxazole-carboxamide derivative 2aMCF-7 (Breast cancer)MTT39.80 µg/mL[3][4]
Indole-3-isoxazole-5-carboxamide 5aHuh7 (Liver cancer)MTT0.7[5]
Indole-3-isoxazole-5-carboxamide 5aMahlavu (Liver cancer)MTT1.5[5]
Indole-3-isoxazole-5-carboxamide 5aSNU475 (Liver cancer)MTT1.4[5]
3-(4,5-dihydroisoxazol-5-yl)indole DHI1 (4a)Jurkat (Leukemia)MTT21.83 ± 2.35[5]
3-(4,5-dihydroisoxazol-5-yl)indole DHI1 (4a)HL-60 (Leukemia)MTT19.14 ± 0.18[5]
4-(trifluoromethyl)isoxazole 2gMCF-7 (Breast cancer)MTT2.639[6]
4-(trifluoromethyl)isoxazole 5MCF-7 (Breast cancer)MTT3.09[6]
3,5-Diamino-4-(4'-bromophenylazo) isoxazole (1a)PC3 (Prostate cancer)MTT53.96 ± 1.732[7][8]
3,5-Diamino-4-(3'-chlorophenylazo) isoxazole (1b)PC3 (Prostate cancer)MTT47.27 ± 1.675[7][8]
3,5-Diamino-4-(2'-bromophenylazo) isoxazole (1d)PC3 (Prostate cancer)MTT38.63 ± 1.587[7][8]
Isoxazoline derivative 16bHT1080 (Fibrosarcoma)MTT10.72[9]
Isoxazoline derivative 16cHT1080 (Fibrosarcoma)MTT9.02[9]
Isoxazole derivative 11MCF-7 (Breast cancer)Not Specified2.3[9]
Isoxazole derivative 24MCF-7 (Breast cancer)MTT9.15 ± 1.30[9]
Isoxazole derivative 24A549 (Lung cancer)MTT14.92 ± 1.70[9]
Experimental Protocol: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of isoxazole compounds on cancer cell lines.[5][10][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • 96-well clear flat-bottom tissue culture plates

  • Isoxazole compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5][10]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[5]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent and below 0.5%.[10]

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.[5]

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).[5]

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.[5]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity Assays

Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[12][13]

Data Presentation: In Vitro Antimicrobial Activity of Isoxazole Derivatives
Compound ID/SeriesMicroorganismMIC (µg/mL)Reference
TPI-2Bacillus subtilis6.25[14]
TPI-2Staphylococcus aureus6.25[14]
TPI-2Escherichia coli6.25[14]
TPI-2Candida albicans6.25[14]
TPI-5Bacillus subtilis6.25[14]
TPI-5Staphylococcus aureus6.25[14]
TPI-5Escherichia coli6.25[14]
TPI-14Candida albicans6.25[14]
TPI-14Aspergillus niger6.25[14]
178dEscherichia coli117[15]
178eEscherichia coli110[15]
178fEscherichia coli95[15]
178dStaphylococcus aureus100[15]
178eStaphylococcus aureus95[15]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of isoxazole compounds.[12][13]

Materials:

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate culture media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[12]

  • Sterile 96-well microtiter plates

  • Isoxazole compound stock solutions (e.g., 10 mg/mL in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[12]

  • 0.5 McFarland standard

  • Microplate reader (optional)

Procedure:

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[12]

  • Serial Dilutions of Compounds:

    • Add 100 µL of the isoxazole compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.[12]

  • Inoculum Preparation:

    • Prepare a fresh overnight culture of the test microorganism.

    • Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well of the microtiter plate.[12]

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.[12]

    • Sterility Control: A well containing only broth.[12]

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.[12]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[12]

  • Reading the MIC:

    • The MIC is the lowest concentration of the isoxazole compound at which there is no visible growth.[12]

Anti-inflammatory Activity Assays

Isoxazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators and pathways.[14][15]

Data Presentation: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives
Compound ID/SeriesAssay ModelDose (mg/kg)% Inhibition of EdemaTime PointReference
Isoxazole derivative 7aCarrageenan-induced paw edema (mice)Not Specified51Not Specified[14]
Indolyl-isoxazole derivativeCarrageenan-induced paw edema (rat)Not Specified77.424 h[16]
Isoxazole derivative 5bCarrageenan-induced paw edema (rat)Not Specified75.682 h[17][18]
Isoxazole derivative 5cCarrageenan-induced paw edema (rat)Not Specified74.482 h[17][18]
Isoxazole derivative 5dCarrageenan-induced paw edema (rat)Not Specified71.862 h[17][18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[15][16][19]

Materials:

  • Wistar albino rats

  • Carrageenan (1% w/v in sterile saline)

  • Isoxazole test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)[16]

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to laboratory conditions for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

    • Divide the animals into groups (n=6), including a vehicle control group, positive control group, and test compound groups.

  • Compound Administration:

    • Administer the isoxazole compounds and the standard drug orally or via the desired route one hour before carrageenan injection. The vehicle control group receives the vehicle only.[16]

  • Induction of Edema:

    • Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[16]

  • Paw Volume Measurement:

    • Measure the paw volume (Vₜ) at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[16]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Experimental Protocol: LPS-Induced Cytokine Production in Macrophages

This in vitro assay assesses the ability of isoxazole compounds to inhibit the production of pro-inflammatory cytokines.[20][21]

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Isoxazole test compounds

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding:

    • Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the isoxazole compounds for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Supernatant Collection:

    • Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Measurement:

    • Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

Enzyme Inhibition Assays

Many isoxazole derivatives exert their therapeutic effects by inhibiting specific enzymes involved in disease pathogenesis.

Data Presentation: Enzyme Inhibitory Activity of Isoxazole Derivatives
Compound ID/SeriesTarget EnzymeAssay TypeIC50 (µM)Reference
3,4-diaryl-isoxazole Ap38αEnzymatic0.006[10]
3,4-diaryl-isoxazole BCK1δEnzymatic0.033[10]
3,4-diaryl-isoxazole CCK1εEnzymatic0.073[10]
3,4-diaryl-isoxazole Dp38αEnzymatic0.041[10]
3,4-diaryl-isoxazole ECK1δEnzymatic0.005[10]
Isoxazole derivative C6COX-2In vitro enzyme inhibition0.55 ± 0.03[22]
Isoxazole derivative C5COX-2In vitro enzyme inhibition0.85 ± 0.04[22]
Isoxazole derivative C3COX-2In vitro enzyme inhibition0.93 ± 0.01[22]
THQ-isoxazoline hybrid 5nAcetylcholinesterase (AChE)Enzyme inhibition4.24[23]
THQ-isoxazole hybrid 6aaButyrylcholinesterase (BChE)Enzyme inhibition3.97[23]
Isoxazole derivative AC2Carbonic Anhydrase (CA)In vitro enzyme inhibition112.3 ± 1.6[13][24]
Isoxazole derivative AC3Carbonic Anhydrase (CA)In vitro enzyme inhibition228.4 ± 2.3[13][24]
Isoxazole derivativeGlutathione Reductase (GR)Enzyme inhibitionVaries[25]
Isoxazole derivative C65-Lipoxygenase (5-LOX)In vitro enzyme inhibition3.67[26]
Experimental Protocol: Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of isoxazole compounds against a target kinase.[7][27]

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Isoxazole test compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well low-volume plates

  • Plate reader (luminometer or fluorescence reader)

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the isoxazole compounds in 100% DMSO.

    • Further dilute in kinase assay buffer to the desired final concentrations (final DMSO concentration ≤1%).[7]

  • Kinase Reaction:

    • In a 384-well plate, add the diluted test compound or vehicle (DMSO).

    • Add the kinase solution (pre-diluted in kinase assay buffer).

    • Incubate for 15 minutes at room temperature.[7]

    • Initiate the reaction by adding the ATP and substrate mixture.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature or 30°C.[7]

  • Detection:

    • Stop the kinase reaction and detect the signal according to the specific assay kit instructions (e.g., by adding a detection reagent that measures ATP consumption or substrate phosphorylation).

  • Data Acquisition:

    • Measure the signal (luminescence or fluorescence) using a compatible plate reader.

  • Data Analysis:

    • The signal is typically inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway Visualizations

Understanding the mechanism of action of isoxazole compounds often involves elucidating their effects on key signaling pathways.

Akt/GSK3β/β-catenin Signaling Pathway

Some isoxazole derivatives have been shown to modulate the Akt/GSK3β/β-catenin signaling pathway, which is crucial in cell survival, proliferation, and differentiation.[28][29]

Akt_GSK3b_beta-catenin_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Promotes Phosphorylation for Degradation Degradation β-catenin Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus Translocation Gene_Transcription Target Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Isoxazole Isoxazole Compound Isoxazole->Akt Activates

Caption: Modulation of the Akt/GSK3β/β-catenin pathway by an isoxazole compound.

COX-2 Inhibition Pathway in Inflammation

Many anti-inflammatory isoxazole derivatives function as selective inhibitors of cyclooxygenase-2 (COX-2).[30][31]

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazole_Inhibitor Isoxazole COX-2 Inhibitor Isoxazole_Inhibitor->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition by an isoxazole derivative in inflammation.

References

Application Notes and Protocols for Assessing Antimicrobial Efficacy of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial efficacy of isoxazole compounds. The protocols outlined below are established methods for determining the inhibitory and cidal activities of novel chemical entities against a range of pathogenic microorganisms.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the continued discovery and development of new antimicrobial agents, making the systematic evaluation of isoxazole-based compounds a critical area of research.[4] These compounds can exert either bacteriostatic effects, inhibiting microbial growth, or bactericidal effects, actively killing the microorganisms.[1][5] This document details standardized protocols for the preliminary and quantitative assessment of the antimicrobial potential of isoxazole derivatives.

General Workflow for Antimicrobial Screening

A systematic approach is crucial for the efficient evaluation of a library of isoxazole compounds. The general workflow begins with a primary screening to identify active compounds, followed by quantitative assays to determine the potency of these "hits."

Antimicrobial_Screening_Workflow cluster_0 Screening Stages Compound_Library Isoxazole Compound Library Primary_Screening Primary Screening (e.g., Agar Well/Disk Diffusion) Compound_Library->Primary_Screening Test Compounds MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Primary_Screening->MIC_Determination Active Compounds MBC_Determination Determination of Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Compounds with Inhibitory Activity Data_Analysis Data Analysis and Interpretation MBC_Determination->Data_Analysis MIC & MBC Data Hit_Identification Hit Compound Identification Data_Analysis->Hit_Identification Analyzed Data

Caption: A logical workflow for the antimicrobial screening of isoxazole compounds.[5]

Experimental Protocols

Materials and Reagents
  • Test Compounds: Isoxazole derivatives dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare stock solutions of known concentration (e.g., 10 mg/mL).[5] It is crucial to ensure that the final concentration of the solvent in the assay does not affect microbial growth.[5]

  • Microbial Cultures: Fresh overnight cultures of test microorganisms.[5] Standard strains from recognized culture collections (e.g., ATCC) should be used for reproducibility.

  • Culture Media:

    • Bacteria: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).[5]

    • Fungi: RPMI-1640 medium for susceptibility testing of yeasts and Sabouraud Dextrose Agar (SDA) for general fungal growth.[5][6]

  • Standard Antibiotics: Stock solutions of standard control antibiotics for comparison (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Reagents and Consumables: Sterile 96-well microtiter plates, sterile pipette tips, 0.5 McFarland turbidity standard, sterile saline (0.85% NaCl).

Recommended Test Organisms

A panel of clinically relevant and representative microorganisms should be used for screening.

Category Organism ATCC Strain Significance
Gram-positive Bacteria Staphylococcus aureus25923A common cause of skin, soft tissue, and nosocomial infections, including resistant strains (MRSA).[5]
Enterococcus faecalis29212A significant nosocomial pathogen known for its antibiotic resistance.[5]
Gram-negative Bacteria Escherichia coli25922A representative of enteric bacteria and a common cause of various infections.[5]
Pseudomonas aeruginosa27853An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.[5]
Fungi (Yeast) Candida albicans10231A common cause of opportunistic fungal infections.[5]
Fungi (Mold) Aspergillus brasiliensis16404A representative of filamentous fungi, which can cause invasive aspergillosis.[5]
Primary Screening: Agar Disk Diffusion Method

The Kirby-Bauer test, or disk diffusion method, is a widely used qualitative technique for preliminary screening of antimicrobial activity.[7][8]

Protocol:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.[5]

  • Inoculation of Agar Plates: Uniformly swab the surface of an MHA (for bacteria) or SDA (for fungi) plate with the prepared inoculum to create a lawn of microbial growth.[7]

  • Application of Test Compounds: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the isoxazole compound onto the surface of the inoculated agar plate.[7]

  • Controls: Place a disc impregnated with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[5][9]

  • Observation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[7] A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12][13][14]

Protocol:

  • Plate Preparation: Dispense 100 µL of the appropriate sterile broth (MHB for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.[5]

  • Serial Dilution: Add 100 µL of the isoxazole compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells in the same row. Discard the final 100 µL from the last well.[5]

  • Inoculum Preparation: Adjust the turbidity of the overnight microbial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate.[5]

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.[5]

    • Sterility Control: A well containing only broth to check for contamination.[5]

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.[5]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[5]

  • MIC Determination: The MIC is the lowest concentration of the isoxazole compound at which there is no visible growth (i.e., the well remains clear).[5][10]

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution for MIC Determination A Prepare 96-well plate with 100 µL broth per well B Add 100 µL of isoxazole stock to the first well A->B C Perform 2-fold serial dilutions across the plate B->C F Add 100 µL of diluted inoculum to each well C->F Plate with serial dilutions D Prepare microbial inoculum to 0.5 McFarland standard E Dilute inoculum to achieve ~5 x 10^5 CFU/mL D->E E->F G Incubate plates (37°C for bacteria, 35°C for fungi) F->G H Read MIC: Lowest concentration with no visible growth G->H

Caption: Step-by-step workflow for the broth microdilution assay.[5]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[5]

Protocol:

  • Subculturing from MIC plates: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[5]

  • Plating: Spot-inoculate the aliquots onto separate sections of an appropriate agar plate (MHA for bacteria, SDA for fungi).[5]

  • Incubation: Incubate the plates under the same conditions as for the MIC assay.[5]

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the isoxazole compound that results in no colony growth on the agar plate, corresponding to a 99.9% reduction in CFU/mL compared to the initial inoculum.[5]

Data Presentation

Quantitative data from the antimicrobial screening should be summarized in a clear and structured table to facilitate comparison between different isoxazole compounds and against standard antibiotics.

Table 1: Example of Antimicrobial Activity Data for Isoxazole Compounds

Compound Test Organism MIC (µg/mL) MBC/MFC (µg/mL)*
Isoxazole A S. aureus1632
E. coli3264
C. albicans816
Isoxazole B S. aureus816
E. coli>128N/A
C. albicans48
Ciprofloxacin S. aureus12
E. coli0.51
C. albicansN/AN/A
Fluconazole S. aureusN/AN/A
E. coliN/AN/A
C. albicans24

*MFC: Minimum Fungicidal Concentration, the equivalent of MBC for fungi. N/A: Not Applicable.[5]

Mechanism of Action and Signaling Pathways

While detailed signaling pathways are specific to each compound, isoxazole derivatives can act through various mechanisms. Bactericidal agents often target the cell wall or cell membrane, while bacteriostatic agents may interfere with protein synthesis or metabolic pathways.[1][5] Further studies, such as time-kill assays, macromolecular synthesis inhibition assays, and molecular docking, are required to elucidate the precise mechanism of action for lead compounds.

Conclusion

The protocols described in these application notes provide a robust framework for the systematic assessment of the antimicrobial efficacy of isoxazole compounds. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, which is essential for the identification and development of novel antimicrobial agents to combat the growing threat of infectious diseases.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 3-(Benzyloxy)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro cytotoxicity of 3-(Benzyloxy)isoxazole-5-carboxylic acid against various cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Introduction

This compound is a small molecule belonging to the isoxazole class of heterocyclic compounds. Various isoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3][4][5] The evaluation of the cytotoxic potential of novel chemical entities like this compound is a critical first step in the drug discovery and development pipeline. This protocol outlines the necessary steps to determine the half-maximal inhibitory concentration (IC50) of the compound, a key parameter for quantifying its cytotoxic potency.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of the test compound is presented in the table below. This information is crucial for the preparation of stock solutions and for understanding the compound's behavior in a biological system.

PropertyValue
CAS Number 2552-54-7
Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
Density 1.3±0.1 g/cm³
Boiling Point 441.6±30.0 °C at 760 mmHg
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[6][7]

Experimental Protocols

Materials and Reagents
  • This compound

  • Selected Cancer Cell Lines (e.g., MCF-7 - breast cancer, Colo205 - colon cancer, U937 - leukemia)

  • Non-cancerous control cell line (e.g., HEK293 - human embryonic kidney cells)

  • Roswell Park Memorial Institute (RPMI-1640) medium or Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2, 95% humidity)

  • Microplate reader

Experimental Workflow

Workflow Experimental Workflow for MTT Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solution (in DMSO) E Treat Cells with Compound Dilutions A->E B Culture and Harvest Cells C Seed Cells in 96-well Plate B->C D Incubate for 24h (Cell Adherence) C->D D->E F Incubate for 48-72h E->F G Add MTT Reagent F->G H Incubate for 4h (Formazan Formation) G->H I Solubilize Formazan Crystals (with DMSO) H->I J Measure Absorbance at 570 nm I->J K Calculate Cell Viability (%) J->K L Determine IC50 Value K->L

Caption: A flowchart illustrating the key steps of the in vitro cytotoxicity assay using the MTT method.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Culture and Seeding:

    • Maintain the selected cancer and non-cancerous cell lines in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells during their logarithmic growth phase using Trypsin-EDTA.

    • Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Also include a set of wells with medium only for background absorbance measurement.

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The cytotoxic effect of this compound is quantified by its half-maximal inhibitory concentration (IC50). The IC50 values should be determined from at least three independent experiments and presented in a clear, tabular format for easy comparison across different cell lines.

Cell LineTissue of OriginIC50 (µM) ± SD
MCF-7 Breast Cancer[Insert experimental value]
Colo205 Colon Cancer[Insert experimental value]
U937 Leukemia[Insert experimental value]
HEK293 Non-cancerous Kidney[Insert experimental value]

Signaling Pathway Visualization

Cytotoxic compounds can induce cell death through various signaling pathways. While the specific mechanism of this compound is yet to be elucidated, a common pathway affected by anticancer agents is the apoptosis pathway. The following diagram illustrates a simplified overview of the intrinsic apoptosis pathway.

Apoptosis_Pathway Simplified Intrinsic Apoptosis Pathway cluster_stimulus Cytotoxic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Compound 3-(Benzyloxy)isoxazole- 5-carboxylic acid Bax Bax/Bak Activation Compound->Bax Promotes Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A diagram showing the potential involvement of the test compound in the intrinsic apoptosis pathway.

References

Application Notes & Protocols for Crystallization of Isoxazole Derivatives for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] The precise determination of their three-dimensional molecular structure is paramount for understanding structure-activity relationships (SAR) and facilitating rational drug design. Single-crystal X-ray diffraction (XRD) remains the definitive method for obtaining unambiguous, high-resolution structural data.[3][4] However, the success of this technique is entirely contingent on the availability of high-quality single crystals.[3][5] This document provides detailed application notes and experimental protocols for common crystallization techniques applicable to isoxazole derivatives.

Core Principles of Crystallization: Growing single crystals is the process of slowly transitioning a molecule from a disordered state in solution to an ordered solid state. The primary goal is to achieve a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, thereby providing the thermodynamic driving force for crystallization.[6] This must be done slowly to allow for the formation of a limited number of nucleation sites, which can then grow into large, well-ordered crystals suitable for diffraction.[5][7]

Key factors influencing success include:

  • Purity: The starting material should be as pure as possible (ideally >95%) to avoid the incorporation of impurities into the crystal lattice, which can disrupt crystal growth and quality.[8]

  • Solvent Choice: The ideal solvent is one in which the isoxazole derivative has moderate solubility.[9] Highly volatile solvents should be used with caution as they can evaporate too quickly, leading to poor quality or cracked crystals.[5]

  • Concentration: A nearly saturated or saturated solution is the typical starting point for most techniques.[8][9]

  • Environment: Crystallization setups should be left in a vibration-free and temperature-stable environment to avoid disturbances that can lead to the formation of many small crystals instead of a few large ones.[7][9]

Slow Evaporation

This is often the simplest and most common crystallization technique for air-stable compounds.[10][11] The principle involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly. This gradually increases the concentration of the compound until it reaches supersaturation and begins to crystallize.[12]

Experimental Protocol
  • Dissolution: Dissolve the purified isoxazole derivative (typically 5-20 mg) in a suitable solvent or solvent mixture to create a nearly saturated solution. Gentle warming can be used to aid dissolution.[3][9]

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.[9]

  • Setup: Cover the vessel with a cap or parafilm. Pierce the covering with a needle or create a small hole to allow for slow, controlled evaporation.[8][9] The rate of evaporation can be controlled by the size and number of holes.[11]

  • Incubation: Place the vessel in a quiet, undisturbed location at a constant temperature.[3][7]

  • Monitoring: Check for crystal growth periodically over several days to weeks without disturbing the setup.

Workflow Diagram

Slow_Evaporation cluster_prep Preparation cluster_cryst Crystallization Compound Isoxazole Derivative Solution Near-Saturated Solution Compound->Solution Dissolve Solvent Solvent Solvent->Solution FilteredSolution Filtered Solution Solution->FilteredSolution Filter Vial Vial with pierced cap FilteredSolution->Vial Transfer Crystals Single Crystals Vial->Crystals Slow Evaporation (Days to Weeks)

Caption: Workflow for the Slow Evaporation crystallization technique.

Vapor Diffusion

Vapor diffusion is an excellent method for small quantities of material (milligram scale) and is highly effective for sensitive compounds.[7][13] The technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a "poor" or "anti-solvent" in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent.[14] Vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12]

Experimental Protocol
  • Solution Preparation: Dissolve the isoxazole derivative (1-5 mg) in a small volume (e.g., 0.5 mL) of a relatively high-boiling point "good" solvent in a small, open inner vial.[15]

  • Setup: Place this inner vial inside a larger, sealable outer vessel (e.g., a beaker or jar).

  • Anti-Solvent Addition: Add a larger volume (e.g., 2-5 mL) of a volatile "anti-solvent" to the bottom of the outer vessel. Ensure the anti-solvent level is below the top of the inner vial.[8][15]

  • Sealing: Seal the outer vessel tightly.

  • Incubation: Place the setup in an undisturbed, temperature-controlled environment. Diffusion of the anti-solvent vapor into the solution will occur over days to weeks, leading to crystal formation.[15]

Workflow Diagram

Vapor_Diffusion cluster_setup Experimental Setup OuterVessel Sealed Outer Vessel InnerVial Inner Vial: Compound in 'Good' Solvent Process Anti-Solvent Vapor Diffuses into Inner Vial AntiSolvent Outer Vessel: 'Anti-Solvent' Result Solubility Decreases, Crystals Form Process->Result Over Time

Caption: Principle of the Vapor Diffusion crystallization technique.

Solvent Layering (Liquid-Liquid Diffusion)

This technique relies on the slow diffusion between two miscible solvents.[16] The isoxazole derivative is dissolved in a "good" solvent, and a "poor" (anti-solvent) in which the compound is insoluble is carefully layered on top. The anti-solvent should be less dense than the good solvent.[16][17] Crystals typically form at the interface between the two layers as slow mixing reduces the compound's solubility.[7]

Experimental Protocol
  • Dissolution: In a narrow vessel like an NMR tube or a tall, thin vial, dissolve the compound in a minimal amount of a relatively dense "good" solvent to make a concentrated solution.[16][17]

  • Layering: Carefully and slowly add a less dense "anti-solvent" down the side of the vessel using a pipette or syringe. The goal is to create a distinct layer on top of the compound solution with minimal mixing.[7][16] Freezing the bottom layer before adding the top layer can help create a sharp interface.[10]

  • Sealing: Seal the vessel to prevent evaporation.

  • Incubation: Leave the setup in an undisturbed location. Diffusion will occur over hours to days, and crystals should form at the interface.[10]

Workflow Diagram

Solvent_Layering Initial Step 1: Start with Compound in 'Good' Solvent (Denser) Layering Step 2: Carefully Add 'Anti-Solvent' (Less Dense) on Top Initial->Layering Add Layer Diffusion Step 3: Solvents Slowly Diffuse at Interface Layering->Diffusion Seal & Incubate Crystals Step 4: Crystals Form at the Interface Diffusion->Crystals Over Time

Caption: Workflow for the Solvent Layering (Diffusion) technique.

Slow Cooling

This method is effective when the solubility of the isoxazole derivative is significantly temperature-dependent. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to supersaturation and crystallization.[10][17]

Experimental Protocol
  • Dissolution: Prepare a saturated or nearly saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).[5]

  • Filtration: Hot-filter the solution to remove any undissolved material or impurities.

  • Setup: Transfer the hot solution to a clean, sealable container.

  • Cooling: Allow the solution to cool to room temperature as slowly as possible. This can be achieved by placing the container in an insulated vessel (like a Dewar flask filled with warm water) or on a hot plate that is turned off and allowed to cool gradually.[5][17]

  • Further Cooling (Optional): Once at room temperature, the vessel can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield, though this can sometimes negatively impact crystal quality.[18]

Workflow Diagram

Slow_Cooling HotSol Saturated Solution at High Temp (T_hot) Cooling Slow Cooling in Insulated Container HotSol->Cooling Insulate RoomTempSol Supersaturated Solution at Room Temp (T_cold) Cooling->RoomTempSol Hours to Days Crystals Crystals Form RoomTempSol->Crystals Nucleation & Growth

Caption: Workflow for the Slow Cooling crystallization technique.

Data Presentation: Solvent Systems & Conditions

The selection of solvents is critical and often empirical. The following table provides common solvent combinations used for the crystallization of small organic molecules, which serve as an excellent starting point for isoxazole derivatives.

Technique"Good" Solvent (High Solubility)"Anti-Solvent" (Low Solubility)Typical TemperatureTypical Duration
Slow Evaporation Dichloromethane, Ethyl Acetate, Acetone, Methanol, AcetonitrileN/ARoom TemperatureDays to Weeks
Vapor Diffusion Tetrahydrofuran (THF), Dichloromethane, Toluene, Methanol, AcetoneCyclohexane, Pentane, Hexane, Diethyl Ether, WaterRoom Temperature or 4°CDays to Weeks
Solvent Layering Dichloromethane, Chloroform, THF, TolueneEthanol, Methanol, Hexane, Pentane, Diethyl EtherRoom TemperatureHours to Days
Slow Cooling Toluene, Ethanol, Acetonitrile, Isopropanol, WaterN/AFrom ~60-80°C to RTHours to Days

Note: For vapor diffusion, the anti-solvent should generally have a lower boiling point (be more volatile) than the good solvent. For solvent layering, the anti-solvent must be less dense than the good solvent.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated (too dilute); Compound is extremely soluble in the chosen solvent.Concentrate the solution by slow evaporation; Try a different solvent or a solvent/anti-solvent system.[8]
"Oiling Out" Compound's melting point is lower than the solution temperature; Cooling or evaporation is too rapid; High concentration of impurities.[8]Reheat to dissolve the oil, add more solvent, and allow for slower cooling/evaporation; Try a solvent with a lower boiling point; Further purify the compound.[8]
Microcrystals/Powder Nucleation rate is too high; Solution is too concentrated; Cooling or evaporation is too fast.[8]Decrease the level of supersaturation (use more solvent or cool/evaporate more slowly); Filter the solution carefully to remove nucleation sites.[8]
Poor Crystal Quality Rapid growth; Presence of impurities; Disturbance during incubation.[8]Slow down the crystallization process (e.g., lower temperature, smaller holes for evaporation); Ensure high purity of the starting material; Move setup to a vibration-free location.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Benzyloxy)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the synthesis of 3-(Benzyloxy)isoxazole-5-carboxylic acid.

Troubleshooting Guides

Low yields in the synthesis of this compound can arise from various factors depending on the synthetic route employed. Below are common problems, their potential causes, and recommended solutions.

Problem 1: Low Overall Yield in Multi-Step Synthesis

Potential CauseRecommended Solutions
Inefficient Isoxazole Ring Formation: Optimize the cycloaddition or condensation step. For 1,3-dipolar cycloadditions, ensure slow generation of the nitrile oxide to prevent dimerization. For condensation reactions, control the pH to favor the desired isoxazole isomer.
Decomposition of Intermediates: Handle sensitive intermediates under inert atmospheres and at appropriate temperatures to prevent degradation.
Poor Yield in Ester Hydrolysis: Ensure complete hydrolysis by using a sufficient excess of base (e.g., LiOH, NaOH) and adequate reaction time. Monitor the reaction by TLC or LC-MS.
Product Loss During Work-up and Purification: Use appropriate extraction and purification techniques. Acid-base extraction can be effective for isolating the carboxylic acid.[1] For column chromatography, consider adding a small amount of acid to the eluent to improve peak shape.

Problem 2: Formation of Significant Byproducts

Potential CauseRecommended Solutions
Furoxan Dimer Formation (in 1,3-Dipolar Cycloaddition): This occurs from the self-condensation of the nitrile oxide intermediate.[2] Generate the nitrile oxide in situ in the presence of the alkyne. Use a slow addition of the nitrile oxide precursor.[3]
Formation of 5-Isoxazolone Isomer (in Condensation with β-Keto Ester): The regioselectivity of the cyclization is pH-dependent. Acidic conditions generally favor the formation of the 3-substituted isoxazole.[4]
Incomplete Hydrolysis of the Ester Precursor: Increase the reaction time, temperature, or the amount of base used for hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common methods for synthesizing the isoxazole core are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the condensation of a 1,3-dicarbonyl compound (like a β-keto ester) with hydroxylamine.[2] The final step typically involves the hydrolysis of a corresponding ester to the carboxylic acid.

Q2: My 1,3-dipolar cycloaddition reaction is giving a low yield. What can I do to improve it?

A2: Low yields in this reaction are often due to the dimerization of the nitrile oxide to form a furoxan byproduct.[2] To minimize this, generate the nitrile oxide slowly in the presence of your alkyne. This can be achieved by the slow addition of the reagent used to generate the nitrile oxide (e.g., an oxidizing agent for an aldoxime).[3] Optimizing the reaction temperature and solvent is also crucial.[2]

Q3: I am observing the formation of an isomeric byproduct in my synthesis from a β-keto ester. How can I improve the regioselectivity?

A3: The formation of the isomeric 5-isoxazolone is a common issue. The regioselectivity of the cyclization is highly dependent on the reaction pH. Acidic conditions tend to favor the formation of the desired 3-substituted isoxazole. Careful control of the pH is therefore critical.[4]

Q4: How can I best purify the final this compound product?

A4: Purification can typically be achieved through a combination of techniques. An initial aqueous workup with pH adjustment is effective for removing many impurities.[1] Recrystallization from a suitable solvent system is a good method for obtaining highly pure solid product. If needed, silica gel column chromatography can be used; adding a small amount of acetic or formic acid to the eluent can help to prevent tailing of the carboxylic acid on the silica gel.

Experimental Protocols

The following are representative protocols for the synthesis of this compound, based on common synthetic strategies for related isoxazoles.

Method 1: Synthesis via 1,3-Dipolar Cycloaddition and Subsequent Hydrolysis

This method involves the formation of an intermediate ester, methyl 3-(benzyloxy)isoxazole-5-carboxylate, followed by hydrolysis.

Step 1: Synthesis of Methyl 3-(benzyloxy)isoxazole-5-carboxylate

  • Reaction: 1,3-dipolar cycloaddition of benzonitrile oxide with methyl propiolate.

  • Procedure:

    • Dissolve benzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C and stir for 30 minutes to generate the hydroximoyl chloride.

    • In a separate flask, dissolve methyl propiolate (1.2 eq) in the same solvent.

    • Slowly add a solution of triethylamine (1.5 eq) to the hydroximoyl chloride solution at 0 °C to generate the nitrile oxide in situ, in the presence of the methyl propiolate.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Step 2: Hydrolysis to this compound

  • Reaction: Base-catalyzed hydrolysis of the methyl ester.

  • Procedure:

    • Dissolve methyl 3-(benzyloxy)isoxazole-5-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

    • Remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or DCM) to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Method 2: Synthesis via Condensation and Hydrolysis

This method involves the reaction of a β-keto ester with hydroxylamine.

Step 1: Synthesis of Ethyl 3-(benzyloxy)isoxazole-5-carboxylate

  • Reaction: Condensation of ethyl 4-(benzyloxy)-3-oxobutanoate with hydroxylamine.

  • Procedure:

    • Dissolve ethyl 4-(benzyloxy)-3-oxobutanoate (1.0 eq) in ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water.

    • Adjust the pH to acidic conditions (e.g., pH 4-5) using a suitable acid.

    • Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC.

    • After cooling, remove the ethanol under reduced pressure.

    • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by silica gel column chromatography.

Step 2: Hydrolysis to this compound

  • Follow the hydrolysis procedure described in Method 1, Step 2.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Ester Intermediate cluster_hydrolysis Hydrolysis to Carboxylic Acid Starting_Materials Starting Materials (e.g., Aldoxime, Alkyne) Reaction Isoxazole Ring Formation (e.g., 1,3-Dipolar Cycloaddition) Starting_Materials->Reaction Workup Aqueous Work-up Reaction->Workup Purification_Ester Column Chromatography Workup->Purification_Ester Ester_Intermediate 3-(Benzyloxy)isoxazole-5-carboxylate Ester Purification_Ester->Ester_Intermediate Hydrolysis Base-catalyzed Hydrolysis (e.g., LiOH, NaOH) Ester_Intermediate->Hydrolysis Acidification Acidification to pH 2-3 Hydrolysis->Acidification Isolation Filtration and Drying Acidification->Isolation Final_Product This compound Isolation->Final_Product

Caption: A general experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield of Final Product Side_Reaction Side Reactions (e.g., Furoxan, Isomer) Low_Yield->Side_Reaction is caused by Incomplete_Reaction Incomplete Reaction (Ring Formation or Hydrolysis) Low_Yield->Incomplete_Reaction is caused by Product_Loss Product Loss during Purification/Work-up Low_Yield->Product_Loss is caused by Decomposition Decomposition of Starting Materials/Intermediates Low_Yield->Decomposition is caused by Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Reagent Stoichiometry) Side_Reaction->Optimize_Conditions Modify_Procedure Modify Procedure (e.g., Slow Addition) Side_Reaction->Modify_Procedure Incomplete_Reaction->Optimize_Conditions Purification_Technique Refine Purification Technique Product_Loss->Purification_Technique Decomposition->Optimize_Conditions Check_Reagents Check Reagent Purity Decomposition->Check_Reagents

Caption: A logical relationship diagram for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 3,5-disubstituted isoxazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired 3,5-Disubstituted Isoxazole

Possible CauseTroubleshooting Steps
Inefficient Nitrile Oxide Generation The in situ generation of the nitrile oxide from its precursor (e.g., an aldoxime or hydroximoyl chloride) is a critical step. Ensure the quality and stoichiometry of your reagents. For the conversion of aldoximes, verify the efficacy of the oxidizing agent (e.g., N-chlorosuccinimide (NCS), (diacetoxyiodo)benzene). When starting from a hydroximoyl chloride, use a non-nucleophilic base like triethylamine (TEA) to avoid unwanted side reactions.[1][2]
Decomposition of Nitrile Oxide Nitrile oxides are often unstable and can decompose or dimerize if not trapped efficiently by the alkyne. It is recommended to generate the nitrile oxide in situ and in the presence of the alkyne.[1]
Poor Reactivity of the Alkyne Electron-deficient alkynes may react sluggishly. Increasing the reaction temperature or using a catalyst, such as copper(I), can enhance the reaction rate.
Suboptimal Reaction Conditions Temperature and solvent can significantly impact the reaction outcome. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can promote side reactions.[3][4] Ensure your reactants are fully soluble in the chosen solvent.
Reaction Not Initiating If the reaction fails to start, consider the possibility of impure starting materials. Re-purify the aldehyde, alkyne, and any other reagents. For catalytic reactions, ensure the catalyst is active.

Problem 2: Formation of Significant Amounts of Side Products

Side ProductHow to Minimize Formation
Furoxan (Nitrile Oxide Dimer) This is a common byproduct resulting from the self-condensation of two molecules of the nitrile oxide.[1][2] To minimize its formation, maintain a low concentration of the nitrile oxide throughout the reaction. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., aldoxime or the oxidizing agent) to the reaction mixture containing the alkyne.[2][3] Using a molar excess of the alkyne can also favor the desired cycloaddition over dimerization.[2] Lowering the reaction temperature may also reduce the rate of dimerization.[2]
3,4-Disubstituted Isoxazole (Regioisomer) The formation of the undesired 3,4-disubstituted regioisomer is a common challenge. The regioselectivity is influenced by both steric and electronic factors of the alkyne and the nitrile oxide.[2] The use of a copper(I) catalyst is a highly effective method to selectively obtain the 3,5-disubstituted isomer.[2]
Dehydrated Oxime (Nitrile) The aldoxime starting material can sometimes dehydrate to form the corresponding nitrile. Ensure that the reaction conditions for the generation of the nitrile oxide are optimized to favor the desired pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3,5-disubstituted isoxazoles?

The most prevalent and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and a terminal alkyne. The nitrile oxide is typically generated in situ from an aldoxime or a hydroximoyl chloride.[1]

Q2: How can I improve the regioselectivity of the cycloaddition to favor the 3,5-disubstituted product?

The use of a copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) sulfate (CuSO₄) with a reducing agent like sodium ascorbate, is the most effective strategy to ensure high regioselectivity for the 3,5-disubstituted isoxazole.[2]

Q3: My reaction is producing a mixture of 3,5- and 3,4-isomers. How can I separate them?

Separation of these regioisomers can be challenging due to their similar polarities. Careful column chromatography on silica gel using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is the most common method. It may require testing various solvent systems to achieve optimal separation.[1]

Q4: What is the mechanism of furoxan formation?

Furoxans are formed through the dimerization of two molecules of the nitrile oxide intermediate. This is a competing reaction to the desired cycloaddition with the alkyne.

Q5: I am having difficulty purifying my final product. What are some common impurities and how can I remove them?

Common impurities include unreacted starting materials, the furoxan byproduct, and the 3,4-regioisomer. Column chromatography is the primary method for purification. Furoxans are often more polar than the desired isoxazole and can be separated using a suitable solvent gradient.[1] If a copper catalyst was used, it can be removed by washing the organic layer with an aqueous solution of ammonia or by filtration through a pad of celite.[1]

Data Presentation

Table 1: Effect of Copper(I) Catalyst on the Regioselectivity of Isoxazole Synthesis

EntryAlkyneNitrile Oxide PrecursorCatalystRegioisomeric Ratio (3,5- : 3,4-)Combined Yield (%)
1PhenylacetyleneBenzaldehyde OximeNoneMixtureModerate
2PhenylacetyleneBenzaldehyde OximeCuI>95 : 5High
31-Hexyne4-Chlorobenzaldehyde OximeNoneMixtureModerate
41-Hexyne4-Chlorobenzaldehyde OximeCuSO₄/Na Ascorbate>95 : 5High

Note: "Mixture" indicates that both regioisomers are formed in significant amounts. "High" and "Moderate" yields are qualitative indicators based on typical literature findings.

Table 2: Influence of Reaction Conditions on Furoxan Byproduct Formation

ParameterConditionFuroxan Formation
Nitrile Oxide Concentration High (rapid addition of precursor)High
Low (slow addition of precursor)Low
Temperature HighCan increase
LowCan decrease
Alkyne Stoichiometry 1 equivalentModerate to High
>2 equivalentsLow

Experimental Protocols

One-Pot Synthesis of 3,5-Diphenylisoxazole

This protocol describes a common one-pot procedure for the synthesis of 3,5-diphenylisoxazole from benzaldehyde and phenylacetylene.

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • N-Chlorosuccinimide (NCS)

  • Phenylacetylene

  • Solvent (e.g., a deep eutectic solvent like Choline Chloride:Urea 1:2, or a standard organic solvent like THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of benzaldehyde (1.0 eq) in the chosen solvent, add hydroxylamine hydrochloride (1.05 eq) and sodium hydroxide (1.05 eq).

  • Stir the mixture at 50 °C for 1 hour to form the benzaldoxime.

  • Add N-chlorosuccinimide (1.5 eq) to the reaction mixture and continue stirring at 50 °C for 3 hours. This will generate the hydroximoyl chloride intermediate.

  • Add phenylacetylene (1.0 eq) to the mixture and continue to stir at 50 °C for 4 hours.

  • After the reaction is complete (monitored by TLC), quench the reaction with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3,5-diphenylisoxazole.[5]

Mandatory Visualization

reaction_pathway cluster_reactants Starting Materials R1 Aldehyde (R1-CHO) I1 Aldoxime (R1-CH=NOH) R1->I1 + NH2OH R2 Hydroxylamine (NH2OH) R2->I1 R3 Alkyne (R2-C≡CH) P1 3,5-Disubstituted Isoxazole R3->P1 SP1 3,4-Disubstituted Isoxazole (Regioisomer) R3->SP1 I2 Nitrile Oxide (R1-C≡N+-O-) I1->I2 Oxidation I2->P1 + Alkyne I2->SP1 + Alkyne (minor pathway) SP2 Furoxan (Nitrile Oxide Dimer) I2->SP2 Dimerization troubleshooting_workflow Start Low or No Product Yield CheckReagents Check Purity and Stoichiometry of Reagents Start->CheckReagents CheckReagents->Start Impure/Incorrect Stoichiometry CheckConditions Optimize Reaction Conditions (Temperature, Solvent) CheckReagents->CheckConditions Reagents OK CheckConditions->Start Suboptimal Conditions CheckNitrileOxide Verify In Situ Generation of Nitrile Oxide CheckConditions->CheckNitrileOxide Conditions Optimized CheckNitrileOxide->Start Generation Failed ConsiderCatalyst Consider Using a Catalyst (e.g., Cu(I)) CheckNitrileOxide->ConsiderCatalyst Generation Confirmed CheckAlkyne Assess Alkyne Reactivity ConsiderCatalyst->CheckAlkyne Catalyst Added Success Improved Yield CheckAlkyne->Success Reactive Alkyne Used

References

improving regioselectivity in isoxazole synthesis from alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazoles from alkynes, with a focus on improving regioselectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during isoxazole synthesis.

Issue Potential Cause Recommended Solution
Low Regioselectivity (Formation of Isomeric Mixtures) 1. Reaction Conditions: Non-optimal solvent or temperature. 2. Substrate Electronics/Sterics: The electronic and steric properties of both the alkyne and the nitrile oxide precursor can influence the regiochemical outcome. 3. Catalyst Choice: The absence of a suitable catalyst or the use of an inappropriate one can lead to poor regiocontrol.1. Optimize Reaction Conditions: Experiment with a range of solvents with varying polarities. Temperature adjustments can also influence selectivity.[1][2] 2. Modify Substrates: If possible, alter the electronic nature of substituents (electron-donating vs. electron-withdrawing) on the reactants. Steric hindrance can also be exploited to favor the formation of a specific regioisomer.[3] 3. Utilize Catalysis: Employ catalysts known to favor specific regioisomers. For instance, copper(I) catalysts often promote the formation of 3,5-disubstituted isoxazoles, while ruthenium catalysts can favor the 3,4-disubstituted isomer.[3][4]
Low Reaction Yield 1. Inefficient Nitrile Oxide Generation: The method for generating the nitrile oxide in situ may not be optimal. 2. Dimerization of Nitrile Oxide: The nitrile oxide intermediate can dimerize to form furoxan byproducts, reducing the amount available for the desired cycloaddition.[2][3] 3. Poor Reactivity of Alkyne: The alkyne substrate may not be sufficiently reactive under the chosen reaction conditions.1. Optimize Nitrile Oxide Generation: Ensure the base used for dehydrohalogenation of the hydroximoyl halide is appropriate. Slow addition of the nitrile oxide precursor can maintain a low instantaneous concentration, favoring the reaction with the alkyne over dimerization.[3] 2. Minimize Dimerization: Use a larger excess of the alkyne to outcompete the dimerization process. Lowering the reaction temperature can also help.[3] 3. Enhance Alkyne Reactivity: For less reactive alkynes, consider using more forcing reaction conditions (e.g., higher temperature, microwave irradiation) or employing a catalyst to activate the alkyne.[5]
Formation of Furoxan Byproducts 1. High Concentration of Nitrile Oxide: Rapid generation or addition of the nitrile oxide precursor leads to a high concentration of the intermediate, promoting dimerization.1. Slow Addition: Add the nitrile oxide precursor or the reagent that generates it in situ (e.g., a solution of the hydroximoyl chloride and base) slowly to the reaction mixture containing the alkyne.[3] 2. Use of Excess Alkyne: Employing a stoichiometric excess of the alkyne can help to trap the nitrile oxide as it is formed.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides and alkynes?

A1: The regioselectivity of this reaction is governed by a combination of electronic and steric factors of both the nitrile oxide and the alkyne.[3] Generally, the reaction between a terminal alkyne and a nitrile oxide is highly regioselective, yielding the 3,5-disubstituted isoxazole. However, for internal or electronically biased alkynes, mixtures of regioisomers can be obtained.[3][6] The frontier molecular orbital (FMO) theory is often used to predict the favored regioisomer based on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants.

Q2: How can I selectively synthesize 3,4-disubstituted isoxazoles?

A2: While the synthesis of 3,5-disubstituted isoxazoles is often more straightforward, several methods exist for the regioselective synthesis of 3,4-disubstituted isoxazoles. One approach involves the use of specific catalysts, such as ruthenium complexes, which have been shown to favor the formation of the 3,4-isomer.[4] Another strategy is to use starting materials other than simple alkynes and nitrile oxides, such as β-enamino diketones or employing a chalcone-rearrangement strategy.[1][7] An enamine-triggered [3+2] cycloaddition has also been reported as a metal-free method to access 3,4-disubstituted isoxazoles.[8][9]

Q3: What role do catalysts play in controlling regioselectivity?

A3: Catalysts, particularly transition metals, can significantly influence the regiochemical outcome of isoxazole synthesis. Copper(I) catalysts are widely used and generally direct the reaction to form 3,5-disubstituted isoxazoles from terminal alkynes.[5][10][11] This is a key feature of the "click chemistry" approach to isoxazole synthesis. Conversely, ruthenium catalysts have been developed to favor the formation of the less common 3,4-disubstituted regioisomers.[4] The catalyst can influence the reaction mechanism, potentially proceeding through intermediates that favor one regioisomeric transition state over the other.

Q4: Can solvent and temperature be used to control regioselectivity?

A4: Yes, solvent and temperature are crucial reaction parameters that can impact regioselectivity. The choice of solvent can affect the relative energies of the transition states leading to the different regioisomers.[1][2] For example, in the cyclocondensation of β-enamino diketones with hydroxylamine, a change in solvent from acetonitrile to ethanol can favor the formation of different regioisomers.[1] Temperature can also play a role, although its effect is often less pronounced than that of catalysts or substrate electronics.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This one-pot protocol is adapted from a procedure utilizing an in-situ generated nitrile oxide and a terminal alkyne.[10][11]

Materials:

  • Acid chloride (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Hydroxylamine hydrochloride (2.0 mmol)

  • Sodium acetate (2.4 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Triethylamine (Et3N) (3.0 mmol)

  • Tetrahydrofuran (THF) (2 mL)

Procedure:

  • To a stirred solution of the acid chloride (1.0 mmol), terminal alkyne (1.0 mmol), and CuI (0.05 mmol) in THF (2 mL), add Et3N (3.0 mmol).

  • Heat the reaction mixture to 60 °C for 3 hours.

  • Add hydroxylamine hydrochloride (2.0 mmol) and sodium acetate (2.4 mmol) to the reaction mixture.

  • Continue stirring at 60 °C for 5 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones

This protocol is based on the cyclocondensation of a β-enamino diketone with hydroxylamine hydrochloride using a Lewis acid catalyst.[1]

Materials:

  • β-enamino diketone (0.5 mmol)

  • Hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.)

  • Boron trifluoride diethyl etherate (BF3·OEt2) (1.0 equiv.)

  • Solvent (e.g., CH2Cl2) (4 mL)

Procedure:

  • To a solution of the β-enamino diketone (0.5 mmol) in the chosen solvent (4 mL) at room temperature, add hydroxylamine hydrochloride (0.6 mmol).

  • Add BF3·OEt2 (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate in vacuo.

  • Purify the residue by chromatography to yield the 3,4-disubstituted isoxazole.

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Isoxazole Synthesis from β-Enamino Diketone 1a [1]

EntrySolventAdditiveTemperature (°C)Ratio of Regioisomers (2a:3a)
1MeCNNoneReflux1:1.5
2EtOHNoneReflux1:3
3MeCNPyridineRT3:1
4EtOHPyridineRT1:1

Table 2: Optimization of BF3·OEt2 Mediated Synthesis of 3,4-Disubstituted Isoxazole 4a [1]

EntryBF3·OEt2 (equiv.)SolventRatio of Regioisomers (4a:other)
10.2CH2Cl21:1
20.5CH2Cl22.3:1
31.0CH2Cl2>20:1
41.5CH2Cl2>20:1
51.0MeCN1:1.2
61.0THF1:1.5

Visualizations

regioselectivity_factors cluster_reactants Reactants cluster_factors Controlling Factors cluster_products Regioisomeric Products Alkyne Alkyne (R1-C≡C-R2) Isoxazole_35 3,5-Disubstituted Isoxazole Alkyne->Isoxazole_35 Isoxazole_34 3,4-Disubstituted Isoxazole Alkyne->Isoxazole_34 NitrileOxide Nitrile Oxide (R3-C≡N+-O-) NitrileOxide->Isoxazole_35 NitrileOxide->Isoxazole_34 Catalyst Catalyst (e.g., Cu(I), Ru) Catalyst->Isoxazole_35 e.g., Cu(I) Catalyst->Isoxazole_34 e.g., Ru Solvent Solvent Solvent->Isoxazole_35 Solvent->Isoxazole_34 Temperature Temperature Temperature->Isoxazole_35 Temperature->Isoxazole_34 Sterics Steric Hindrance (R1, R2, R3) Sterics->Isoxazole_35 Sterics->Isoxazole_34 Electronics Electronic Effects (EDG/EWG on R1, R2, R3) Electronics->Isoxazole_35 Electronics->Isoxazole_34

Caption: Factors influencing the regioselectivity of isoxazole synthesis.

experimental_workflow start Start: Select Reactants (Alkyne & Nitrile Oxide Precursor) conditions Choose Reaction Conditions - Catalyst (e.g., CuI) - Solvent (e.g., THF) - Temperature (e.g., 60°C) start->conditions reaction Perform 1,3-Dipolar Cycloaddition conditions->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis of Regioisomers (NMR, etc.) purification->analysis end End: Isolated Isoxazole Product(s) analysis->end

Caption: General experimental workflow for isoxazole synthesis.

References

Technical Support Center: Amide Coupling Reactions with Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for amide coupling reactions involving isoxazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with an isoxazole carboxylic acid is resulting in a low yield. What are the common causes?

Low yields in amide coupling reactions with isoxazole carboxylic acids can stem from several factors. Key areas to investigate include:

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical. Standard reagents like HATU and EDC/HOBt can be effective, but for sterically hindered or electronically deactivated substrates, more potent reagents may be necessary.[1]

  • Reaction Conditions: Temperature, solvent, and the choice of base significantly impact the reaction's success. For instance, excessively high temperatures can lead to the decomposition of thermally sensitive isoxazole compounds.[2]

  • Poor Solubility: Isoxazole carboxylic acids or the resulting amides may have limited solubility in the chosen reaction solvent, leading to incomplete reactions.[3]

  • Side Reactions: The isoxazole ring itself can be labile under certain basic conditions, leading to decomposition pathways that compete with the desired amide formation.[4][5] Decarboxylation of the isoxazole carboxylic acid can also be a competing side reaction.

  • Moisture: The presence of water can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired amide. It is advisable to use anhydrous solvents and protect the reaction from atmospheric moisture.[6]

Q2: I am observing the formation of multiple byproducts in my reaction. What are the likely side reactions?

Several side reactions can occur during the amide coupling of isoxazole carboxylic acids:

  • Epimerization/Racemization: If the carboxylic acid has a chiral center, epimerization can occur, especially with carbodiimide-based coupling reagents. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction.[7]

  • N-acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.

  • Guanidinylation: Uronium-based coupling reagents like HATU can react with the amine coupling partner to form a guanidinium byproduct, especially if the carboxylic acid activation is slow.[8]

  • Ring Opening: The isoxazole ring can be susceptible to cleavage under strongly basic or reducing conditions, which are sometimes employed in amide coupling reactions.[9]

Q3: How do I choose the right coupling reagent for my isoxazole carboxylic acid?

The selection of the coupling reagent depends on several factors, including the steric hindrance of both the carboxylic acid and the amine, the electronic properties of the substrates, and the desired reaction conditions. A comparative overview of commonly used coupling reagents is provided in the table below. For particularly challenging couplings, stronger reagents like phosphonium salts (e.g., PyBOP) or acyl fluoride-based methods may be required.[1]

Q4: What are the best practices for purifying my isoxazole amide product?

Purification of isoxazole amides can be challenging due to the potential for similar polarities between the product and byproducts. Common purification techniques include:

  • Column Chromatography: This is the most common method for purifying amide products. The choice of solvent system is crucial for achieving good separation.[6][10]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity, especially for removing minor impurities.[10][11]

  • Aqueous Work-up: A standard aqueous work-up can help remove water-soluble byproducts and unreacted starting materials. This often involves washing the organic layer with a mild acid, a mild base, and brine.[6]

  • Trituration: If the product is an oil that is slow to crystallize, trituration with a solvent in which the product is sparingly soluble can induce solidification and remove soluble impurities.[12]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation * Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP).[1]* Ensure the coupling reagent is not degraded; use a fresh batch.* Optimize the amount of coupling reagent used (typically 1.1-1.5 equivalents).
Low Nucleophilicity of the Amine * Increase the reaction temperature or extend the reaction time.* Use a stronger, non-nucleophilic base to ensure the amine is deprotonated.* Consider using a more activated form of the carboxylic acid, such as an acid chloride.[13]
Poor Solubility of Starting Materials * Screen different solvents to find one in which both the isoxazole carboxylic acid and the amine are soluble. Polar aprotic solvents like DMF or NMP are often effective.[14]* Consider using a co-solvent system.
Steric Hindrance * Employ a more potent coupling reagent designed for hindered substrates.[15]* Increase the reaction temperature, potentially using microwave irradiation.
Issue 2: Presence of Significant Byproducts
Observed Byproduct Troubleshooting Steps
N-acylurea (from carbodiimide reagents) * Add HOBt or HOAt to the reaction to trap the O-acylisourea intermediate.[7]* Use a non-carbodiimide coupling reagent like HATU or T3P.[16]
Epimerized or Racemized Product * Use a coupling reagent known for low racemization, such as COMU or those used with HOAt.[7]* Perform the reaction at a lower temperature.* Use a less hindered base.
Unreacted Starting Materials * Increase the equivalents of the coupling reagent and/or the amine.* Extend the reaction time or increase the temperature.* Ensure all reagents are pure and dry.
Byproducts from Coupling Reagent * Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC) for easier removal during work-up.[17]* Follow recommended purification procedures for the specific coupling reagent used.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Isoxazole Carboxylic Acids

Coupling Reagent/AdditiveBaseSolventTemperature (°C)Time (h)Yield (%)Notes
EDC/DMAP-DichloromethaneRoom Temp24-4877-90Effective for coupling with various aniline derivatives.[6][18]
HATUDIPEADMFRoom Temp1-485-98 (general)High efficiency and fast reaction rates, low racemization.[8]
EDC/HOBt/DMAPDIPEAAcetonitrile2312-24Good to ExcellentEffective for electron-deficient amines.[19]

Note: Yields are highly substrate-dependent and the values presented are based on literature reports for specific examples. Optimization is often required for new substrate combinations.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/DMAP

This protocol is adapted from the synthesis of novel isoxazole-amide analogues.[6]

  • Dissolve the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.2 equivalents) to the solution.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with a 5% aqueous HCl solution, a saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol is a general method for HATU-mediated amide coupling.[8]

  • In a flask under an inert atmosphere, dissolve the isoxazole carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add the amine (1.2 equivalents) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

AmideCouplingTroubleshooting cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities start Start: Amide Coupling Reaction check_yield Low or No Product? start->check_yield cause_activation Inefficient Activation check_yield->cause_activation Yes check_purity Product Formed, but Impure? check_yield->check_purity No solution_reagent Change Coupling Reagent cause_activation->solution_reagent cause_amine Poor Amine Nucleophilicity solution_conditions Modify Conditions (Temp, Time, Base) cause_amine->solution_conditions cause_solubility Solubility Issues solution_solvent Screen Solvents cause_solubility->solution_solvent solution_reagent->start solution_conditions->start solution_solvent->start cause_side_reactions Side Reactions Occurring check_purity->cause_side_reactions Yes end_success Successful Synthesis check_purity->end_success No solution_additives Use Additives (HOBt/HOAt) cause_side_reactions->solution_additives solution_purification Optimize Purification cause_side_reactions->solution_purification cause_unreacted_sm Unreacted Starting Material cause_unreacted_sm->solution_purification solution_stoichiometry Adjust Stoichiometry cause_unreacted_sm->solution_stoichiometry solution_additives->start solution_purification->end_success solution_stoichiometry->start

Caption: Troubleshooting workflow for amide coupling reactions.

AmideCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step isoxazole_cooh Isoxazole Carboxylic Acid activated_intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) isoxazole_cooh->activated_intermediate coupling_reagent Coupling Reagent coupling_reagent->activated_intermediate amide_product Isoxazole Amide activated_intermediate->amide_product Nucleophilic Attack byproducts Byproducts activated_intermediate->byproducts Side Reactions amine Amine (R'-NH2) amine->amide_product

Caption: General mechanism of amide bond formation.

References

Technical Support Center: Purification of Polar Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals facing challenges in the purification of polar isoxazole derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar isoxazole derivatives.

Issue 1: Crude product is an oil and will not crystallize.

Question: My isoxazole product has "oiled out" after the initial work-up. How can I induce crystallization?

Answer: Oiling out is a common issue, especially with polar compounds that may have a melting point lower than the boiling point of the solvent used.[1] Here are several techniques to induce crystallization:

  • Solvent Evaporation: Ensure all volatile organic solvents from the extraction have been thoroughly removed under reduced pressure, as residual solvent can inhibit crystallization.[2]

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass surface can serve as nucleation sites for crystal growth.[1][2]

  • Seeding: If you have a small amount of pure, solid material, add a "seed" crystal to the oil to initiate crystallization.[1]

  • Solvent Addition (Precipitation): Add a small amount of a non-polar solvent in which your product is likely insoluble, such as hexane or pentane. Swirling the mixture may precipitate the product.[2]

  • Trituration: Add a solvent in which your product is sparingly soluble and stir the mixture vigorously. This can help break up the oil and encourage solidification.[2]

  • Purification as an Oil: If crystallization attempts are unsuccessful, the oil can be purified directly using column chromatography.[2]

Issue 2: Persistent emulsion during solvent extraction.

Question: I am struggling with a persistent emulsion at the interface of the aqueous and organic layers during my work-up. How can I break it?

Answer: Emulsions are common when dealing with polar compounds that can act as surfactants. Here are several methods to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period. Emulsions will sometimes break on their own.[2]

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help disrupt the emulsion.[2]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of emulsions in the first place.[2]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This provides a large surface area that can help to break up the emulsion.[2]

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity can help. For instance, if you are using ethyl acetate, adding a small amount of dichloromethane may disrupt the emulsion.[2]

  • Centrifugation: For smaller volumes, centrifuging the mixture can be a very effective way to separate the layers.[2]

Issue 3: Poor separation and streaking during silica gel column chromatography.

Question: My polar isoxazole derivative is streaking badly on the silica gel column, leading to poor separation. What can I do to improve this?

Answer: Streaking on silica gel is a frequent problem with polar compounds, especially those with basic functionalities, due to strong interactions with the acidic silica surface.[1] Here are some solutions:

  • Mobile Phase Modification:

    • For Basic Compounds: Add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonium hydroxide to the eluent. This will compete with your compound for the acidic sites on the silica gel, reducing tailing.[1]

    • For Acidic Compounds: Add a small amount of an acidic modifier like acetic acid or formic acid to the eluent to improve peak shape.[1]

  • Alternative Stationary Phases:

    • Alumina: For basic compounds, alumina can be a better choice than silica gel.[3]

    • Reversed-Phase Silica (C18): This is a good option for polar compounds as it minimizes the strong interactions that lead to tailing on normal-phase silica.[1][4]

  • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, adsorb it onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent, add silica gel, and then evaporate the solvent to get a dry powder. This powder can then be loaded onto the top of your column. This technique can often lead to better band shapes.[1]

Frequently Asked Questions (FAQs)

Q1: My polar isoxazole derivative is highly soluble in water. How can I efficiently extract it into an organic solvent?

A1: High water solubility is a significant challenge. Here are several strategies to improve extraction efficiency:

  • Salting Out: Saturate the aqueous layer with a salt such as sodium chloride (NaCl) or ammonium sulfate. This decreases the polarity of the aqueous phase, which in turn reduces the solubility of your organic compound and encourages it to move into the organic layer.[1]

  • Use of a More Polar Organic Solvent: If standard solvents like ethyl acetate or dichloromethane are ineffective, consider using more polar solvents like n-butanol or a mixture of chloroform and isopropanol.[1]

  • pH Adjustment: If your isoxazole derivative has acidic or basic functional groups, adjusting the pH of the aqueous layer can neutralize these groups. This will make the molecule less polar and more soluble in the organic solvent.[1]

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, continuous extraction can be a highly effective, albeit more complex, method.[1]

Q2: What are some common solvent systems for recrystallizing polar isoxazole derivatives?

A2: The ideal recrystallization solvent will depend on the specific structure of your isoxazole. However, some commonly used solvent systems for polar compounds include:

Solvent SystemPolarity Range
Ethanol/WaterModerately to highly polar
Hexane/Ethyl AcetateWide range of polarities
Dichloromethane/HexaneWide range of polarities
EthanolModerately polar
Acetone/WaterModerately to highly polar
Methanol/WaterModerately to highly polar

Data compiled from multiple sources.[2][5]

Q3: My isoxazole synthesis has a low yield. What are some common reasons related to purification?

A3: Low yields can be attributed to several factors, including issues during the purification process:

  • Work-up Losses: Significant amounts of a polar product can be lost during extractions if the compound has some water solubility. Ensure efficient extraction by performing multiple extractions with the organic solvent.[2]

  • Purification Losses: Product can be lost during column chromatography due to irreversible adsorption onto the stationary phase or during recrystallization if the compound has some solubility in the cold solvent. Optimizing these procedures is key to maximizing recovery.[2]

  • Decomposition: The N-O bond in isoxazoles can be unstable under certain conditions, potentially leading to decomposition on acidic silica gel or during heating for recrystallization.[2]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Silica Gel
  • Stationary Phase Preparation: Choose a column of an appropriate size for the amount of crude material (a ratio of 40:1 to 100:1 of silica to crude compound by weight is typical). Prepare a slurry of silica gel in the initial, least polar mobile phase.[1]

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, use the "dry loading" technique described in the troubleshooting section.[1]

  • Elution: Begin elution with the least polar solvent system and gradually increase the polarity. A typical solvent system for isoxazole derivatives is a gradient of hexane and ethyl acetate.[6][7]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[1]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble when hot but insoluble when cold.[8][9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.[8][9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8][9]

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[8]

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification synthesis Isoxazole Synthesis extraction Solvent Extraction synthesis->extraction drying Drying & Concentration extraction->drying crude_product Crude Product drying->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product troubleshooting_chromatography start Streaking on Silica Gel decision1 Is the compound basic? start->decision1 solution1 Add triethylamine or NH4OH to eluent decision1->solution1 Yes decision2 Is the compound acidic? decision1->decision2 No solution2 Add acetic acid or formic acid to eluent decision2->solution2 Yes alternative1 Use alternative stationary phase (Alumina or Reversed-Phase) decision2->alternative1 No alternative2 Try 'dry loading' technique alternative1->alternative2

References

preventing hydrolysis of isoxazole-5-carboxylate esters during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoxazole-5-carboxylate esters. The focus is on preventing unwanted hydrolysis of the ester functionality during reaction workup.

Frequently Asked Questions (FAQs)

Q1: My isoxazole-5-carboxylate ester is hydrolyzing to the corresponding carboxylic acid during workup. What are the primary causes?

A1: Hydrolysis of isoxazole-5-carboxylate esters is typically caused by exposure to acidic or basic aqueous conditions during the workup procedure.[1][2] The isoxazole ring itself is generally stable, but the ester group is susceptible to cleavage in the presence of water and acid or base catalysts.[3] Key steps during workup that pose a high risk for hydrolysis include:

  • Quenching the reaction: Addition of aqueous solutions to neutralize reagents.

  • Acid washes: Using dilute acid to remove basic impurities.

  • Base washes: Employing basic solutions (e.g., sodium bicarbonate) to remove acid catalysts or unreacted acidic starting materials. This can lead to saponification, which is the base-catalyzed hydrolysis of the ester.[2]

Q2: What are the immediate signs that my ester is undergoing hydrolysis during workup?

A2: The most common indicators of undesired hydrolysis are a lower than expected yield of your final ester product and the detection of the starting carboxylic acid in your crude product.[2] You can confirm this through analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The appearance of a more polar spot corresponding to the carboxylic acid.[2]

  • NMR Spectroscopy: The presence of peaks characteristic of the carboxylic acid in the 1H or 13C NMR spectrum of the isolated product.[2]

  • IR Spectroscopy: A broad O-H stretch that is characteristic of a carboxylic acid.[2]

Q3: How can I modify my workup protocol to prevent ester hydrolysis?

A3: To minimize hydrolysis, the goal is to limit the exposure of your ester to water, especially under acidic or basic conditions. Consider the following modifications:

  • pH-Neutral Washes: Whenever possible, use neutral aqueous washes, such as brine (saturated NaCl solution), to remove water-soluble impurities.[1]

  • Use of Weak Bases: If a basic wash is necessary to remove an acid catalyst, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]

  • Minimize Contact Time: Perform all aqueous extraction and washing steps quickly to reduce the time your ester is in contact with the aqueous phase.[2]

  • Work at Low Temperatures: Conduct all aqueous washes using ice-cold solutions. This will slow down the rate of the hydrolysis reaction.[2]

  • Anhydrous Conditions: Ensure all solvents and reagents are dry and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of water.[1]

Q4: Are there alternative strategies to consider if hydrolysis remains a persistent issue?

A4: Yes, if optimizing the workup procedure is insufficient, you can explore these alternative approaches:

  • Non-Aqueous Workup: If your product and impurities have suitable solubility, consider a non-aqueous workup. This could involve direct purification by column chromatography after removing volatile reaction components under reduced pressure.

  • Sterically Hindered Esters: Consider using a more sterically hindered ester, such as a tert-butyl ester. These are generally more resistant to hydrolysis under standard workup conditions.[1]

  • Thorough Drying: After aqueous washes, ensure the organic layer is thoroughly dried using an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.[2]

Troubleshooting Guide

This decision tree can help you diagnose and resolve issues with isoxazole-5-carboxylate ester hydrolysis during your workup.

G Troubleshooting Ester Hydrolysis During Workup start Low yield of ester and/or presence of carboxylic acid byproduct? check_workup Reviewing Workup Conditions start->check_workup acid_base_wash Are you using strong acid or base washes? check_workup->acid_base_wash yes_strong Yes acid_base_wash->yes_strong no_strong No acid_base_wash->no_strong solution_weak_base Switch to cold, saturated weak base (e.g., NaHCO3) or neutral wash (brine). yes_strong->solution_weak_base contact_time Is the contact time with aqueous layers prolonged? no_strong->contact_time yes_prolonged Yes contact_time->yes_prolonged no_prolonged No contact_time->no_prolonged solution_minimize_time Perform extractions and washes quickly. yes_prolonged->solution_minimize_time temperature Are you performing washes at room temperature? no_prolonged->temperature yes_rt Yes temperature->yes_rt no_rt No temperature->no_rt solution_low_temp Use ice-cold aqueous solutions for all washes. yes_rt->solution_low_temp alternative_strategies Consider Alternative Strategies no_rt->alternative_strategies steric_hindrance Is your ester sterically unhindered (e.g., methyl or ethyl)? alternative_strategies->steric_hindrance yes_unhindered Yes steric_hindrance->yes_unhindered solution_steric_hindrance Synthesize a more sterically hindered ester (e.g., tert-butyl) for increased stability. yes_unhindered->solution_steric_hindrance G Workflow for Isoxazole-5-Carboxylate Ester Synthesis and Workup cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_prevention Preventative Measures synthesis 1. Synthesis of Isoxazole-5-Carboxylate Ester (e.g., 1,3-dipolar cycloaddition) quench 2. Reaction Quenching (Potential for Hydrolysis) synthesis->quench extraction 3. Extraction with Organic Solvent quench->extraction prevention_quench Use ice-cold solutions quench->prevention_quench wash 4. Aqueous Washing (High Risk of Hydrolysis) extraction->wash drying 5. Drying of Organic Layer wash->drying prevention_wash Use pH-neutral (brine) or weak base (NaHCO3) washes. Minimize contact time. wash->prevention_wash concentration 6. Solvent Removal drying->concentration prevention_drying Use anhydrous Na2SO4 or MgSO4. drying->prevention_drying purification 7. Purification (e.g., Column Chromatography) concentration->purification

References

Technical Support Center: Isoxazole Synthesis & Protecting Group Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the benzyloxy (Bn) protecting group during isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: I am attempting to deprotect a benzyloxy group on my isoxazole-containing compound using standard catalytic hydrogenation (H₂/Pd/C), but I am seeing low yields and unexpected byproducts. What is happening?

A1: The primary issue is the inherent instability of the isoxazole ring under reductive conditions. The N-O bond within the isoxazole ring is susceptible to cleavage by catalytic hydrogenation, the standard method for benzyl ether deprotection. This cleavage leads to ring-opening, often forming β-enamino ketones or other degradation products, which accounts for your low yields and unexpected byproducts. In a study on the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, this domino reaction of deoxygenation followed by reductive ring opening was observed, yielding an enaminone as the sole product.[1]

Q2: If catalytic hydrogenation is not suitable, what are the recommended alternative methods for benzyloxy group deprotection in the presence of an isoxazole ring?

A2: Due to the sensitivity of the isoxazole ring to reduction, alternative deprotection strategies are necessary. The two main recommended approaches are:

  • Acid-Mediated Deprotection: Utilizing strong Lewis acids to cleave the benzyl ether. Boron trichloride (BCl₃) is a particularly effective reagent for this purpose.[2][3][4]

  • Oxidative Deprotection: Using an oxidizing agent to cleave the benzyl ether. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common choice, and its effectiveness can often be enhanced with photoirradiation.[5][6][7][8][9][10][11][12][13][14]

Q3: When using Lewis acids like BCl₃, what are the critical parameters to control?

A3: When using BCl₃, it is crucial to control the temperature and to use a cation scavenger. The reaction is typically performed at low temperatures (e.g., -78 °C) to improve selectivity and prevent degradation of sensitive functional groups.[4] A non-Lewis basic cation scavenger, such as pentamethylbenzene, is often added to trap the generated benzyl cation, preventing it from causing unwanted side reactions like Friedel-Crafts alkylation on electron-rich aromatic rings within your molecule.[2][4]

Q4: What should I consider when planning an oxidative deprotection with DDQ?

A4: Oxidative deprotection with DDQ is a powerful alternative, especially for molecules with functional groups sensitive to acidic conditions. Key considerations include:

  • Stoichiometry: DDQ can be used in stoichiometric or catalytic amounts. Catalytic systems often require a co-oxidant.

  • Photoirradiation: The efficiency of DDQ-mediated deprotection is often significantly enhanced by irradiation with visible light (e.g., green or blue LEDs) or UV light.[5][8][9][11] In some cases, the reaction does not proceed without photoirradiation.[5]

  • Solvent and Additives: The reaction is typically carried out in solvents like dichloromethane (CH₂Cl₂) or acetonitrile (MeCN). The addition of a small amount of water can be beneficial. In some cases, adding a mild base like barium carbonate (BaCO₃) can improve yields by neutralizing acidic byproducts.[5]

Q5: Are there any functional groups that are incompatible with these alternative deprotection methods?

A5: Yes, it is important to consider the compatibility of other functional groups in your molecule:

  • BCl₃: While generally chemoselective, BCl₃ is a strong Lewis acid and can affect other acid-labile protecting groups (e.g., silyl ethers, acetals) if the conditions are not carefully controlled.

  • DDQ: This method is incompatible with easily oxidizable functional groups. For example, phenylselenyl and tert-butyldimethylsilyl (TBS) ethers may not be stable under photooxidative debenzylation conditions.[8]

Troubleshooting Guides

Issue 1: Low Yields in BCl₃ Mediated Deprotection
Potential Cause Troubleshooting Step
Degradation of Starting Material or Product Ensure the reaction is conducted at a sufficiently low temperature (e.g., -78 °C). Verify the quality and molarity of the BCl₃ solution.
Incomplete Reaction Increase the equivalents of BCl₃. Allow for a longer reaction time, monitoring carefully by TLC.
Formation of Benzylated Byproducts Add a cation scavenger like pentamethylbenzene to the reaction mixture to trap the benzyl cation.[2][4]
Issue 2: Inefficient or Messy Reaction with DDQ
Potential Cause Troubleshooting Step
No or Slow Reaction Introduce photoirradiation (e.g., with a 525 nm green LED) as this can be essential for the reaction to proceed.[5][8][9]
Formation of Benzaldehyde Byproduct Ensure the workup procedure effectively removes benzaldehyde. A wash with a sodium bisulfite solution can be effective.
Complex Reaction Mixture Optimize the stoichiometry of DDQ. Consider using catalytic DDQ with a co-oxidant. Ensure the solvent is anhydrous if water-sensitive groups are present.

Data Presentation

Table 1: Comparison of Benzyl Ether Deprotection Methods

MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yields (on various substrates)
Catalytic Hydrogenation H₂, Pd/C, solvent (e.g., EtOH, EtOAc)High efficiency for simple substrates.Incompatible with isoxazole rings (causes ring opening). Incompatible with reducible functional groups (alkenes, alkynes, nitro groups).[1]N/A for isoxazole substrates
Lewis Acid Cleavage BCl₃, pentamethylbenzene, CH₂Cl₂, -78 °CRapid and effective. Orthogonal to reductive methods.Requires anhydrous and inert conditions. BCl₃ is corrosive and moisture-sensitive. Can affect other acid-labile groups.70-99%[2]
Oxidative Cleavage DDQ, CH₂Cl₂/H₂O, photoirradiation (e.g., 525 nm)Mild conditions. Tolerates a wide range of functional groups intolerant to hydrogenation.[8][9]Can be slow. May require specialized photochemical equipment. Incompatible with easily oxidized functional groups.84-96%[8]

Experimental Protocols

Protocol 1: Synthesis of a Benzyloxy-Protected Isoxazole Precursor

(Adapted from the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate)[1]

Synthesis of 3-(Benzyloxymethyl)-5-phenylisoxazole

  • To a solution of benzaldehyde oxime (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as N-chlorosuccinimide (NCS) to generate the corresponding hydroximoyl chloride in situ.

  • After stirring for a short period, add triethylamine (Et₃N) to the mixture.

  • Slowly add a solution of propargyl benzyl ether (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(benzyloxymethyl)-5-phenylisoxazole.

Protocol 2: Recommended Procedure for BCl₃-Mediated Deprotection

(Based on general procedures for chemoselective debenzylation)[2][15]

Deprotection of 3-(Benzyloxymethyl)-5-phenylisoxazole

  • Dissolve 3-(benzyloxymethyl)-5-phenylisoxazole (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of boron trichloride (BCl₃) in CH₂Cl₂ (1.0 M, 2.0 eq) dropwise over 5-10 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Once the starting material is consumed (typically 30-60 minutes), quench the reaction by the slow addition of a mixture of THF and saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (5-phenylisoxazol-3-yl)methanol.

Protocol 3: Recommended Procedure for DDQ-Mediated Oxidative Deprotection

(Based on general procedures for photooxidative debenzylation)[8][9][11]

Deprotection of 3-(Benzyloxymethyl)-5-phenylisoxazole

  • In a suitable reaction vessel, dissolve 3-(benzyloxymethyl)-5-phenylisoxazole (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 eq).

  • Irradiate the mixture with a green LED lamp (λ ≈ 525 nm) at room temperature while stirring vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the hydroquinone byproduct (DDQH₂).

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (5-phenylisoxazol-3-yl)methanol.

Visualizations

BCl3_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve substrate and scavenger (pentamethylbenzene) in anhydrous CH2Cl2 inert 2. Establish inert atmosphere (Ar/N2) dissolve->inert cool 3. Cool to -78 °C inert->cool add_bcl3 4. Add BCl3 solution dropwise cool->add_bcl3 stir 5. Stir at -78 °C and monitor by TLC add_bcl3->stir quench 6. Quench reaction stir->quench warm 7. Warm to room temperature quench->warm extract 8. Extract with CH2Cl2 warm->extract purify 9. Dry, concentrate, and purify (column chromatography) extract->purify product Final Product: Deprotected Alcohol purify->product

References

formation of furoxan byproducts in nitrile oxide cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals encountering issues with the formation of furoxan byproducts during nitrile oxide cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What is a furoxan and why does it form as a byproduct in my reaction?

A furoxan, also known as a 1,2,5-oxadiazole-2-oxide, is a common byproduct in 1,3-dipolar cycloaddition reactions involving nitrile oxides.[1] It is formed by the head-to-tail dimerization of two molecules of the nitrile oxide intermediate.[1][2] This dimerization is a competing reaction pathway to the desired cycloaddition with your dipolarophile (e.g., an alkene or alkyne).[3] Nitrile oxides are often unstable and, in the absence of a reactive trapping agent, have a propensity to dimerize.[1][4]

Q2: What is the mechanism of furoxan formation?

The dimerization of nitrile oxides is a stepwise process.[5][6][7] It proceeds through the formation of a dinitrosoalkene intermediate which has significant diradical character.[1][5][6] The rate-determining step is the initial C-C bond formation between two nitrile oxide molecules.[5][6]

Q3: Are certain types of nitrile oxides more prone to dimerization?

Yes, the stability and dimerization tendency of a nitrile oxide are influenced by its substituent. Aliphatic nitrile oxides are generally more prone to rapid dimerization than aromatic nitrile oxides.[1] The dimerization of aromatic nitrile oxides is slower because it requires the interruption of conjugation between the aryl group and the nitrile oxide moiety during the C-C bond formation step.[5][6][7] Additionally, significant steric hindrance on the aromatic ring can interfere with and reduce the rate of furoxan formation.[1]

Q4: How can I detect and characterize furoxan byproducts?

Furoxans are generally stable compounds that can be characterized using standard analytical techniques.[8]

  • NMR Spectroscopy: This is a primary method for identification. In ¹³C NMR spectra, the two carbons of the furoxan ring typically exhibit characteristic chemical shifts around 115 ppm and 160 ppm .[8]

  • X-ray Crystallography: If the furoxan byproduct can be isolated as a solid, single-crystal X-ray diffraction provides definitive structural confirmation.[8]

  • Chromatography: Furoxans can often be separated from the desired product by silica gel column chromatography.[8]

Q5: What are the most effective strategies to prevent or minimize furoxan formation?

The key strategy is to keep the instantaneous concentration of the free nitrile oxide as low as possible throughout the reaction. This favors the desired cycloaddition with the dipolarophile over the bimolecular self-condensation. Effective methods include:

  • In Situ Generation: Generate the nitrile oxide in the presence of the dipolarophile rather than pre-forming and isolating it.[1][3]

  • Slow Addition: Slowly add the nitrile oxide precursor (e.g., hydroximoyl chloride) or the activating reagent (e.g., base or oxidant) to the reaction mixture containing the dipolarophile.[3] This ensures the nitrile oxide is consumed as it is formed.

  • High Dilution: Running the reaction at a lower concentration (high dilution) favors the intramolecular or desired intermolecular reaction over the undesired bimolecular dimerization.[3]

  • Temperature Control: Avoid excessive heat, as it can accelerate side reactions.[3] Some cycloadditions can be run effectively at room temperature or even lower.

Troubleshooting Guides

Problem: The yield of my desired isoxazole/isoxazoline is very low, and I observe a major byproduct.

Potential Cause Troubleshooting Steps & Solutions
High Nitrile Oxide Concentration The concentration of the nitrile oxide intermediate is likely too high, leading to rapid dimerization. Solution: 1. Ensure the nitrile oxide is generated in situ. 2. Use a syringe pump for the slow, dropwise addition of the base (for dehydrohalogenation) or oxidant (for oxime oxidation) over several hours.[3] 3. Increase the solvent volume to run the reaction under high-dilution conditions.[3]
Low Reactivity of Dipolarophile If the alkene or alkyne is not very reactive, the nitrile oxide has more time to dimerize before cycloaddition can occur. Solution: 1. Increase the equivalents of the dipolarophile used (e.g., from 1.1 eq to 2-3 eq). 2. If possible, switch to a more activated dipolarophile (e.g., one with electron-withdrawing groups).[9]
Incorrect Reaction Temperature The reaction may be running at a temperature that excessively favors the dimerization pathway. Solution: Experiment with running the reaction at a lower temperature (e.g., move from reflux to room temperature, or from room temperature to 0 °C).[3]

Problem: My crude NMR spectrum is complex, and I suspect a furoxan byproduct. How can I confirm this?

Potential Cause Troubleshooting Steps & Solutions
Presence of Furoxan Dimer The complex signals may belong to the furoxan dimer, which can have a complicated splitting pattern depending on its substituents. Solution: 1. Check the ¹³C NMR spectrum: Look for two characteristic quaternary carbon signals in the regions of ~115 ppm and ~160 ppm, which are indicative of the furoxan ring carbons.[8] 2. Purification: Attempt to isolate the byproduct using flash column chromatography. Furoxans are often stable and can be purified this way.[8] Once isolated, full characterization (¹H, ¹³C NMR, MS) can confirm its structure. 3. Compare to Literature: Search for the expected furoxan dimer of your starting material to find reported spectral data for comparison.
Data Summary

Table 1: Influence of Reaction Parameters on Furoxan Formation

ParameterCondition Favoring Furoxan ByproductCondition Suppressing Furoxan Byproduct
Nitrile Oxide Concentration High (e.g., pre-formation of nitrile oxide)Low (e.g., in situ generation, slow addition)[1][3]
Reaction Dilution Low (Concentrated reaction mixture)High (Large solvent volume)[3]
Rate of Reagent Addition Fast (bolus addition of base/oxidant)Slow (dropwise or syringe pump addition)[3]
Nitrile Oxide Type Aliphatic substituents[1]Aromatic substituents, sterically hindered groups[1][5]
Temperature High / Excessive Heat[3]Moderate to Low (e.g., Room Temperature or 0 °C)

Table 2: Characteristic ¹³C NMR Data for Furoxan Identification

Carbon PositionTypical Chemical Shift (ppm)Notes
Furoxan Ring Carbon (C3)~ 115 ppmThe exact shift depends on the substituent, but it is typically in this region.[8]
Furoxan Ring Carbon (C4)~ 160 ppmThis downfield shift is characteristic of the carbon adjacent to the N-oxide.[8]
Experimental Protocols

Protocol: In Situ Generation of Nitrile Oxide from an Aldoxime for Cycloaddition (Minimizing Furoxan Formation)

This protocol uses an oxidizing agent to generate the nitrile oxide from an aldoxime in the presence of a dipolarophile. The slow addition of the oxidant is critical.

Materials:

  • Aromatic or aliphatic aldoxime (1.0 eq)

  • Alkene or alkyne dipolarophile (1.2 - 2.0 eq)

  • Solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)

  • Oxidant solution (e.g., Sodium hypochlorite (bleach) or (Diacetoxyiodo)benzene (PIDA) in the reaction solvent)

  • Anhydrous sodium sulfate

  • Stir plate, round bottom flask, syringe pump (recommended), separatory funnel

Procedure:

  • Setup: In a round bottom flask, dissolve the aldoxime (1.0 eq) and the dipolarophile (1.2-2.0 eq) in the chosen solvent (e.g., DCM) to achieve high dilution (e.g., 0.05 M concentration with respect to the aldoxime).

  • Cooling (Optional): Cool the reaction mixture to 0 °C using an ice bath. This can help to further suppress the dimerization side reaction.

  • Slow Addition of Oxidant: Prepare a solution of the oxidizing agent (e.g., PIDA, 1.1 eq) in the same solvent. Using a syringe pump, add the oxidant solution to the stirred reaction mixture over a period of 2-4 hours. If using bleach, a biphasic system may be employed with vigorous stirring.[3]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the aldoxime starting material.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. If using an aqueous oxidant like bleach, separate the organic layer. Wash the organic layer with water and then with brine. If using a soluble oxidant like PIDA, a wash with aqueous sodium thiosulfate may be necessary.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired isoxazole/isoxazoline product from any potential furoxan byproduct and other impurities.

Visualizations

reaction_pathway cluster_reactants Starting Materials cluster_intermediate Key Intermediate Aldoxime R-CH=N-OH Aldoxime Precursor NitrileOxide [ R-C≡N⁺-O⁻ ] Nitrile Oxide Aldoxime->NitrileOxide  Oxidation or  Dehydrohalogenation Dipolarophile Alkene / Alkyne Dipolarophile DesiredProduct Desired Product (Isoxazoline / Isoxazole) Dipolarophile->DesiredProduct NitrileOxide->DesiredProduct [3+2] Cycloaddition (Favored by low [Nitrile Oxide]) Byproduct Undesired Byproduct (Furoxan) NitrileOxide->Byproduct Dimerization (Favored by high [Nitrile Oxide]) NitrileOxide_copy NitrileOxide_copy->Byproduct

Caption: Competing pathways in nitrile oxide cycloaddition reactions.

troubleshooting_flow Start Low Yield of Desired Cycloadduct CheckNMR Analyze Crude NMR for Byproduct Signatures Start->CheckNMR FuroxanSignals Furoxan Signals Present? (e.g., ¹³C at ~115, 160 ppm) CheckNMR->FuroxanSignals Optimize Implement Conditions to Minimize Dimerization FuroxanSignals->Optimize  Yes OtherIssue Investigate Other Issues: - Reagent Purity - Dipolarophile Reactivity - Incorrect Stoichiometry FuroxanSignals->OtherIssue  No Dilute 1. Increase Solvent Volume (High Dilution) Optimize->Dilute SlowAdd 2. Use Syringe Pump for Slow Reagent Addition Optimize->SlowAdd Temp 3. Lower Reaction Temperature Optimize->Temp Recheck Re-run Optimized Reaction and Analyze Yield Dilute->Recheck SlowAdd->Recheck Temp->Recheck

Caption: Troubleshooting logic for low product yield.

References

optimizing reaction conditions for isoxazole synthesis (solvent, temperature)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for isoxazole synthesis, with a specific focus on the impact of solvent and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles?

A1: The two most versatile and widely used methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine.[1]

Q2: How do solvent and temperature critically impact isoxazole synthesis?

A2: Solvent and temperature are pivotal parameters that significantly influence the outcome of isoxazole synthesis.[1] The choice of solvent can affect the solubility of reactants, the rate of reaction, and the regioselectivity of 1,3-dipolar cycloadditions.[1] Temperature optimization is crucial for managing reaction kinetics; excessively high temperatures can promote the formation of side products and lead to decomposition, whereas temperatures that are too low may cause the reaction to be sluggish or incomplete.[1][3]

Q3: What causes low yields in 1,3-dipolar cycloaddition reactions for isoxazole synthesis, and how can this be addressed?

A3: Low yields in 1,3-dipolar cycloadditions often arise from the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1][4] To mitigate this, generating the nitrile oxide in situ in the presence of the alkyne is recommended.[4] Other strategies include the slow addition of the nitrile oxide precursor to maintain its low concentration, using a slight excess of the alkyne, and optimizing the reaction temperature, as lower temperatures can sometimes disfavor the dimerization reaction.[1][4] The choice of base and solvent for generating the nitrile oxide is also critical.[1]

Q4: How can I improve the regioselectivity of my reaction to avoid isomeric products?

A4: The formation of isomers is a frequent challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile (e.g., alkyne).[1][4] The reaction of terminal alkynes typically yields 3,5-disubstituted isoxazoles with high regioselectivity.[4] For less selective reactions, several strategies can be employed:

  • Solvent Selection: The polarity of the solvent can influence the ratio of regioisomers.[5]

  • Catalysis: The use of catalysts, such as Copper(I) or Ruthenium(II), can promote the formation of specific regioisomers.[4]

  • Temperature Control: Reaction temperature can be a key factor in determining regioselectivity.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during isoxazole synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation • Inappropriate choice of solvent or base.[7]• Reaction temperature is too low.[7]• Inefficient generation of nitrile oxide.[1]• Screen different solvents (e.g., ethanol, methanol, acetonitrile, DMF, DMSO) and bases (e.g., triethylamine, DBU, NaOAc, KOH).[7][8]• Gradually increase the reaction temperature while monitoring progress via TLC.[7]• Ensure the quality of the nitrile oxide precursor and appropriateness of the generating agent.[1]
Significant Side Product Formation (e.g., Furoxans) • Dimerization of the nitrile oxide intermediate is faster than the cycloaddition.[1][4]• Generate the nitrile oxide in situ.[4]• Add the nitrile oxide precursor slowly to the reaction mixture.[1][4]• Use a slight excess of the alkyne dipolarophile.[1]• Optimize the reaction temperature; lower temperatures may reduce dimerization.[4]
Formation of Isoxazoline or Oxime Byproducts (from Chalcones) • Incomplete cyclization or dehydration of the intermediate.[7]• Reaction conditions favor oxime formation over cyclization.[7]• Use a stronger base (e.g., NaOH, KOH) or a dehydrating agent to promote the final dehydration step to the aromatic isoxazole.[7]• Increase the reaction temperature or prolong the reaction time.[7]• Adjust the pH; more basic conditions typically favor the required Michael addition.[7]
Poor Regioselectivity (Mixture of Isomers) • Electronic and/or steric factors on the reactants do not strongly favor one isomer.[1][4]• Suboptimal solvent or temperature conditions.[5][6]• Experiment with solvents of varying polarity (see Table 2).[5]• Introduce a catalyst, such as a copper(I) salt, which often favors 3,5-disubstituted products.[4]• Systematically vary the reaction temperature and analyze the isomeric ratio.

Data on Reaction Condition Optimization

Table 1: Effect of Solvent and Temperature on 3-Benzoylisoxazoline Synthesis[8]

This table summarizes the optimization of the 1,3-dipolar cycloaddition between an α-nitroketone and an alkene.

EntrySolventTemperature (°C)Yield (%)
1DMF8065
2DMSO8055
3H₂O800
4CH₃CN8077
5CH₃CN9068
6CH₃CN6056

Reaction Conditions: α-nitroketone (0.125 mmol), alkene (0.625 mmol), chloramine-T (0.0625 mmol), solvent (0.2 mL) for 18 hours.[8]

Table 2: Solvent Effect on Regioselectivity in the Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate[5]

This study demonstrates how solvent polarity can alter the ratio of 3,5-disubstituted versus 3,4-disubstituted isoxazole products.

SolventDielectric Constant (ε)Ratio of 3,5-isomer to 3,4-isomer
Dichloromethane9.13.4
Toluene2.42.0
Ethanol24.61.9
Dimethyl sulfoxide46.71.5

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones[9]

A mixture of the chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in ethanol (25 mL) is refluxed for 6 hours. After cooling, the reaction mixture is concentrated and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired isoxazole.

Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition using Chloramine-T[1]

To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL), chloramine-T (0.0625 mmol) is added. The reaction mixture is heated at 80 °C for 18 hours. After completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to obtain the desired 3-benzoylisoxazoline.[1]

Visualized Workflows and Mechanisms

A common and effective strategy for isoxazole synthesis is the 1,3-dipolar cycloaddition, which often involves the in situ generation of a nitrile oxide from an aldoxime, followed by its reaction with an alkyne.

G Workflow: In Situ Nitrile Oxide Generation and Cycloaddition cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Aldoxime Aldoxime InSitu In Situ Generation of Nitrile Oxide Aldoxime->InSitu Alkyne Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Base Base/Oxidant (e.g., NaOCl, Oxone) Base->InSitu InSitu->Cycloaddition Nitrile Oxide Intermediate Byproduct Side Products (e.g., Furoxans) InSitu->Byproduct Dimerization Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole Desired Pathway

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

The condensation of a 1,3-dicarbonyl compound with hydroxylamine is another fundamental method for constructing the isoxazole ring.

G Mechanism: Condensation of 1,3-Diketone with Hydroxylamine Start 1,3-Dicarbonyl + Hydroxylamine Step1 Nucleophilic Attack (NH2 on C=O) Start->Step1 Step2 Formation of Imine (Loss of H2O) Step1->Step2 Step3 Intramolecular Attack (OH on second C=O) Step2->Step3 Step4 Dehydration (Loss of H2O) Step3->Step4 Product Isoxazole Ring Step4->Product

Caption: Key steps in the synthesis of isoxazoles from 1,3-dicarbonyl compounds.

References

alternative workup procedures for isoxazole synthesis to improve yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing isoxazole synthesis, with a focus on alternative workup procedures to improve yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoxazoles?

A1: The two most prevalent and versatile methods for synthesizing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: How do reaction conditions like solvent and temperature impact isoxazole synthesis?

A2: Solvent and temperature are critical parameters that significantly influence the outcome of isoxazole synthesis. The choice of solvent can affect the solubility of reactants, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[1] Temperature optimization is crucial for controlling reaction kinetics; high temperatures can lead to the formation of side products and decomposition, while low temperatures may result in slow or incomplete reactions.[1]

Q3: My isoxazole product is an oil and will not crystallize. What can I do?

A3: Inducing crystallization of an oily product can be achieved through several techniques:

  • Solvent Evaporation: Ensure all volatile organic solvents from the extraction have been thoroughly removed under reduced pressure, as residual solvent can inhibit crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If available, add a small seed crystal from a previous successful batch to the oil to initiate crystallization.

  • Trituration: Add a solvent in which your product is sparingly soluble and stir the mixture vigorously. This can help break up the oil and encourage it to solidify.[2]

  • Solvent Addition: Introduce a small amount of a non-polar solvent in which your product is likely insoluble, such as hexane or pentane, and allow the mixture to stand.[2]

Q4: How can I visualize my isoxazole product on a Thin Layer Chromatography (TLC) plate?

A4: Isoxazoles, being aromatic, can typically be visualized as dark spots on TLC plates containing a fluorescent indicator (F254) under a UV lamp (254 nm).[2] For compounds that are not UV-active, staining methods can be employed for visualization.[2]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Low yields in isoxazole synthesis can arise from several factors. A systematic approach to troubleshooting is often the most effective.

Low_Yield_Troubleshooting Start Low Isoxazole Yield Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Side_Reactions Investigate Potential Side Reactions Start->Side_Reactions Workup_Loss Evaluate Workup Procedure for Product Loss Start->Workup_Loss Purify_SM Purify Starting Materials (e.g., chromatography, recrystallization) Check_Purity->Purify_SM Optimize_Temp Optimize Temperature: Lower to reduce decomposition, raise for slow reactions Check_Conditions->Optimize_Temp Optimize_Solvent Optimize Solvent: Consider solubility and regioselectivity effects Check_Conditions->Optimize_Solvent Catalyst_Check Check Catalyst Activity: Ensure proper loading and consider pre-activation Check_Conditions->Catalyst_Check Dimerization Nitrile Oxide Dimerization: Slowly add precursor, use excess dipolarophile Side_Reactions->Dimerization Protect_Groups Protect Sensitive Functional Groups Side_Reactions->Protect_Groups Optimize_Extraction Optimize Extraction: Adjust pH, use different solvents, perform back-extraction Workup_Loss->Optimize_Extraction Alternative_Purification Consider Alternative Purification: Crystallization vs. Chromatography Workup_Loss->Alternative_Purification Solution Improved Yield Purify_SM->Solution Optimize_Temp->Solution Optimize_Solvent->Solution Catalyst_Check->Solution Dimerization->Solution Protect_Groups->Solution Optimize_Extraction->Solution Alternative_Purification->Solution Workup_Comparison cluster_standard Standard Workup cluster_alternative Alternative Workup (with Base Wash) Quench_S 1. Quench Reaction Extract_S 2. Extract with Organic Solvent Quench_S->Extract_S Dry_S 3. Dry Organic Layer (e.g., MgSO₄) Extract_S->Dry_S Concentrate_S 4. Concentrate Under Vacuum Dry_S->Concentrate_S Purify_S 5. Purify Crude Product (Chromatography) Concentrate_S->Purify_S Quench_A 1. Quench Reaction Extract_A 2. Extract with Organic Solvent Quench_A->Extract_A Base_Wash_A 3. Wash Organic Layer with Dilute Base (e.g., 5% NaHCO₃) Extract_A->Base_Wash_A Dry_A 4. Dry Organic Layer (e.g., MgSO₄) Base_Wash_A->Dry_A Concentrate_A 5. Concentrate Under Vacuum Dry_A->Concentrate_A Purify_A 6. Purify Crude Product (Higher Purity) Concentrate_A->Purify_A

References

dealing with poor solubility of isoxazole carboxylic acids in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling isoxazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the common challenge of poor solubility of isoxazole carboxylic acids in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why do many isoxazole carboxylic acids exhibit poor solubility in common organic solvents?

A1: The solubility of isoxazole carboxylic acids is influenced by a combination of factors. The rigid, heterocyclic isoxazole ring contributes to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Additionally, the carboxylic acid group can participate in strong intermolecular hydrogen bonding, further stabilizing the crystal structure and hindering dissolution. The overall polarity of the molecule, which is influenced by other substituents on the isoxazole ring, also plays a crucial role in determining its compatibility with various organic solvents.

Q2: What are the most common signs of poor solubility during an experiment?

A2: Poor solubility can manifest in several ways:

  • Incomplete dissolution: The compound does not fully dissolve, leaving a visible solid residue or suspension, even after prolonged stirring or heating.

  • Precipitation upon standing: The compound initially dissolves but then precipitates out of the solution over time, especially upon cooling.

  • Formation of a hazy or cloudy solution: This indicates the presence of finely dispersed, undissolved particles.

  • Low reaction yield or inconsistent results: In reactions where the isoxazole carboxylic acid is a starting material, poor solubility can lead to incomplete reactions and difficulty in reproducing results.

Q3: Are there any general solvent recommendations for isoxazole carboxylic acids?

A3: While solubility is compound-specific, polar aprotic solvents are often a good starting point. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are frequently used. Polar protic solvents like methanol and ethanol can also be effective, particularly for isoxazole carboxylic acids with additional polar functional groups.[1] For some derivatives, such as 5-methyl-4-isoxazole carboxylic acid, methanol has been noted as a suitable solvent. It is always recommended to perform small-scale solubility tests with a range of solvents to determine the most suitable one for your specific compound.

Q4: Can pH be used to improve the solubility of isoxazole carboxylic acids in organic solvents?

A4: Yes, modulating the apparent pH of a solution containing a protic solvent can significantly impact the solubility of carboxylic acids. The addition of a small amount of a basic substance (e.g., a tertiary amine like triethylamine) can deprotonate the carboxylic acid, forming a more soluble salt. This technique is particularly useful in mixed solvent systems containing alcohols or water.

Q5: What are the primary strategies for overcoming poor solubility of isoxazole carboxylic acids?

A5: The main approaches can be categorized as follows:

  • Solvent System Optimization: This includes screening a variety of solvents, using co-solvent mixtures, and adjusting the pH.

  • Physical Modifications: Techniques like particle size reduction (micronization or nanosuspension) and the formation of solid dispersions can enhance the dissolution rate and apparent solubility.

  • Chemical Modifications: Forming inclusion complexes with cyclodextrins or creating prodrugs can improve the solubility profile of the parent compound.

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to addressing solubility challenges with isoxazole carboxylic acids in your experiments.

Initial Assessment

Before attempting advanced techniques, it is crucial to systematically evaluate basic parameters.

Illustrative Solubility Data for Common Isoxazole Carboxylic Acids

The following table provides illustrative solubility data for common isoxazole carboxylic acids in various organic solvents. This data is intended as a general guide; actual solubilities should be determined experimentally for your specific compound and experimental conditions.

CompoundSolventIllustrative Solubility (mg/mL)Notes
Isoxazole-3-carboxylic acidMethanol10 - 20Moderate solubility.
Ethanol5 - 15Moderate solubility.
DMSO> 50High solubility.
DMF> 50High solubility.
Acetonitrile1 - 5Low solubility.
Dichloromethane< 1Very low solubility.
Isoxazole-5-carboxylic acidMethanol15 - 25Moderate to good solubility.
Ethanol10 - 20Moderate solubility.[1]
DMSO> 100High solubility.[1]
DMF> 100High solubility.
Acetone5 - 15Moderate solubility.[1]
Water< 1Slightly soluble.[1]
3-Methyl-5-isoxazolecarboxylic acidMethanol20 - 30Good solubility.
DMSO> 100High solubility.
5-Methyl-4-isoxazole carboxylic acidMethanolSolubleQualitative data indicates good solubility.
Decision-Making Workflow for Solubility Enhancement

If you are facing solubility issues, the following workflow can guide you in selecting an appropriate strategy.

solubility_workflow start Poor Solubility of Isoxazole Carboxylic Acid solvent_screening Solvent Screening (e.g., DMF, DMSO, MeOH, THF) start->solvent_screening cosolvent Use of Co-solvents (e.g., DCM/MeOH, THF/H2O) solvent_screening->cosolvent Inadequate success Solubility Achieved solvent_screening->success Successful ph_adjustment pH Adjustment (add base, e.g., Et3N) cosolvent->ph_adjustment Still Poor cosolvent->success Successful physical_modification Physical Modification Techniques ph_adjustment->physical_modification Limited Success ph_adjustment->success Successful solid_dispersion Solid Dispersion physical_modification->solid_dispersion Option 1 particle_size_reduction Particle Size Reduction physical_modification->particle_size_reduction Option 2 complexation Complexation (Cyclodextrins) physical_modification->complexation Option 3 failure Consult Specialist physical_modification->failure All options fail solid_dispersion->success particle_size_reduction->success complexation->success logical_relationship properties Physicochemical Properties of Isoxazole Carboxylic Acid crystal_lattice High Crystal Lattice Energy properties->crystal_lattice h_bonding Strong Intermolecular Hydrogen Bonding properties->h_bonding polarity Molecular Polarity properties->polarity strategy Solubility Enhancement Strategy crystal_lattice->strategy Leads to h_bonding->strategy Leads to polarity->strategy Leads to solid_dispersion Solid Dispersion (Amorphization) strategy->solid_dispersion Targets Crystal Packing ph_modification pH Modification (Salt Formation) strategy->ph_modification Targets H-Bonding solvent_selection Co-solvent/Solvent Selection strategy->solvent_selection Matches Polarity complexation Cyclodextrin Complexation (Encapsulation) strategy->complexation Masks Poorly Soluble Moiety

References

minimizing dimer formation in 1,3-dipolar cycloaddition reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing undesired dimer formation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during 1,3-dipolar cycloaddition reactions, particularly the formation of dimers from the 1,3-dipole or the dipolarophile.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a problem?

A1: Dimerization is a side reaction where two molecules of the same reactant (either the 1,3-dipole or the dipolarophile) react with each other instead of with the intended reaction partner. This is particularly common with highly reactive species, such as strained cyclooctynes or nitrile imines.[1][2] This process consumes starting material, complicates purification, and ultimately lowers the yield of the desired cycloadduct.

Q2: My NMR/LC-MS analysis shows a significant side product with approximately double the mass of my starting material. Is this a dimer?

A2: This is a strong indication of dimerization. The formation of a product with a mass corresponding to two units of a reactive starting material is a classic sign of this side reaction. For definitive confirmation, further structural characterization (e.g., 2D NMR, high-resolution mass spectrometry) is recommended.

Q3: Why is my strained cyclooctyne (e.g., DIBO, BARAC) dimerizing in my Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction?

A3: Highly reactive, strained cyclooctynes can undergo self-reaction, leading to homotrimerization or dimerization.[1] This is often exacerbated at higher concentrations where the probability of two cyclooctyne molecules encountering each other increases. The high ring strain that makes these molecules excellent for SPAAC also makes them susceptible to self-reaction.[3]

Q4: Can the 1,3-dipole (e.g., azide, nitrile oxide, nitrone) also dimerize?

Q5: Does solvent choice impact the rate of dimerization?

A5: Yes, solvent can have a significant effect. The rate of 1,3-dipolar cycloadditions can be influenced by solvent polarity, acidity, and basicity.[4][5] For instance, polar solvents may accelerate reactions with polar transition states, potentially favoring the desired reaction over dimerization.[6] Some studies have shown remarkable rate accelerations in aqueous media due to hydrophobic effects.[5][7] It is often beneficial to screen a range of solvents to find conditions that maximize the rate of the desired cycloaddition relative to the dimerization side reaction.[6]

Troubleshooting Common Scenarios

Scenario 1: Low yield of the desired product with significant dimer formation.

  • Problem: The rate of dimerization is competitive with or faster than the rate of the desired cycloaddition.

  • Troubleshooting Steps:

    • Lower Reactant Concentration: High concentrations increase the likelihood of two molecules of the same reactant colliding. Reducing the overall concentration of the reaction can disfavor the second-order dimerization process more than the desired bimolecular reaction.[1]

    • Implement Slow Addition: Instead of adding all reactants at once, add the component that is dimerizing (often the more reactive species) slowly over several hours to a solution of the other reactant.[6][8] This keeps the instantaneous concentration of the self-reactive species low, minimizing its ability to dimerize.

    • Re-evaluate Stoichiometry: Ensure the stoichiometry is correct. Using a slight excess of the more stable reaction partner can help to "scavenge" the more reactive, dimer-prone species as it is added or formed.

    • Change the Solvent: Experiment with different solvents. A solvent that better solvates the transition state of the desired reaction could accelerate it relative to dimerization.[9]

Scenario 2: Dimerization is observed even at low concentrations.

  • Problem: The reactant is intrinsically highly unstable and prone to self-reaction.

  • Troubleshooting Steps:

    • Lower the Temperature: Reducing the reaction temperature can sometimes slow the rate of dimerization more significantly than the desired cycloaddition, improving the product ratio. However, this may require longer reaction times.[6]

    • Use a More Stable Reagent: If possible, consider using an alternative, more stable analog of the reactive species. For example, different strained alkynes have varying stabilities and reaction kinetics.

    • Consider Catalysis: For some reactions, a catalyst can dramatically accelerate the desired cycloaddition, allowing it to outcompete the uncatalyzed dimerization pathway.[6][10] For copper-catalyzed azide-alkyne cycloaddition (CuAAC), using stabilizing ligands can improve catalyst efficacy and prevent side reactions.[11]

Scenario 3: The 1,3-dipole is generated in situ and dimerization is the main outcome.

  • Problem: The generated 1,3-dipole dimerizes before it can react with the dipolarophile.

  • Troubleshooting Steps:

    • Slow Precursor Addition: Add the precursor of the 1,3-dipole slowly to the reaction mixture containing a high concentration of the dipolarophile. This ensures the dipole is trapped by the dipolarophile as soon as it is formed.

    • Optimize Generation Conditions: The method of generating the dipole can be critical. For example, when generating nitrile imines from hydrazonyl chlorides, the pH and presence of certain ions can affect the rate of formation and subsequent reactions.[2] Ensure the conditions are optimized for rapid cycloaddition.

Data & Protocols

Table 1: Effect of Reactant Concentration on Dimer Formation

This table summarizes hypothetical, yet representative, data illustrating how decreasing reactant concentration can reduce the percentage of dimer formation in a typical SPAAC reaction.

ExperimentCyclooctyne Conc. (mM)Azide Conc. (mM)Reaction Time (h)Desired Product Yield (%)Dimer Byproduct (%)
1101116530
255.527815
311.112855
4 (Slow Add.)1 (total)1.11292<2

Data is illustrative and will vary based on specific reactants and conditions.

Experimental Protocol: Minimizing Dimerization via Slow Addition

This protocol describes a general method for performing a 1,3-dipolar cycloaddition using slow addition to minimize the dimerization of a reactive component (Component A).

Materials:

  • Component A (the self-reactive species, e.g., a strained cyclooctyne)

  • Component B (the more stable partner, e.g., an azide)

  • Anhydrous reaction solvent (e.g., Acetonitrile or Dichloromethane)

  • Syringe pump and gas-tight syringe

  • Reaction flask, stir bar, and inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble a flame-dried reaction flask equipped with a magnetic stir bar under an inert atmosphere.

  • Initial Solution: Dissolve Component B in half of the total reaction volume of the chosen solvent. Begin stirring the solution at the desired reaction temperature (e.g., room temperature).

  • Syringe Pump Preparation: In a separate dry flask, dissolve Component A in the other half of the solvent to create the "addition solution." Load this solution into a gas-tight syringe and mount it on the syringe pump.

  • Slow Addition: Place the needle of the syringe through a septum into the reaction flask, ensuring the tip is below the surface of the stirred solution of Component B.

  • Initiate Addition: Start the syringe pump at a slow, constant rate (e.g., 0.1 mL/hour). The optimal rate depends on the kinetics of the desired reaction versus the dimerization and may require optimization. A typical addition time is 4-12 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to determine completion.[1]

  • Work-up and Purification: Once the reaction is complete, quench if necessary, and remove the solvent under reduced pressure. Purify the crude product using an appropriate method like column chromatography.[1]

Visual Guides

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing and addressing dimer formation.

TroubleshootingWorkflow start Start: Dimer Formation Observed check_conc Is Reactant Concentration High (>10 mM)? start->check_conc reduce_conc Action: Lower Concentration & Rerun Experiment check_conc->reduce_conc Yes check_reagent Is the Reagent Intrinsically Unstable? check_conc->check_reagent No solved Problem Solved reduce_conc->solved slow_add Action: Implement Slow Addition Protocol lower_temp Action: Lower Reaction Temperature slow_add->lower_temp check_reagent->slow_add Yes check_reagent->solved No change_reagent Action: Use a More Stable Reagent Analog lower_temp->change_reagent change_reagent->solved

Caption: Troubleshooting workflow for dimer formation.

Competing Reaction Pathways

This diagram illustrates the competition between the desired cycloaddition and the undesired dimerization side reaction.

ReactionPathways Dipole 1,3-Dipole (A) Cycloadduct Desired Cycloadduct (A-B) Dipole->Cycloadduct k_cycloaddition Dimer Unwanted Dimer (A-A) Dipole->Dimer k_dimer Dipolarophile Dipolarophile (B) Dipolarophile->Cycloadduct

Caption: Competing cycloaddition and dimerization pathways.

Slow Addition Experimental Setup

This diagram shows a typical laboratory setup for performing a slow addition protocol to minimize dimerization.

SlowAdditionSetup cluster_setup Slow Addition Apparatus pump Syringe Pump syringe Syringe with Reactant A Solution pump->syringe flask Reaction Flask with Reactant B Solution syringe->flask Slow Addition (e.g., 0.1 mL/hr) stirplate Stir Plate flask->stirplate

Caption: Diagram of a slow addition experimental setup.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-(Benzyloxy)isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(benzyloxy)isoxazole-5-carboxylic acid against experimentally determined data for analogous isoxazole-5-carboxylic acid derivatives. Due to the absence of published experimental NMR data for this compound, this document presents a predicted spectral assignment based on established substituent effects on the isoxazole ring. This comparative analysis is crucial for the structural verification and characterization of novel isoxazole-based compounds in drug discovery and development.

Predicted and Experimental NMR Data Comparison

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are benchmarked against the experimental data for 3-hydroxyisoxazole-5-carboxylic acid, 3-methylisoxazole-5-carboxylic acid, and 3-phenylisoxazole-5-carboxylic acid. The data is presented for spectra recorded in DMSO-d₆ to ensure consistency in solvent effects.

Table 1: Comparison of Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (in ppm) for 3-Substituted Isoxazole-5-carboxylic Acids in DMSO-d₆.

Compound ¹H NMR ¹³C NMR
Atom H-4 -CH₂- Ar-H -COOH C-3 C-4 C-5 -COOH -CH₂- Ar-C
This compound (Predicted) ~6.9~5.4~7.4 (m)~13.5 (br s)~168~102~158~160~70~136 (ipso), ~128-129 (o, m, p)
3-Hydroxyisoxazole-5-carboxylic acid 6.51 (s)--11.0 (br s)170.199.8159.8161.1--
3-Methylisoxazole-5-carboxylic acid 6.85 (s)--13.0 (br s)161.2105.5170.5160.7--
3-Phenylisoxazole-5-carboxylic acid 7.45 (s)-7.5-7.9 (m)~13.8 (br s)162.9102.9170.3160.5-126.6 (ipso), 129.1-130.8 (o, m, p)

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are denoted with a tilde (~). "s" indicates a singlet, "m" a multiplet, and "br s" a broad singlet.

Interpretation of Spectral Data

The predicted chemical shifts for this compound are derived from the analysis of substituent effects on the isoxazole core. The electron-donating nature of the benzyloxy group is expected to shield the H-4 proton, resulting in an upfield shift compared to the phenyl-substituted analogue. The benzylic methylene protons (-CH₂-) are anticipated to appear as a singlet around 5.4 ppm. The aromatic protons of the benzyl group are expected to resonate in the typical aromatic region of 7.3-7.5 ppm.

In the ¹³C NMR spectrum, the C-3 carbon, directly attached to the oxygen of the benzyloxy group, is predicted to be significantly downfield. The chemical shifts of the isoxazole ring carbons (C-4 and C-5) and the carboxylic acid carbon are estimated based on the trends observed in the comparative compounds.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for isoxazole carboxylic acid derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. For carboxylic acids, DMSO-d₆ is often preferred as it allows for the observation of the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H spectrum.

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Analyze the chemical shifts, coupling constants, and 2D correlation data to assign all proton and carbon signals to the molecular structure.

Workflow for NMR-Based Structural Elucidation

The logical workflow for the structural analysis of a novel isoxazole derivative using NMR spectroscopy is outlined in the diagram below. This process ensures a systematic approach from sample preparation to final structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation prep1 Compound Purification prep2 Dissolution in Deuterated Solvent prep1->prep2 prep3 Addition of Internal Standard (TMS) prep2->prep3 acq1 1D NMR (¹H, ¹³C) prep3->acq1 acq2 2D NMR (COSY, HSQC, HMBC) acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Referencing & Integration proc1->proc2 proc3 Spectral Interpretation & Assignment proc2->proc3 confirm1 Comparison with Predicted/Reference Data proc3->confirm1 confirm2 Final Structure Elucidation confirm1->confirm2

Caption: Logical workflow for NMR data acquisition and structural elucidation.

Unambiguous Structural Validation of Isoxazole Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of X-ray crystallography against other common analytical techniques for the structural validation of isoxazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to facilitate informed decisions in the structural elucidation workflow.

The isoxazole scaffold is a cornerstone in the development of new therapeutic agents due to its diverse pharmacological activities. The definitive confirmation of its molecular structure is crucial for understanding structure-activity relationships (SAR) and for rational drug design. While a suite of analytical techniques can provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for obtaining unambiguous, high-resolution three-dimensional structures in the solid state.[1] This guide will delve into a comparative analysis of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, using specific isoxazole derivatives as case studies.

Comparative Analysis: The Definitive Evidence from X-ray Crystallography

To illustrate the power and precision of X-ray crystallography, we present crystallographic data for two distinct isoxazole derivatives: 3,5-bis(4-fluorophenyl)isoxazole and 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol . The data, summarized in Table 1, provides precise bond lengths, bond angles, and unit cell parameters, offering an unparalleled level of structural detail.[2][3]

In contrast, techniques like NMR spectroscopy provide information about the connectivity and chemical environment of atoms in solution. While powerful, the interpretation of NMR spectra for complex molecules can be challenging and does not provide the same level of precision for geometric parameters as X-ray diffraction.[1] Computational methods, such as Density Functional Theory (DFT), can predict molecular geometries; however, these are theoretical models that require experimental validation, for which X-ray crystallography is the ultimate benchmark.

Data Presentation: Crystallographic Parameters of Selected Isoxazole Derivatives

The following table summarizes key crystallographic data for the selected isoxazole derivatives, showcasing the precision of X-ray diffraction in defining molecular geometry.

Parameter3,5-bis(4-fluorophenyl)isoxazole[2]5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol[3]
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/c
a (Å) 27.9097 (4)10.2200 (15)
b (Å) 5.7319 (1)14.2289 (19)
c (Å) 7.1437 (1)10.2474 (15)
β (˚) 102.473 (1)93.058 (7)
Volume (ų) 1115.84 (3)1488.1 (4)
Dihedral Angle (isoxazole/phenyl) 24.23 (3)°15.51 (7)° (with 4-methylphenyl)
Dihedral Angle (isoxazole/benzofuran) N/A87.19 (6)°

Table 1: Comparative Crystallographic Data for Selected Isoxazole Derivatives.

Comparison with Spectroscopic and Computational Data

To provide a comprehensive comparison, Table 2 presents ¹H and ¹³C NMR chemical shift data for isoxazole derivatives closely related to our crystallographically characterized examples. It's important to note that a complete set of X-ray, NMR, and computational data for the exact same derivative is not always available in a single source. Therefore, this comparison is based on representative data for analogous structures.

Analytical Technique3-(4-fluorophenyl)-5-phenylisoxazole[4]3-phenyl-5-(4-fluorophenyl)isoxazole[5]
¹H NMR (δ, ppm) 6.80 (s, 1H, isoxazole-H), 7.18 (t, J=8.6 Hz, 2H, Ar-H), 7.45-7.52 (m, 3H, Ar-H), 7.85-7.90 (m, 4H, Ar-H)6.78 (s, 1H), 7.14 – 7.23 (m, 2H), 7.45 – 7.51 (m, 3H), 7.80 – 7.89 (m, 4H)
¹³C NMR (δ, ppm) 97.2, 116.1 (d, J=22.0 Hz), 125.8, 127.2, 128.9 (d, J=8.5 Hz), 129.0, 130.3, 162.0 (d, J=248.0 Hz), 162.1, 170.697.4, 116.3 (d, J = 22.6 Hz), 123.9, 126.9, 128.0 (d, J = 9.4 Hz), 128.4, 130.2, 163.0 (d, J = 36.4 Hz), 164.9, 169.5
Computational (DFT) Predicted geometries and NMR shifts require specific calculations.Predicted geometries and NMR shifts require specific calculations.

Table 2: Representative Spectroscopic Data for Isoxazole Derivatives.

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining high-quality, reproducible data. Below are methodologies for the key techniques discussed.

Single-Crystal X-ray Diffraction Protocol

The structural validation of isoxazole derivatives by single-crystal X-ray diffraction follows a well-established protocol.[1]

  • Crystallization: The initial and often most challenging step is the growth of a single crystal of suitable quality. This is typically achieved by slow evaporation of a saturated solution of the purified isoxazole derivative in an appropriate solvent or solvent mixture. Crystals should ideally be 0.1-0.3 mm in all dimensions.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is generated and recorded by a detector. The intensities and positions of the diffracted beams are measured at numerous crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data is used to compute an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isoxazole derivative in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved and the solution is clear.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a sufficient number of scans and an appropriate relaxation delay should be used to obtain good signal-to-noise, especially for quaternary carbons.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are referenced to an internal standard (e.g., TMS). The analysis of chemical shifts, coupling constants, and integration provides insights into the molecular structure.

Density Functional Theory (DFT) Computational Protocol
  • Structure Input: Generate an initial 3D structure of the isoxazole derivative using molecular building software.

  • Geometry Optimization: Perform a geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)). This calculation finds the lowest energy conformation of the molecule.[6] A frequency calculation should follow to confirm that the optimized structure is a true minimum (no imaginary frequencies).[7]

  • NMR Chemical Shift Calculation: Using the optimized geometry, calculate the NMR shielding tensors using a method like GIAO (Gauge-Independent Atomic Orbital). The calculated shielding tensors are then converted to chemical shifts by referencing them to the shielding tensor of a standard compound (e.g., TMS) calculated at the same level of theory.[8]

Visualization of the Structural Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process and the central role of X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Preliminary Characterization cluster_validation Definitive Structural Validation cluster_confirmation Structural Confirmation synthesis Synthesis of Isoxazole Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms xray Single-Crystal X-ray Crystallography nmr->xray ms->xray final_structure Unambiguous 3D Structure xray->final_structure

Caption: Experimental workflow for the synthesis and structural validation of an isoxazole derivative.

comparison_logic cluster_xray_info cluster_nmr_info cluster_dft_info main_question Structural Validation of Isoxazole Derivative xray X-ray Crystallography main_question->xray Gold Standard nmr NMR Spectroscopy main_question->nmr Connectivity & Solution State dft Computational (DFT) main_question->dft Theoretical Prediction xray->nmr Validates xray->dft Validates xray_info Precise 3D coordinates Bond lengths & angles Stereochemistry Solid-state conformation xray->xray_info nmr_info Atom connectivity Chemical environment Dynamic information (in solution) nmr->nmr_info dft_info Predicted geometry Relative conformer energies Predicted NMR shifts dft->dft_info

Caption: Relationship between X-ray crystallography and other structural validation techniques.

Conclusion

Single-crystal X-ray crystallography provides an unparalleled level of detail and accuracy for the structural validation of isoxazole derivatives. It serves as the definitive method for determining the three-dimensional arrangement of atoms, which is essential for understanding the structure-activity relationships that drive drug discovery. While NMR spectroscopy and computational modeling are indispensable tools in the chemist's arsenal, providing complementary information about the molecule in solution and in theory, X-ray crystallography offers the unambiguous solid-state structure that underpins further research and development. For researchers in drug discovery, a thorough understanding and strategic application of these techniques, with X-ray crystallography as the ultimate arbiter of structure, is crucial for the successful development of novel and effective therapeutic agents.

References

A Comparative Analysis of Cyclooxygenase (COX) Inhibition: A Framework for Evaluating Novel Compounds such as 3-(benzyloxy)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the biological activity of novel compounds, exemplified by 3-(benzyloxy)isoxazole-5-carboxylic acid, against established cyclooxygenase (COX) inhibitors. While specific experimental data on the COX inhibitory activity of this compound is not publicly available, this document serves as a template for researchers to conduct and contextualize their own findings.

The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins.[1] Inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Understanding the inhibitory potency and selectivity of a new chemical entity is crucial for predicting its therapeutic potential and side-effect profile.

Quantitative Comparison of COX Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for several widely used COX inhibitors against COX-1 and COX-2. Researchers can use this data as a benchmark for their own experimental results with novel compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound Data not availableData not availableData not available
Celecoxib150.04375
Diclofenac0.0760.0262.9
Ibuprofen133700.04
Naproxen8.75.21.7
Meloxicam376.16.1
Indomethacin0.0180.0260.69
Aspirin3.5729.30.12

Note: IC50 values can vary depending on the specific assay conditions, enzyme source (e.g., human, ovine), and cell type used.[1][4][5][6][7][8][9]

Experimental Protocols for Determining COX Inhibition

To determine the COX inhibitory activity of a test compound, a robust and reproducible experimental protocol is essential. The following is a generalized protocol for an in vitro fluorometric COX inhibitor screening assay.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well microplate (black, for fluorescence)

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, fluorometric probe, and heme in the assay buffer. Prepare a serial dilution of the test compound and reference inhibitors.

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer.

    • Add the test compound or reference inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Add the heme cofactor and the fluorometric probe.

    • Add the COX-1 or COX-2 enzyme to initiate the reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiation of Substrate Metabolism: Add arachidonic acid to all wells to start the prostaglandin synthesis.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission) over a period of time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound and controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a suitable nonlinear regression model.

Visualizing Key Concepts

To aid in the understanding of the underlying biological processes and experimental design, the following diagrams are provided.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Thromboxane->Homeostasis

The Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow Start Start: Prepare Reagents Add_Inhibitor Add Test Compound/ Reference Inhibitor to Plate Start->Add_Inhibitor Add_Enzyme Add COX-1 or COX-2 Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Values Measure_Fluorescence->Analyze_Data End End: Comparative Analysis Analyze_Data->End

Workflow for In Vitro COX Inhibition Assay.

By following a standardized protocol and comparing the results to established COX inhibitors, researchers can effectively characterize the biological activity of novel compounds like this compound and determine their potential as future therapeutic agents.

References

A Comparative Guide to the Cytotoxicity of Isoxazole-Based Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the cytotoxic effects of various isoxazole-based compounds against several human cancer cell lines. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers in oncology and drug discovery.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values (in µM) of various isoxazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound ID/NameMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)K562 (Leukemia)HCT116 (Colon)Reference(s)
Isoxazole-Curcumin Analog (Derivative 22) ---0.5-[1][2]
Curcumin ---17-[1]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) 2.63----[3]
Isoxazole-Naphthalene Derivative (5j) 1.23----[4]
Isoxazole-Amide Analog (2d) -15.48 (µg/mL)23 (µg/mL)--
Isoxazole-Amide Analog (2e) --23 (µg/mL)--
Isoxazole-Amide Analog (2a) 39.80 (µg/mL)----
Pyrrolo[3,4-d]isoxazole (Compound 6) -14 (µg/mL)---
Pyrrolo[3,4-d]isoxazole (Compound 7) -8 (µg/mL)---
Pyrrolo[3,4-d]isoxazole (Compound 11) -7 (µg/mL)---
3,4-isoxazolediamide (Compound 1) ---0.071-[5]
3,4-isoxazolediamide (Compound 2) ---0.018-[5]
3,4-isoxazolediamide (Compound 3) ---0.044-[5]
3,4-isoxazolediamide (Compound 4) ---0.070-[5]
3,4-isoxazolediamide (Compound 5) ---0.035-[5]
3,4-isoxazolediamide (Compound 6) ---0.045-[5]
Isoxazole-Piperidine-1,2,3-Triazole (4c) 4.14.4---[6]
Isoxazole-Piperidine-1,2,3-Triazole (4f) -----[6]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental protocols.

Experimental Protocols

The following are detailed methodologies for the most common assays used to determine the cytotoxicity of the isoxazole compounds cited in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8][9][10]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the isoxazole compounds for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Mechanisms of Action & Signaling Pathways

Isoxazole-based compounds exert their anticancer effects through various mechanisms of action. The primary pathways identified include the induction of apoptosis, inhibition of tubulin polymerization, and inhibition of Heat Shock Protein 90 (HSP90).

Induction of Apoptosis

Many isoxazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[11][12][13] This is a critical mechanism for eliminating malignant cells. The apoptotic pathway can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Isoxazole Compound Isoxazole Compound Mitochondrion Mitochondrion Isoxazole Compound->Mitochondrion Induces Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Forms Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Forms Apoptosome Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Forms Apoptosome Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Generalized Apoptosis Signaling Pathways.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. Several isoxazole derivatives act as anti-tubulin agents, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][14][15][16]

tubulin_polymerization cluster_normal Normal Cell Division cluster_inhibition Inhibition by Isoxazole Compound Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Disrupted Microtubule Disrupted Microtubule Tubulin Dimers->Disrupted Microtubule Inhibits Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle->Cell Division Isoxazole Compound Isoxazole Compound Isoxazole Compound->Tubulin Dimers Binds to G2/M Arrest G2/M Arrest Disrupted Microtubule->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Isoxazoles.

Inhibition of Heat Shock Protein 90 (HSP90)

HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Isoxazole-based compounds have been developed as potent HSP90 inhibitors.[17][18][19][20] By inhibiting HSP90, these compounds lead to the degradation of client proteins, resulting in cell cycle arrest and apoptosis.

hsp90_inhibition cluster_hsp90_function Normal HSP90 Function cluster_hsp90_inhibition HSP90 Inhibition by Isoxazole Compound HSP90 HSP90 Client Proteins Client Proteins HSP90->Client Proteins Stabilizes & Folds Inhibited HSP90 Inhibited HSP90 HSP90->Inhibited HSP90 Client Proteins\n(e.g., Akt, Raf-1, HER2) Client Proteins (e.g., Akt, Raf-1, HER2) Functional Oncoproteins Functional Oncoproteins Cell Proliferation\n& Survival Cell Proliferation & Survival Functional Oncoproteins->Cell Proliferation\n& Survival Client Proteins->Functional Oncoproteins Degraded Oncoproteins Degraded Oncoproteins Client Proteins->Degraded Oncoproteins Isoxazole Compound Isoxazole Compound Isoxazole Compound->HSP90 Binds to ATP pocket Inhibited HSP90->Client Proteins No Stabilization Cell Cycle Arrest\n& Apoptosis Cell Cycle Arrest & Apoptosis Degraded Oncoproteins->Cell Cycle Arrest\n& Apoptosis

Caption: Mechanism of HSP90 Inhibition by Isoxazoles.

Experimental Workflow

The general workflow for screening and evaluating the cytotoxicity of isoxazole-based compounds is depicted below.

experimental_workflow Start Start Compound Synthesis\nor Acquisition Compound Synthesis or Acquisition Start->Compound Synthesis\nor Acquisition Cytotoxicity Assay\n(e.g., MTT, SRB) Cytotoxicity Assay (e.g., MTT, SRB) Compound Synthesis\nor Acquisition->Cytotoxicity Assay\n(e.g., MTT, SRB) Cell Line Selection\n& Culture Cell Line Selection & Culture Cell Line Selection\n& Culture->Cytotoxicity Assay\n(e.g., MTT, SRB) Determine IC50 Values Determine IC50 Values Cytotoxicity Assay\n(e.g., MTT, SRB)->Determine IC50 Values Mechanism of Action Studies Mechanism of Action Studies Determine IC50 Values->Mechanism of Action Studies Apoptosis Assays\n(e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) Mechanism of Action Studies->Apoptosis Assays\n(e.g., Annexin V) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis\n(Flow Cytometry) Western Blot\n(Protein Expression) Western Blot (Protein Expression) Mechanism of Action Studies->Western Blot\n(Protein Expression) Data Analysis\n& Conclusion Data Analysis & Conclusion Apoptosis Assays\n(e.g., Annexin V)->Data Analysis\n& Conclusion Cell Cycle Analysis\n(Flow Cytometry)->Data Analysis\n& Conclusion Western Blot\n(Protein Expression)->Data Analysis\n& Conclusion End End Data Analysis\n& Conclusion->End

Caption: General Experimental Workflow for Cytotoxicity Studies.

References

Structure-Activity Relationship of Isoxazole-5-Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoxazole-5-carboxamide derivatives, focusing on their anticancer and anti-inflammatory properties. Experimental data from key studies are presented in a structured format to facilitate comparison, and detailed experimental protocols are provided.

Anticancer Activity of Isoxazole-5-Carboxamides

Isoxazole-5-carboxamide derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their efficacy against various cancer cell lines. The SAR exploration has revealed that substitutions on the phenyl ring attached to the carboxamide nitrogen and the isoxazole core significantly influence their cytotoxic potential.

Comparative Anticancer Activity

A study by Hawash et al. (2022) synthesized a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives and evaluated their in-vitro cytotoxic activity against a panel of cancer cell lines using the MTS assay.[1] The results, summarized in Table 1, highlight the potent and selective nature of these compounds. For instance, compound 2e displayed remarkable activity against the B16F1 melanoma cell line with an IC50 of 0.079 µM, comparable to the standard drug doxorubicin (IC50 = 0.056 µM).[1] Another derivative, compound 2a , exhibited broad-spectrum activity against Colo205 and HepG2 cancer cell lines.[1]

In a separate study, N-phenyl-5-carboxamidyl isoxazoles were investigated for their potential as chemotherapeutic agents for colon cancer.[2][3] Compound 3 , N-(4-chlorophenyl)-5-carboxamidyl isoxazole, was identified as the most active derivative against colon 38 and CT-26 mouse colon tumor cells, with an IC50 of 2.5 µg/mL for both cell lines.[2][3]

Table 1: In-vitro Anticancer Activity of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives (IC50 in µM) [1]

CompoundR-group on anilineB16F1Colo205HepG2HeLaHep3BMCF-7
2a 4-Chloro-2,5-dimethoxy40.859.1797.5512.18>300>300
2b 4-Bromo>300>300>300>300>300>300
2c 4-(2-Methoxyphenoxy)>300>300>300>300>300>300
2d 4-(Methylthio)129.17>300>300>300>300>300
2e 4-Phenoxy0.079>300>300>300>300>300
Doxorubicin -0.056-----

Data extracted from Hawash et al., 2022.[1]

Key Signaling Pathways in Anticancer Activity

The anticancer effects of isoxazole-5-carboxamides are often attributed to their interaction with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two such critical pathways are the STAT3 and VEGFR2 signaling cascades.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor progression.[4][5] Inhibition of the STAT3 signaling pathway is a key strategy in cancer therapy.[6][7] Studies have shown that certain isoxazole-5-carboxamide derivatives can down-regulate the phosphorylation of STAT3, leading to the inhibition of cancer cell growth.[2][3] For example, compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole) was found to significantly down-regulate the expression of phosphorylated STAT3 in both human and mouse colon cancer cells.[3]

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor (e.g., GP130, EGFR) Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) STAT3_dimer->Gene_Expression Transcription Regulation DNA DNA Isoxazole Isoxazole-5-carboxamide (e.g., Compound 3) Isoxazole->pSTAT3 Inhibition

Caption: STAT3 signaling pathway and the inhibitory action of isoxazole-5-carboxamides.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10] Inhibition of VEGFR2 signaling is a well-established anti-angiogenic strategy in cancer treatment.[11] Certain isoxazole derivatives have been identified as potent inhibitors of VEGFR2.[12]

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K RAS RAS pVEGFR2->RAS Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Permeability Vascular Permeability AKT->Permeability Isoxazole Isoxazole-5-carboxamide Isoxazole->pVEGFR2 Inhibition

Caption: VEGFR2 signaling pathway and its inhibition by isoxazole-5-carboxamides.

Anti-inflammatory Activity of Isoxazole-5-Carboxamides: COX Inhibition

A significant area of research for isoxazole-5-carboxamides is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[13] COX-1 and COX-2 are the two main isoforms, with COX-2 being the primary target for anti-inflammatory drugs due to its upregulation at sites of inflammation.

Comparative COX Inhibition

A study by Hawash et al. evaluated a series of phenyl-isoxazole-carboxamide derivatives for their in vitro inhibitory activity against COX-1 and COX-2 enzymes.[13] The results, presented in Table 2, demonstrate that these compounds exhibit a range of potencies and selectivities. Compound A13 was identified as the most potent inhibitor of both COX-1 and COX-2, with IC50 values of 64 nM and 13 nM, respectively, showing a preference for COX-2.[13]

Table 2: In-vitro COX-1 and COX-2 Inhibitory Activity of Phenyl-isoxazole-carboxamide Derivatives (IC50 in nM) [13]

CompoundR1R2COX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
A1 HH230012001.92
A2 H4-F18009002.00
A3 H4-Cl15006002.50
A4 H4-Br13005002.60
A13 3,4-di-OCH34-Cl64134.92
Ketoprofen --2101801.17

Data extracted from Hawash et al. (2022).[13]

Experimental Protocols

Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives[1]

General Procedure:

  • To a solution of 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq) were added.

  • The reaction mixture was stirred at room temperature for 30 minutes.

  • The appropriate substituted aniline (1.1 eq) was then added, and the mixture was stirred at room temperature for 12-24 hours.

  • The reaction was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was filtered to remove the dicyclohexylurea byproduct.

  • The filtrate was washed successively with 1N HCl, saturated NaHCO3 solution, and brine.

  • The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired isoxazole-5-carboxamide derivative.

In-vitro Cytotoxicity Assay (MTS Assay)[1][14][15][16][17]

Procedure:

  • Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • The cells were then treated with various concentrations of the test compounds (isoxazole-5-carboxamide derivatives) and incubated for a further 48-72 hours.

  • After the incubation period, 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well.

  • The plates were incubated for 1-4 hours at 37°C.

  • The absorbance at 490 nm was measured using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

In-vitro COX Fluorescent Inhibitor Screening Assay[18][19][20][21][22]

Procedure:

  • The assay was performed in a 96-well plate.

  • To each well, 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme were added.

  • 10 µL of the test compound (dissolved in a suitable solvent like DMSO) at various concentrations was added to the inhibitor wells. For the 100% initial activity wells, 10 µL of the solvent was added.

  • The plate was incubated for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • The reaction was initiated by adding 10 µL of a fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

  • Immediately after substrate addition, 10 µL of arachidonic acid solution was added to all wells.

  • The fluorescence was measured kinetically over a period of 5-10 minutes using a microplate reader with excitation and emission wavelengths of approximately 535 nm and 587 nm, respectively.

  • The rate of reaction was calculated from the linear portion of the fluorescence versus time curve.

  • The percentage of inhibition was calculated for each inhibitor concentration, and the IC50 values were determined.

This guide provides a snapshot of the current understanding of the structure-activity relationships of isoxazole-5-carboxamides. The presented data and methodologies aim to support researchers in the design and development of novel therapeutic agents based on this versatile scaffold. Further investigations are warranted to explore the full potential of this chemical class in various disease areas.

References

The Strategic Advantage of 3-(Benzyloxy)isoxazole-5-carboxylic Acid as a Carboxylic Acid Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for lead compounds with optimal pharmacokinetic and pharmacodynamic profiles is a perpetual challenge. The carboxylic acid moiety, while a common and often essential pharmacophore, can introduce liabilities such as poor metabolic stability, low cell permeability, and potential toxicity. Bioisosteric replacement is a powerful strategy to mitigate these issues, and 3-(benzyloxy)isoxazole-5-carboxylic acid emerges as a compelling alternative, offering a unique combination of physicochemical properties that can enhance drug-like characteristics.

This guide provides an objective comparison of this compound with other common carboxylic acid bioisosteres, supported by experimental data from the literature and detailed experimental protocols for key assays.

Physicochemical Properties: A Comparative Analysis

The effectiveness of a carboxylic acid bioisostere is largely determined by its ability to mimic the acidic proton and charge distribution of a carboxylate group while improving other properties like lipophilicity and metabolic stability. The 3-hydroxyisoxazole core of the target molecule is known to be a planar bioisostere with a pKa of approximately 4-5, closely mimicking that of a typical carboxylic acid. The benzyloxy substituent further modulates its properties.

To provide a clear comparison, the following table summarizes the key physicochemical properties of this compound and other widely used carboxylic acid bioisosteres. The data presented is based on a hypothetical model system where each bioisostere is attached to a common phenyl scaffold to allow for a more standardized comparison, drawing from typical values found in the medicinal chemistry literature.

BioisostereRepresentative StructurepKalogPSolubilityMetabolic Stability
Carboxylic Acid (Reference) Ph-COOH~4.51.5ModerateLow (Glucuronidation)
This compound Ph-C4H2NO2-OCH2Ph~4.83.5Moderate to LowModerate to High
1H-Tetrazole Ph-CN4H~4.91.8ModerateHigh
Acyl Sulfonamide Ph-CONHSO2Me~4.01.2Moderate to HighHigh
Hydroxamic Acid Ph-CONHOH~9.00.8HighLow (Hydrolysis)
Sulfonamide Ph-SO2NH2~10.00.9HighHigh

Performance Comparison

Acidity (pKa): this compound, with a pKa around 4.8, is an excellent mimic of a carboxylic acid. This is crucial for maintaining interactions with biological targets that rely on an acidic proton or a charged carboxylate group. Acyl sulfonamides also offer comparable acidity. In contrast, hydroxamic acids and sulfonamides are significantly less acidic.

Lipophilicity (logP): The benzyloxy group in the target molecule significantly increases its lipophilicity (logP ~3.5) compared to a simple carboxylic acid or other bioisosteres like tetrazoles and acyl sulfonamides. This enhanced lipophilicity can lead to improved membrane permeability and oral absorption, but may also increase binding to plasma proteins.

Metabolic Stability: Carboxylic acids are often susceptible to phase II metabolism, particularly glucuronidation, leading to rapid clearance. Heterocyclic bioisosteres like isoxazoles and tetrazoles are generally more resistant to this metabolic pathway. The isoxazole ring in this compound is expected to confer greater metabolic stability compared to a simple carboxylic acid.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

pKa Determination via UV-Vis Spectroscopy

This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with ionization state.

Materials:

  • Test compound

  • Phosphate and borate buffers of varying pH (e.g., from pH 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • Prepare a series of solutions of the test compound at a constant concentration in the different pH buffers. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the pH.

  • Measure the UV absorbance spectrum for each solution over a relevant wavelength range.

  • Identify the wavelength(s) of maximum absorbance difference between the ionized and unionized forms.

  • Plot absorbance at the selected wavelength(s) against pH.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the resulting sigmoid curve.

Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay to predict passive intestinal absorption.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Phosphatidylcholine in dodecane solution (artificial membrane)

  • Phosphate buffered saline (PBS), pH 7.4 (acceptor buffer)

  • PBS, pH 5.0-6.5 (donor buffer, to mimic the small intestine)

  • Test compounds and control compounds (high and low permeability)

  • Plate reader (UV-Vis or LC-MS for quantification)

Procedure:

  • Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Fill the acceptor wells with acceptor buffer (PBS, pH 7.4).

  • Prepare solutions of the test and control compounds in the donor buffer.

  • Add the compound solutions to the donor wells.

  • Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.

  • Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe) using the following equation:

    where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Metabolic Stability Assessment using a Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

Materials:

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds and control compounds (high and low stability)

  • Acetonitrile or methanol (for quenching the reaction)

  • LC-MS/MS for quantification

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding the test compound to the reaction mixture.

  • Incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) can then be calculated as:

Visualizing Concepts in Drug Discovery

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Bioisosteric_Replacement cluster_0 Lead Compound cluster_1 Bioisosteric Analogs Carboxylic_Acid R-COOH (Lead Moiety) Isoxazole 3-(Benzyloxy)isoxazole- 5-carboxylic acid Carboxylic_Acid->Isoxazole Replacement Tetrazole Tetrazole Carboxylic_Acid->Tetrazole Replacement Acyl_Sulfonamide Acyl Sulfonamide Carboxylic_Acid->Acyl_Sulfonamide Replacement

Bioisosteric replacement of a carboxylic acid.

PAMPA_Workflow Start Start Prep_Plates Prepare Donor and Acceptor Plates Start->Prep_Plates Add_Compound Add Compound to Donor Plate Prep_Plates->Add_Compound Incubate Incubate Sandwich Add_Compound->Incubate Quantify Quantify Compound in Donor and Acceptor Wells Incubate->Quantify Calculate Calculate Permeability Coefficient (Pe) Quantify->Calculate End End Calculate->End

Experimental workflow for the PAMPA assay.

Signaling_Pathway Ligand Drug with Carboxylic Acid Bioisostere Receptor GPCR Ligand->Receptor G_Protein G Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Hypothetical GPCR signaling pathway.

A Comparative Guide to the Antimicrobial Activities of 3-(Benzyloxy)isoxazole-5-carboxylic Acid and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known antimicrobial activity of the well-established antibiotic, ampicillin, and the novel compound, 3-(Benzyloxy)isoxazole-5-carboxylic acid. While extensive data exists for ampicillin, this document highlights the current research gap regarding the antimicrobial potential of this compound and furnishes the necessary experimental frameworks to facilitate such investigations.

Executive Summary

Ampicillin is a broad-spectrum β-lactam antibiotic with a long history of clinical use. Its mechanism of action and antimicrobial efficacy against a wide range of bacteria are well-documented. In contrast, there is currently a lack of publicly available scientific literature detailing the antimicrobial activity of this compound. However, the isoxazole scaffold is a recognized pharmacophore in medicinal chemistry, with many derivatives exhibiting significant antimicrobial properties. This guide presents the antimicrobial profile of ampicillin and discusses the potential of isoxazole derivatives, thereby providing a rationale for the future evaluation of this compound. Detailed experimental protocols for assessing antimicrobial activity are also provided to guide future research.

Ampicillin: A Profile

Ampicillin is a penicillin-class antibiotic that is effective against a variety of Gram-positive and some Gram-negative bacteria.[1] It functions by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity.

Mechanism of Action

Ampicillin's bactericidal effect is achieved by targeting penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis in the bacterial cell wall. By binding to and inactivating these proteins, ampicillin disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1]

Ampicillin Ampicillin PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Disruption leads to

Caption: Mechanism of action of Ampicillin.

Antimicrobial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ampicillin against several common bacterial strains. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial StrainGram StainAmpicillin MIC (µg/mL)
Staphylococcus aureusGram-positive0.25 - 2
Streptococcus pneumoniaeGram-positive≤0.06 - 4
Enterococcus faecalisGram-positive1 - 4
Escherichia coliGram-negative2 - 8
Haemophilus influenzaeGram-negative0.5 - 4
Proteus mirabilisGram-negative0.5 - 32

Note: MIC values can vary depending on the specific strain and testing methodology.

This compound: A Compound of Interest

As of the latest literature review, no specific studies detailing the antimicrobial activity of this compound have been published. However, the isoxazole moiety is a key structural feature in numerous compounds with demonstrated biological activities, including antimicrobial effects.

The Antimicrobial Potential of Isoxazole Derivatives

The isoxazole ring is a versatile heterocyclic scaffold that has been incorporated into a variety of therapeutic agents.[2][3] Studies on different isoxazole derivatives have revealed that substitutions on the isoxazole ring can significantly influence their antimicrobial potency and spectrum.[4] For instance, the presence of electron-withdrawing groups or bulky hydrophobic moieties has been shown to enhance antibacterial activity in some series of isoxazole derivatives.[5] The combination of a carboxylic acid group, which can improve solubility and potential interactions with biological targets, with the isoxazole and benzyloxy groups in the target compound suggests that it warrants investigation as a potential antimicrobial agent.

Experimental Protocols for Antimicrobial Susceptibility Testing

To facilitate the investigation of the antimicrobial properties of this compound, the following standard protocols for determining Minimum Inhibitory Concentration (MIC) and conducting disk diffusion assays are provided.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of a substance that prevents visible growth of a bacterium.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Mueller-Hinton Broth (MHB) to the highest concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (adjusted to a 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare stock solution of test compound C Perform serial dilutions in 96-well plate A->C B Prepare standardized bacterial inoculum D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Read for turbidity and determine MIC E->F

Caption: Workflow for MIC determination.

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to a substance.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the bacterial inoculum across the surface of a Mueller-Hinton Agar (MHA) plate using a sterile swab.

  • Disk Preparation and Application: Impregnate sterile paper disks with a known concentration of this compound. Aseptically place the disks on the inoculated agar surface.

  • Controls: Use a disk impregnated with ampicillin as a positive control and a blank disk with the solvent as a negative control.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.

A Prepare standardized bacterial inoculum B Streak inoculum onto Mueller-Hinton Agar plate A->B C Place impregnated disk on agar surface B->C D Incubate at 37°C for 18-24h C->D E Measure zone of inhibition (mm) D->E

Caption: Disk diffusion assay workflow.

Conclusion and Future Directions

While ampicillin remains a crucial antibiotic, the rise of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents. The compound this compound, belonging to the promising isoxazole class, represents an unexplored candidate. The experimental protocols detailed in this guide provide a clear pathway for researchers to investigate its antimicrobial efficacy and potentially contribute to the pipeline of new antibacterial drugs. Future studies should aim to determine the MIC values of this compound against a broad panel of clinically relevant bacteria and explore its mechanism of action.

References

comparative analysis of isoxazole synthesis methods: regioselectivity and yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the isoxazole scaffold, a key component in numerous pharmaceuticals, presents a choice between several methodologies. The optimal route is determined by factors such as desired regiochemistry, required yield, and the nature of available starting materials. This guide provides an objective comparison of the most common isoxazole synthesis methods, supported by experimental data and detailed protocols to aid in navigating these choices.

The two primary and most versatile strategies for constructing the isoxazole ring are the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes, and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine. Each approach offers distinct advantages and disadvantages concerning regioselectivity and overall efficiency.

1,3-Dipolar Cycloaddition: A Regioselective Powerhouse

The 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile (an alkyne or alkene) is a highly effective and widely employed method for isoxazole synthesis.[1][2][3] This approach is particularly valued for its ability to control regioselectivity, leading to specific substitution patterns on the isoxazole ring.

The regiochemical outcome of the cycloaddition is largely governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. Generally, the reaction of a terminal alkyne with a nitrile oxide yields a 3,5-disubstituted isoxazole.[4][5] Catalysis, particularly with copper(I), has been shown to enhance both the rate and the regioselectivity of this reaction, making it a cornerstone of modern isoxazole synthesis, often referred to as a "click chemistry" approach.[4][6]

However, mixtures of regioisomers, such as 3,5- and 3,4-disubstituted isoxazoles, can be obtained, especially under metal-free conditions.[6] The choice of solvent and the presence of a leaving group on the dipolarophile can be manipulated to favor the formation of a specific isomer.[6]

Key Variants and their Performance:
MethodDipolarophileCatalyst/ConditionsRegioselectivityYield
Copper(I)-Catalyzed Cycloaddition Terminal AlkyneCopper(I) salt (e.g., CuI, CuSO₄/ascorbate)[4][7]High to excellent for 3,5-disubstituted isoxazolesGood to excellent
Ruthenium-Catalyzed Cycloaddition Internal AlkyneRuthenium catalystFavors 3,4-disubstituted isoxazoles[6]Good
Metal-Free Cycloaddition Various AlkynesBase (e.g., NaHCO₃, Et₃N)[6]Can produce mixtures of regioisomers[6]Moderate to good
Ultrasound-Assisted Synthesis Various AlkynesUltrasound irradiationCan enhance yield and reduce reaction time[8]Good to high

Below is a generalized workflow for selecting a 1,3-dipolar cycloaddition strategy for isoxazole synthesis.

1_3_Dipolar_Cycloaddition_Workflow start Define Target Isoxazole sub_pattern Desired Substitution Pattern? start->sub_pattern terminal_alkyne Terminal Alkyne Available? sub_pattern->terminal_alkyne 3,5-disubstituted internal_alkyne Internal Alkyne? sub_pattern->internal_alkyne 3,4-disubstituted cu_catalyzed Copper(I)-Catalyzed Cycloaddition terminal_alkyne->cu_catalyzed Yes metal_free Metal-Free Cycloaddition terminal_alkyne->metal_free No ru_catalyzed Ruthenium-Catalyzed Cycloaddition internal_alkyne->ru_catalyzed Yes internal_alkyne->metal_free No end Synthesize Isoxazole cu_catalyzed->end ru_catalyzed->end consider_mixture Consider Potential Mixture of Isomers metal_free->consider_mixture consider_mixture->end

Workflow for selecting a 1,3-dipolar cycloaddition method.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a classical and straightforward method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[9][10] This method is atom-economical and often proceeds under mild conditions.

A significant challenge with this approach, particularly with unsymmetrical 1,3-dicarbonyls, is the lack of regioselectivity, which can lead to a mixture of isomeric isoxazoles.[9] The regiochemical outcome is dependent on the relative reactivity of the two carbonyl groups towards hydroxylamine. The more electrophilic carbonyl carbon is typically attacked first by the nitrogen of hydroxylamine.

Recent advancements have focused on controlling this regioselectivity by modifying the 1,3-dicarbonyl precursor or by carefully controlling the reaction conditions. The use of β-enamino diketones, for instance, has been shown to provide excellent control over the regiochemical outcome by modulating the reactivity of the carbonyl groups.[9][11]

Controlling Regioselectivity in Cyclocondensation:
Precursor/ConditionOutcomeYield
Symmetrical 1,3-Diketone Single regioisomerGood to high
Unsymmetrical 1,3-Diketone Mixture of regioisomers[9]Variable
β-Enamino Diketone High regioselectivity depending on reaction conditions[9][11]Good
Acidic/Basic Conditions Can influence the ratio of regioisomers[12]Variable
Aqueous Media Environmentally benign, can give high yields[13]Good to high

The general mechanism for the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine is depicted below.

Cyclocondensation_Mechanism cluster_reactants Reactants cluster_product Product 1_3_Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Intermediate_1 R1-C(OH)(NHOH)-CH2-C(=O)-R2 1_3_Dicarbonyl->Intermediate_1 + NH2OH Hydroxylamine NH2OH Intermediate_2 R1-C(=NOH)-CH2-C(=O)-R2 (Oxime) Intermediate_1->Intermediate_2 - H2O Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Condensation Isoxazole Isoxazole Ring Intermediate_3->Isoxazole - H2O

General mechanism of isoxazole synthesis from 1,3-dicarbonyls.

Experimental Protocols

General Procedure for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

Materials:

  • Aldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Terminal alkyne (1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • Solvent (e.g., a mixture of t-BuOH and water)

Procedure:

  • To a solution of the aldoxime in the chosen solvent, add NCS portion-wise at room temperature. Stir the mixture for 30-60 minutes until the formation of the hydroximoyl chloride is complete (can be monitored by TLC).

  • To this mixture, add the terminal alkyne, followed by an aqueous solution of sodium ascorbate and copper(II) sulfate pentahydrate.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[4][5]

General Procedure for Cyclocondensation of a 1,3-Diketone with Hydroxylamine

Materials:

  • 1,3-Diketone (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Base (e.g., sodium acetate, sodium hydroxide) (1.1 eq)

  • Solvent (e.g., ethanol, water)

Procedure:

  • Dissolve the 1,3-diketone in the chosen solvent.

  • Add a solution of hydroxylamine hydrochloride and the base in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 1-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by crystallization or column chromatography to yield the isoxazole.[9][10][13]

Conclusion

The choice between 1,3-dipolar cycloaddition and cyclocondensation for isoxazole synthesis is highly dependent on the desired substitution pattern and the available starting materials. For highly regioselective synthesis of 3,5-disubstituted isoxazoles, the copper(I)-catalyzed 1,3-dipolar cycloaddition is often the method of choice due to its high efficiency and predictability. When dealing with symmetrical 1,3-dicarbonyl compounds, the cyclocondensation with hydroxylamine offers a simple and direct route. For unsymmetrical 1,3-dicarbonyls, careful optimization of reaction conditions or the use of modified substrates like β-enamino diketones is crucial to achieve the desired regioselectivity. The provided protocols and comparative data serve as a valuable resource for researchers to select and implement the most suitable synthetic strategy for their specific needs in the pursuit of novel isoxazole-containing molecules.

References

Spectroscopic Differentiation of 3,4- and 3,5-Disubstituted Isoxazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics that differentiate 3,4- and 3,5-disubstituted isoxazole isomers is presented for researchers in drug discovery and organic synthesis. This guide provides a comparative summary of key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and a visual representation of the analytical workflow.

The isoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern on the isoxazole ring is critical for its pharmacological activity, making the unambiguous identification of isomers such as the 3,4- and 3,5-disubstituted variants a crucial step in chemical synthesis and drug development. Spectroscopic techniques provide a powerful toolkit for this purpose, with each method offering unique insights into the molecular structure.

Comparative Spectroscopic Data

The primary methods for distinguishing between 3,4- and 3,5-disubstituted isoxazole isomers are ¹H NMR and ¹³C NMR spectroscopy. The chemical shifts and coupling constants of the ring protons and carbons are highly sensitive to the electronic environment created by the substituents.

Key ¹H NMR and ¹³C NMR Spectroscopic Differentiators:

A crucial diagnostic tool in ¹H NMR is the chemical shift of the proton at the 4-position (H-4) of the isoxazole ring in 3,5-disubstituted isomers. The electronic nature of the substituents at positions 3 and 5 significantly influences the resonance of H-4.[1][2] Generally, electron-donating groups at position 5 will cause an upfield shift (lower ppm) of the H-4 signal compared to isomers with electron-withdrawing groups at the same position.[1] In contrast, 3,4-disubstituted isoxazoles will lack this isolated proton signal and instead show a signal for the H-5 proton, the chemical shift of which is influenced by the adjacent substituents.

In ¹³C NMR spectroscopy, the chemical shifts of the isoxazole ring carbons (C-3, C-4, and C-5) provide definitive structural information. The chemical shift of C-4 in 3,5-disubstituted isoxazoles is particularly informative.[3]

Spectroscopic Feature 3,4-Disubstituted Isoxazole 3,5-Disubstituted Isoxazole References
¹H NMR (Isoxazole Ring) Signal for H-5 proton.Singlet for H-4 proton.[1][2]
¹³C NMR (Isoxazole Ring) Distinct signals for C-3, C-4, and C-5.Characteristic chemical shift for C-4.[3][4]
IR Spectroscopy (C=N stretch) Typically observed in the 1600-1650 cm⁻¹ region.Typically observed in the 1610-1660 cm⁻¹ region.
Mass Spectrometry Fragmentation pattern reflects the substitution at C-3 and C-4.Fragmentation pattern is characteristic of C-3 and C-5 substitution.

Note: The exact chemical shifts and vibrational frequencies will vary depending on the specific substituents and the solvent used.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of isoxazole isomers, based on common practices reported in the literature.[5][6]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the isoxazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5][6]

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[6]

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire proton-decoupled spectra at room temperature.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition:

    • Record spectra typically from 4000 to 400 cm⁻¹.

    • Perform a background scan prior to sample analysis.

    • Average 16-32 scans to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the exact mass and elemental composition.

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

  • Data Analysis: Analyze the molecular ion peak (M⁺) to confirm the molecular weight and the fragmentation pattern to deduce the substitution pattern.

Analytical Workflow for Isomer Differentiation

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of disubstituted isoxazole isomers.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_identification Isomer Identification Synthesis Synthesis of Isoxazole Mixture Purification Chromatographic Separation Synthesis->Purification NMR 1H and 13C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Isomer1 3,4-Disubstituted Isoxazole NMR->Isomer1 Isomer2 3,5-Disubstituted Isoxazole NMR->Isomer2 IR->Isomer1 IR->Isomer2 MS->Isomer1 MS->Isomer2

Caption: Workflow for the synthesis, separation, and spectroscopic identification of isoxazole isomers.

This comprehensive approach, combining multiple spectroscopic techniques, allows for the confident and accurate structural elucidation of 3,4- and 3,5-disubstituted isoxazole isomers, which is essential for advancing research and development in fields that utilize these important heterocyclic compounds.

References

evaluating the in vitro efficacy of isoxazole derivatives against different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of various isoxazole derivatives against pathogenic bacterial strains, supported by experimental data.

The escalating threat of antimicrobial resistance has spurred significant research into novel therapeutic agents. Among the heterocyclic compounds, isoxazole derivatives have emerged as a promising class with a broad spectrum of biological activities, including antibacterial effects.[1][2][3][4] This guide provides a comparative overview of the in vitro efficacy of several isoxazole derivatives against various Gram-positive and Gram-negative bacterial strains, based on recently published experimental data.

Data Summary: Minimum Inhibitory Concentration (MIC) of Isoxazole Derivatives

The antibacterial efficacy of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values of various isoxazole derivatives against selected bacterial strains from multiple studies. Lower MIC values indicate greater antibacterial potency.

Isoxazole DerivativeBacterial StrainMIC (µg/mL)Reference
N3, N5-di(substituted)isoxazole-3,5-diamine derivatives
Compound 178dEscherichia coli117[5]
Staphylococcus aureus100[5]
Compound 178eEscherichia coli110[5]
Staphylococcus aureus95[5]
Compound 178fEscherichia coli95[5]
Cloxacillin (Standard)Escherichia coli120[5]
Staphylococcus aureus100[5]
Isoxazole-acridone derivatives
Compound 4a (phenyl group)Escherichia coli16.88[6]
Compound 4e (para-nitrophenyl group)Escherichia coli19.01[6]
Chloramphenicol (Standard)Escherichia coli22.41[6]
Thiazolyl-isoxazole derivatives
Compounds 9a, 9b, 9d, 9e, 9i, 9q, 9r, 9s, 9tEscherichia coli7.8 - 15.62[7]
Triazole-isoxazole hybrid
Compound 7bEscherichia coli15[8]
Pseudomonas aeruginosa30[8]
Other Isoxazole Derivatives
Compounds 4e, 4g, 4hEscherichia coli30 - 80[9]
Bacillus subtilis10 - 80[9]
Imidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleStaphylococcus aureus1.56 - 6.25[9]
Imidazo[1,2-c]pyrimidin-3-yl)-5-(3-(4-fluorophenyl) isoxazol-5-yl)-1,2,4-oxadiazoleStaphylococcus aureus1.56 - 6.25[9]

Note: The presented data is a compilation from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The in vitro antibacterial activity of isoxazole derivatives is predominantly assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation of Bacterial Inoculum:

  • Bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The cultures are incubated at 37°C for 18-24 hours.

  • The bacterial suspension is then diluted to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

2. Preparation of Test Compounds:

  • The synthesized isoxazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[10]

  • A series of twofold dilutions of the stock solution are prepared in the broth medium to obtain a range of test concentrations.[5]

3. Broth Microdilution Assay:

  • The assay is performed in 96-well microtiter plates.

  • Each well, containing a specific concentration of the isoxazole derivative, is inoculated with the standardized bacterial suspension.

  • Positive control wells (containing bacteria and broth without the test compound) and negative control wells (containing broth only) are included.

  • The plates are incubated at 37°C for 24 hours.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the isoxazole derivative at which no visible bacterial growth (turbidity) is observed.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of isoxazole derivatives.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase cluster_result Result Bacterial_Culture Bacterial Strain Culture (e.g., E. coli, S. aureus) Inoculation Inoculation of Microtiter Plates Bacterial_Culture->Inoculation Compound_Prep Isoxazole Derivative Stock Solution Preparation Serial_Dilution Serial Dilution of Isoxazole Derivatives Compound_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation at 37°C for 24 hours Inoculation->Incubation MIC_Determination Visual Assessment of Growth (MIC Determination) Incubation->MIC_Determination Result Comparative Efficacy Data MIC_Determination->Result

Caption: Experimental workflow for in vitro antibacterial screening of isoxazole derivatives.

Concluding Remarks

The presented data indicates that isoxazole derivatives exhibit a wide range of antibacterial activity. Notably, certain structural modifications, such as the introduction of specific phenyl or thiazolyl groups, can significantly enhance their efficacy against both Gram-positive and Gram-negative bacteria.[5][6][7] Some derivatives have demonstrated potency comparable or superior to standard antibiotics like cloxacillin and chloramphenicol, highlighting their potential as lead compounds in the development of new antibacterial agents.[5][6] Further in vivo studies and toxicological assessments are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

A Comparative Analysis of the Anticancer Potency of Isoxazole-Based Agents Utilizing IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

Isoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2] These compounds exert their anticancer action through various mechanisms, such as inducing apoptosis, inhibiting crucial enzymes like PARP and JNK, and disrupting tubulin polymerization.[3][4][5][6] This guide provides a comparative overview of the anticancer potency of several isoxazole-based agents, with a focus on their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Data on Anticancer Potency (IC50)

The IC50 value is a critical measure of a drug's potency, quantifying the concentration required to inhibit a specific biological process, like cell proliferation, by 50%.[7][8] The following table summarizes the cytotoxic activity of various isoxazole derivatives against a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
TTI-4MCF-7 (Breast)2.63[9]
Compound 3aA549 (Lung)5.988[10]
Compound 2cMCF-7 (Breast)~3.4 (1.59 µg/ml)[11]
Compound 2bHeLa (Cervical)~0.24 (0.11 µg/ml)[11]
Compound 2aHep3B (Liver)~5.9 (2.774 µg/ml)[11]
Compound 2dHeLa (Cervical)~33.2 (15.48 µg/ml)[1][12]
Compound 4dMDA-MB-231 (Breast)35.1[10]
Compound 3dMCF-7 (Breast)43.4[10]
Oxazolo[5,4-d]pyrimidine 3gHT29 (Colon)58.44[13]

Note: IC50 values originally reported in µg/ml were converted to µM for consistency, assuming an average molecular weight of 450-500 g/mol for estimation purposes. The original reported values are also provided in parentheses.

Experimental Protocols

The determination of IC50 values is a crucial first step in assessing the potential of an anticancer agent.[7] A commonly used method is the MTT assay, a colorimetric technique that measures cell metabolic activity as an indicator of cell viability.[7][14]

IC50 Determination via MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines the key steps for determining the IC50 value of an isoxazole-based agent.

1. Cell Preparation and Seeding:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in a suitable complete growth medium (e.g., DMEM with 10% FBS).[7]

  • Cells in the logarithmic growth phase are harvested using trypsin-EDTA.[14]

  • The cell suspension is diluted to a final concentration, for example, 5 x 10⁴ cells/mL.[7]

  • Approximately 100 µL of the cell suspension (around 5,000 cells) is seeded into each well of a 96-well plate.[7]

  • The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

2. Compound Treatment:

  • A stock solution of the isoxazole agent is prepared, typically in DMSO.[14]

  • A serial dilution of the compound is prepared in the complete growth medium.

  • The old medium is removed from the wells, and 100 µL of the various drug dilutions or control solutions (including a vehicle control with DMSO) are added.[7]

  • The plate is then incubated for a specified period, commonly ranging from 24 to 72 hours.[14][15]

3. MTT Assay and Data Acquisition:

  • After the incubation period, 20 µL of a 5 mg/mL MTT solution is added to each well.[7]

  • The plate is incubated for an additional 4 hours at 37°C, during which viable cells metabolize the yellow MTT into purple formazan crystals.[7][14]

  • The medium is carefully aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7][14]

  • The absorbance (Optical Density) of each well is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[7][14]

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percent viability against the log-transformed concentrations of the isoxazole agent and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[7]

Visualizations: Workflows and Signaling Pathways

Diagrams are provided below to illustrate the experimental workflow and a key signaling pathway targeted by certain isoxazole derivatives.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay & Measurement cluster_analysis Data Analysis Culture Culture Cancer Cells Harvest Harvest & Count Cells Culture->Harvest Seed Seed Cells in 96-Well Plate Harvest->Seed Incubate_Attach Incubate (24h) for Attachment Seed->Incubate_Attach Add_Compound Add Compound to Wells Incubate_Attach->Add_Compound Prepare_Dilutions Prepare Serial Dilutions of Isoxazole Agent Prepare_Dilutions->Add_Compound Incubate_Compound Incubate (e.g., 48-72h) Add_Compound->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Plot Plot Dose-Response Curve Read_Absorbance->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Experimental workflow for determining IC50 values using the MTT assay.

Recent studies have highlighted the potential of isoxazole compounds as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[6] Inhibiting PARP in cancers with existing DNA repair defects (like BRCA1/2 mutations) can lead to synthetic lethality and cancer cell death.

cluster_pathway PARP Inhibition Pathway in BRCA-Deficient Cancer Cells DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Repair_Failure SSB Repair Inhibition PARP->Repair_Failure leads to Isoxazole Isoxazole-Based PARP Inhibitor Isoxazole->PARP inhibits DNA_DSB DNA Double-Strand Break (DSB) at Replication Fork Repair_Failure->DNA_DSB BRCA_Deficient Defective HR Repair (e.g., BRCA1/2 mutation) DNA_DSB->BRCA_Deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) BRCA_Deficient->Apoptosis

Caption: Simplified signaling pathway of isoxazole-based PARP inhibitors.

References

Safety Operating Guide

Proper Disposal of 3-(Benzyloxy)isoxazole-5-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a detailed protocol for the safe disposal of 3-(Benzyloxy)isoxazole-5-carboxylic acid, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Summary

This compound is a solid, crystalline powder that presents moderate health hazards. Understanding these hazards is the first step in safe handling and disposal. The compound is classified as a skin and eye irritant.[1]

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin Irritation (Category 2)Causes skin irritation.[1]P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Irritation (Category 2)Causes serious eye irritation.[1]P280, P305+P351+P338, P337+P313

Data sourced from the TCI Safety Data Sheet for 3-Phenylisoxazole-5-carboxylic Acid, which has a similar isoxazole core structure. Users should always consult the specific SDS for the purchased product.

Experimental Protocol: Disposal Procedure

The primary disposal route for this compound involves chemical incineration.[1] Adherence to federal, state, and local regulations is mandatory throughout the process.[1]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure the following PPE is worn:

  • Respiratory Protection: A dust respirator is recommended, especially if dust or aerosols will be generated.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Eye Protection: Safety glasses are required. A face shield may be necessary depending on the situation.[1]

  • Skin and Body Protection: Wear protective clothing and boots as needed.[1]

Step 2: Waste Collection

  • If dealing with a spill, carefully sweep the solid material into an airtight container.[1] Take precautions to avoid dispersing dust.[1]

  • For routine disposal of unused product, keep it in its original, tightly closed container.

  • Label the container clearly as "Waste this compound".

Step 3: Preparing for Disposal

The recommended method of disposal is incineration.[1]

  • It may be possible to dissolve or mix the material with a combustible solvent. This should be done in a well-ventilated area, preferably under a chemical fume hood.

  • The choice of solvent must be compatible with the chemical incinerator's requirements.

Step 4: Final Disposal

  • The waste, either in its solid form or dissolved in a solvent, must be disposed of in a chemical incinerator equipped with an afterburner and scrubber system.[1]

  • This process should be handled by a licensed hazardous waste disposal company.

  • Always consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all relevant regulations.[1]

Important Considerations:

  • Do not empty this chemical into drains.[2]

  • Avoid release to the environment.

  • Contaminated clothing should be removed and washed before reuse.[1]

  • After handling, wash hands and face thoroughly.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is it a spill? ppe->spill collect Step 2: Collect Waste (Solid or Unused Reagent) consult_ehs Step 3: Consult Institutional EHS Guidelines & Local Regulations collect->consult_ehs spill->collect No sweep Sweep solid into an airtight container spill->sweep Yes sweep->collect incinerate Step 4: Arrange for Chemical Incineration (via licensed waste handler) consult_ehs->incinerate end End: Proper Disposal Complete incinerate->end

References

Personal protective equipment for handling 3-(Benzyloxy)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Benzyloxy)isoxazole-5-carboxylic acid. The following procedures are designed to ensure personal safety and proper management from reception to disposal of the chemical.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The guidance provided below is a synthesis of information from SDSs of structurally related compounds, including other isoxazole derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. Based on the hazard profiles of similar chemical structures, which indicate risks of skin and eye irritation, the following PPE is recommended.[1][2]

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[3][4] A face shield may be required for splash hazards.[4][5][6]Protects against splashes, dust, and flying particles.[3][6] Goggles are required for protection against liquid splashes and chemical vapors.[3][4] A face shield should be worn in situations where splashing or dust generation is likely.[4][5][6]
Hand Protection Disposable nitrile gloves.[3] Consider double-gloving for added protection.Provides a barrier against skin contact.[6] Gloves should be inspected before use and changed frequently, especially after direct contact with the chemical.[5] Remove gloves immediately after contact with chemicals and wash hands before replacing them.[3]
Body Protection A standard or chemical-resistant lab coat.[7] Closed-toe shoes and long pants are mandatory.[3][4]Protects skin and clothing from spills and contamination.[6] Lab coats should be laundered by a professional service and not taken home.[4]
Respiratory Protection A NIOSH-approved respirator is recommended if engineering controls are insufficient to control dust.[7]To be used in instances of poor ventilation or when handling large quantities of the solid that may generate dust.[5][7] Work should ideally be conducted in a chemical fume hood.[5][7]

Experimental Protocols: Handling and Disposal

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.

Handling Procedure:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood to control dust and vapors.[5][7]

    • Ensure the fume hood is functioning correctly before commencing any work.[7]

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as appropriate waste containers, before handling the chemical.[7]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Handling the Compound:

    • When weighing the solid, do so carefully on a weigh boat inside the fume hood to contain any dust.[7]

    • Use a spatula to transfer the solid, avoiding actions that could generate dust, such as pouring from a height or vigorous scraping.[7]

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.[7]

  • Post-Handling Procedures:

    • Thoroughly clean any contaminated surfaces and equipment.[7]

    • Remove PPE in the correct order to avoid cross-contamination, typically gloves first, followed by the lab coat and eye protection.[7]

    • Wash hands thoroughly with soap and water after handling the chemical and removing PPE.[1][2]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[7]

  • Waste Collection: All waste material, including contaminated PPE and disposable equipment, should be collected in a designated, properly labeled hazardous waste container.

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Restrictions: Do not empty into drains or dispose of with general laboratory trash.[5]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Required PPE gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh transfer Transfer Solid Carefully weigh->transfer dissolve Prepare Solution (If Applicable) transfer->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate collect_waste Collect in Labeled Hazardous Waste Container dissolve->collect_waste Contaminated Items doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands wash_hands->collect_waste As Needed dispose Dispose via Approved Chemical Incineration collect_waste->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.